Methyl 2-amino-2-cyclohexylacetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-2-cyclohexylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJOGDRCFDWIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322392-74-5 | |
| Record name | methyl 2-amino-2-cyclohexylacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-2-cyclohexylacetate Hydrochloride
Abstract
This technical guide provides an in-depth exploration of the chemical synthesis of Methyl 2-amino-2-cyclohexylacetate hydrochloride (CAS No: 322392-74-5), a valuable non-proteinogenic amino acid ester. Such compounds are critical building blocks in medicinal chemistry and drug development, serving as precursors for more complex pharmaceutical agents.[1][2] This document delineates two primary, field-proven synthetic routes for the core amino acid precursor, 2-amino-2-cyclohexylacetic acid: the Strecker synthesis and the Bucherer-Bergs reaction. It further details robust methodologies for the subsequent esterification and hydrochloride salt formation. The guide is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the mechanistic rationale, detailed experimental protocols, and critical process considerations, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of a Versatile Building Block
This compound is a derivative of cyclohexylglycine, a non-natural α-amino acid. The incorporation of the bulky, lipophilic cyclohexyl group can impart unique conformational constraints and improve pharmacokinetic properties, such as bioavailability, in drug candidates.[1] Its hydrochloride salt form enhances solubility and stability, making it a preferred intermediate for further synthetic transformations.[2]
Chemical Identity and Properties
The target compound is the hydrochloride salt of the methyl ester of 2-amino-2-cyclohexylacetic acid. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-2-cyclohexylacetate;hydrochloride | [3] |
| CAS Number | 322392-74-5 | [4] |
| Molecular Formula | C₉H₁₈ClNO₂ | [3] |
| Molecular Weight | 207.70 g/mol | [4] |
| SMILES | COC(=O)C(C1CCCCC1)N.Cl | [3] |
| Appearance | White to off-white crystalline solid (typical) | N/A |
Overview of Synthetic Strategy
The synthesis of this compound is most efficiently approached via a two-stage strategy. This involves the initial synthesis of the core α-amino acid, 2-amino-2-cyclohexylacetic acid, from a common starting material, followed by a direct esterification that concurrently forms the hydrochloride salt. This guide will focus on the most reliable and scalable methods for each stage.
Stage 1: Synthesis of the α-Amino Acid Precursor
The foundational step is the creation of the α-amino-α-cyclohexylacetic acid scaffold. The logical starting material for this transformation is cyclohexanecarboxaldehyde, which possesses the required cyclohexyl group and a carbonyl function ripe for amination and carboxylation.
Method A: The Strecker Amino Acid Synthesis
First reported in 1850, the Strecker synthesis is a cornerstone of amino acid preparation.[5] It is a robust three-component reaction involving an aldehyde, ammonia, and a cyanide source, followed by hydrolysis.[6][7]
The reaction proceeds in two distinct parts. First, cyclohexanecarboxaldehyde reacts with ammonia to form an imine intermediate. The nucleophilic cyanide ion then attacks the electrophilic imine carbon to yield an α-aminonitrile.[8][9] The causality here is the enhanced electrophilicity of the imine carbon compared to the starting aldehyde's carbonyl carbon. The final step involves the vigorous acid-catalyzed hydrolysis of the nitrile moiety to a carboxylic acid, yielding the desired α-amino acid.[6]
Caption: The Strecker synthesis pathway.
-
Formation of α-Aminonitrile: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) and potassium cyanide (1.05 eq) in aqueous ammonia is prepared and cooled to 0-5 °C. Cyclohexanecarboxaldehyde (1.0 eq) is added dropwise while maintaining the temperature. The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS). The resulting α-aminonitrile is then extracted with a suitable organic solvent (e.g., diethyl ether).
-
Hydrolysis: The crude aminonitrile is added to a concentrated solution of hydrochloric acid (e.g., 6M HCl). The mixture is heated to reflux for several hours (typically 4-8 hours) until the nitrile is fully hydrolyzed.
-
Isolation: The reaction mixture is cooled, and the resulting amino acid hydrochloride may precipitate. The pH is adjusted to the isoelectric point (approx. pH 6) with a base (e.g., ammonium hydroxide) to precipitate the free amino acid. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Method B: The Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is another powerful multicomponent method that converts aldehydes or ketones into hydantoins, which are stable, crystalline intermediates that can be readily hydrolyzed to α-amino acids.[10][11]
This reaction involves the condensation of the starting aldehyde with potassium cyanide and ammonium carbonate.[10] An aminonitrile is generally accepted as a key intermediate.[12] This intermediate then reacts with carbon dioxide (derived from the ammonium carbonate) and cyclizes to form a 5-substituted hydantoin.[12] This hydantoin serves as a stable precursor that can be isolated and subsequently hydrolyzed under acidic or basic conditions to yield the target amino acid.[11][13] The formation of the stable heterocyclic hydantoin is the driving force of this reaction.
Caption: The Bucherer-Bergs synthesis pathway.
-
Hydantoin Formation: A mixture of cyclohexanecarboxaldehyde (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (2.5 eq) in a solvent system like aqueous ethanol is heated to 60-70 °C in a sealed pressure vessel.[11] The reaction is maintained at this temperature for several hours until the aldehyde is consumed. Upon cooling, the 5-cyclohexylhydantoin often crystallizes from the solution.
-
Hydrolysis: The isolated hydantoin is heated at reflux in a strong acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 25% NaOH) solution for an extended period (12-24 hours).
-
Isolation: If acid hydrolysis is used, the resulting amino acid hydrochloride can be isolated upon cooling. If base hydrolysis is used, the reaction mixture is acidified to the isoelectric point to precipitate the free amino acid, which is then collected by filtration.
Stage 2: Esterification and Hydrochloride Salt Formation
With the 2-amino-2-cyclohexylacetic acid precursor in hand, the final step is its conversion to the methyl ester hydrochloride. The most direct methods achieve both esterification and salt formation in a single, efficient step.
Protocol A: Esterification via Thionyl Chloride in Methanol
This is a classic, highly effective, and widely used method for preparing amino acid ester hydrochlorides.[14]
Thionyl chloride (SOCl₂) reacts exothermically with methanol to generate sulfur dioxide (SO₂) and hydrogen chloride (HCl) in situ. The generated HCl serves two crucial roles: it protonates the amino group, protecting it from side reactions and rendering the amino acid soluble, and it acts as the catalyst for the Fischer esterification of the carboxylic acid group. This reaction must be performed in a well-ventilated fume hood, as both SOCl₂ and the SO₂ byproduct are toxic and corrosive. The initial addition of SOCl₂ to methanol must be done slowly and at low temperature (0 °C) to control the exothermic reaction.[15]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, anhydrous methanol is cooled to 0 °C in an ice bath. Thionyl chloride (1.2-1.5 eq) is added dropwise via a syringe or dropping funnel over 30-45 minutes. The solution is stirred at 0 °C for an additional 30 minutes.
-
Esterification: 2-Amino-2-cyclohexylacetic acid (1.0 eq) is added portion-wise to the cold methanolic HCl solution. The ice bath is removed, and the reaction mixture is allowed to warm to room temperature, then heated to reflux (approx. 65 °C) for 4-6 hours. The reaction progress is monitored by TLC until the starting amino acid is no longer detectable.[15]
-
Isolation and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is the target hydrochloride salt. To purify, the solid is triturated or washed with a cold, non-polar solvent like diethyl ether or methyl t-butyl ether (MTBE) to remove any non-polar impurities.[16] The purified white solid is then collected by filtration and dried in a vacuum oven.
Protocol B: Esterification via Trimethylchlorosilane (TMSCl) in Methanol
This method is a milder and more convenient alternative to the thionyl chloride procedure, offering excellent yields under less harsh conditions.[17][18]
Trimethylchlorosilane (TMSCl) reacts with methanol to generate HCl in situ and methoxytrimethylsilane. The process is less exothermic and easier to control than with thionyl chloride. The reaction can often be run effectively at room temperature, avoiding the need for heating.[17] This makes it particularly suitable for substrates that may be sensitive to higher temperatures.
-
Reaction Setup: 2-Amino-2-cyclohexylacetic acid (1.0 eq) is suspended in anhydrous methanol in a round-bottom flask.
-
Reagent Addition: The suspension is stirred, and trimethylchlorosilane (2.0-3.0 eq) is added slowly at room temperature.[17] The mixture is then stirred at room temperature for 12-24 hours, during which the solid typically dissolves as the hydrochloride salt is formed.
-
Workup and Isolation: Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is then washed with diethyl ether, filtered, and dried under vacuum to yield the pure this compound.[16][17]
Recommended Integrated Workflow and Characterization
For routine synthesis, the Strecker synthesis followed by the thionyl chloride/methanol esterification provides a reliable and cost-effective pathway.
Caption: Recommended two-stage synthetic workflow.
Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals include a singlet for the methyl ester protons (~3.8 ppm), a multiplet for the cyclohexyl protons, and a signal for the α-proton.
-
Mass Spectrometry (MS): ESI-MS will show the molecular ion peak for the free base, confirming the molecular weight.[17]
-
Infrared (IR) Spectroscopy: Key stretches include the ester carbonyl (C=O) at ~1740 cm⁻¹, N-H stretches for the ammonium salt, and C-H stretches for the aliphatic groups.
Conclusion
The synthesis of this compound is readily achievable through well-established and reliable chemical transformations. Both the Strecker and Bucherer-Bergs syntheses offer effective routes to the crucial α-amino acid intermediate from cyclohexanecarboxaldehyde. Subsequent esterification using either thionyl chloride or TMSCl in methanol provides a direct and high-yielding pathway to the final target compound. The choice of method can be tailored based on available equipment, safety considerations, and desired scale, providing chemists with flexible and robust options for producing this valuable synthetic building block.
References
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-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
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Sketchy. Synthesis of Alpha-Amino Acids. [Link]
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News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]
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Master Organic Chemistry. Strecker Synthesis. [Link]
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Dommisse, R. A., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
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National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
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Kadukuntla, S., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(1), 125-135. [Link]
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MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Advances, 7(18), 10834-10846. [Link]
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MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
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PubChem. This compound. [Link]
- Google Patents. (PL238790B1). Method of preparing amino acid alkyl ester hydrochloride.
- Google Patents. (JP2003137850A). Method for producing amino acid ester hydrochloride.
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ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(1), 125-135. [Link]
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"physicochemical properties of Methyl 2-amino-2-cyclohexylacetate hydrochloride"
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-2-cyclohexylacetate Hydrochloride
Introduction
This compound is a derivative of cyclohexylglycine, an amino acid analog. As a hydrochloride salt of a methyl ester, this compound serves as a versatile building block and intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and peptidomimetics. Its distinct structural features—a bulky cyclohexyl group, a primary amine, and a methyl ester—impart specific physicochemical characteristics that are critical for its handling, reaction optimization, and integration into drug discovery workflows.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes publicly available data with practical insights into the analytical methodologies required for its characterization. The protocols described herein are designed to be self-validating, ensuring that researchers and drug development professionals can confidently assess the identity, purity, and stability of this important chemical entity.
Chemical Identity and Core Properties
Accurate identification is the foundation of all subsequent research and development activities. The fundamental properties of this compound are summarized below.
Chemical Structure:
Image Source: PubChem CID 22259438[1]
Table 1: Core Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-2-cyclohexylacetate;hydrochloride | PubChem[1] |
| CAS Number | 322392-74-5 | ChemScene[2] |
| Molecular Formula | C₉H₁₈ClNO₂ | PubChem[1] |
| Molecular Weight | 207.70 g/mol | PubChem, ChemScene[1][2] |
| Canonical SMILES | COC(=O)C(C1CCCCC1)N.Cl | PubChem[1] |
| Appearance | White crystalline solid | ChemBK[3] |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | PubChem, ChemScene[1][2] |
| Computed logP | 1.4888 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 2 | ChemScene[2] |
Physical and Chemical Characteristics
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced polarity compared to its freebase form (Methyl 2-amino-2-cyclohexylacetate). It is described as being soluble in water and other polar organic solvents[3]. This property is crucial for its use in aqueous reaction media or for formulation studies.
From a stability perspective, the compound is sensitive to air and moisture and may decompose at high temperatures[3]. For long-term integrity, it is recommended to store the material in a tightly sealed container in a dry environment, with refrigerated conditions (2-8°C) being optimal[2].
Reactivity Profile
The molecule possesses two primary reactive centers: the primary amine and the methyl ester.
-
The Amine Group: The amino group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and reductive amination, making it a key handle for molecular elaboration.
-
The Ester Group: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to the primary alcohol.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided from notifications to the ECHA C&L Inventory, this compound is considered a hazardous substance.[1]
Table 2: GHS Hazard Information
| Hazard Code | Description | Class | Signal Word |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Warning |
| H315 | Causes skin irritation | Skin Irritation (Category 2) | Warning |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | Warning |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Warning |
Source: PubChem[1]
Handling Recommendations: Given its hazard profile, handling should be performed in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.
Analytical Methodologies for Characterization
To ensure the quality and integrity of the compound for research and development, a robust analytical workflow is essential. The following sections detail validated protocols for determining purity and confirming identity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the gold-standard technique for assessing the purity of non-volatile, polar organic compounds like this one. The choice of a C18 stationary phase provides a nonpolar surface that retains the molecule based on its hydrophobicity. The mobile phase, a mixture of water and acetonitrile, allows for gradient elution to resolve the main compound from potential impurities. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is critical; it protonates residual silanols on the column and ensures the amine on the analyte remains protonated, leading to sharp, symmetrical peak shapes. UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carbonyl group of the ester.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 0.5 mg/mL stock solution.
-
Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 210 nm.
-
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Workflow Diagram:
Caption: HPLC workflow for purity analysis.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation. For this hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it readily dissolves the salt and its exchangeable amine and ammonium protons are often observable.
-
¹H NMR: Will confirm the presence of all proton environments: the cyclohexyl ring protons (complex multiplets), the alpha-proton adjacent to the amine, the methyl ester protons (a sharp singlet), and the amine protons.
-
¹³C NMR: Will show distinct signals for each unique carbon, including the ester carbonyl, the alpha-carbon, the methyl ester carbon, and the carbons of the cyclohexyl ring.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon connectivities.
-
-
Analysis: Process the spectra and assign the observed chemical shifts to the corresponding atoms in the molecular structure.
Logical Relationship Diagram:
Caption: Relationship between structure and expected NMR signals.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its character as a water-soluble, crystalline solid, combined with a clear GHS hazard profile, provides a solid foundation for its safe and effective use. The analytical methodologies outlined in this guide, including RP-HPLC for purity assessment and NMR for structural confirmation, represent a robust framework for quality control. By understanding and applying these principles, researchers and developers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
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Methyl 2-amino-2-cyclohexylacetate Hydrochloride: A Technical Guide for the Design of Constrained Peptidomimetics
Introduction: The Imperative for Conformational Constraint in Peptide Drug Discovery
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by inherent liabilities, primarily their conformational flexibility, which leads to susceptibility to proteolytic degradation and poor membrane permeability.[1][2] To overcome these limitations, the strategic incorporation of constrained amino acid analogs has emerged as a powerful approach in medicinal chemistry.[3] These non-proteinogenic amino acids restrict the peptide backbone into a more defined and bioactive conformation, enhancing target affinity, metabolic stability, and cell penetration.[2][4]
This technical guide focuses on Methyl 2-amino-2-cyclohexylacetate hydrochloride , an α-amino acid analog featuring a bulky cyclohexyl group directly attached to the α-carbon. This substitution imparts significant steric hindrance, forcing the peptide backbone to adopt specific dihedral angles and promoting the formation of stable secondary structures such as β-turns and helices.[5] This guide will provide a comprehensive overview of its synthesis, incorporation into peptides, and the resulting impact on peptide conformation and biological activity, offering researchers and drug development professionals a roadmap for harnessing its potential in the design of next-generation peptide therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO₂ | PubChem CID: 22259438 |
| Molecular Weight | 207.70 g/mol | PubChem CID: 22259438 |
| IUPAC Name | methyl 2-amino-2-cyclohexylacetate;hydrochloride | PubChem CID: 22259438 |
| SMILES | COC(=O)C(C1CCCCC1)N.Cl | PubChem CID: 22259438 |
| CAS Number | 322392-74-5 | PubChem CID: 22259438 |
Synthesis of this compound
The synthesis of α,α-disubstituted amino acids like this compound can be achieved through several established synthetic routes. The Bucherer-Bergs and Strecker reactions are two classical multicomponent reactions that provide efficient access to the core α-amino acid scaffold.[3][5][6][7][8][9][10][11][12] Subsequent hydrolysis and esterification yield the desired product. For enantiomerically pure forms, asymmetric synthesis strategies or enzymatic resolution can be employed.[13][14][15][16][17][18]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: Bucherer-Bergs Route
This protocol outlines a representative synthesis based on the Bucherer-Bergs reaction.
Step 1: Synthesis of 5,5-Cyclohexylhydantoin [5][6][7][8][9]
-
To a stirred solution of potassium cyanide (1.2 equiv.) and ammonium carbonate (3.0 equiv.) in a mixture of water and ethanol (1:1) in a sealed pressure vessel, add cyclohexanone (1.0 equiv.).
-
Heat the mixture to 80-90 °C for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
The precipitated 5,5-cyclohexylhydantoin is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Hydrolysis to 2-Amino-2-cyclohexylacetic Acid [5][6][7][8][9]
-
Suspend the 5,5-cyclohexylhydantoin in a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 120-140 °C) for 24-48 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7.
-
The precipitated 2-amino-2-cyclohexylacetic acid is collected by filtration, washed with cold water, and dried.
Step 3: Esterification to this compound
-
Suspend the 2-amino-2-cyclohexylacetic acid in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with stirring, or add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The integration of this compound into a peptide sequence is readily achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
SPPS Workflow for Incorporating the Constrained Analog
Caption: Standard SPPS cycle for incorporating Methyl 2-amino-2-cyclohexylacetate.
Detailed SPPS Protocol
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and perform the initial Fmoc deprotection of the resin-bound amino acid.
-
Activation and Coupling:
-
Dissolve Fmoc-protected Methyl 2-amino-2-cyclohexylacetate (prepared by standard procedures) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in DMF.
-
Add a base, typically DIEA (N,N-Diisopropylethylamine), to activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The bulky cyclohexyl group may necessitate longer coupling times or the use of more potent coupling reagents.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid.
-
Repeat: Repeat the coupling, washing, and deprotection steps for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Conformational Analysis of Peptides Containing Methyl 2-amino-2-cyclohexylacetate
The incorporation of the cyclohexyl moiety is expected to significantly influence the peptide's conformational landscape. The steric bulk of the cyclohexyl group restricts the rotational freedom around the N-Cα and Cα-C bonds, thereby favoring specific secondary structures.
Expected Conformational Effects
-
Induction of Turns and Helices: The cyclohexyl group can act as a strong turn-inducer, promoting the formation of β-turns and γ-turns. In longer sequences, it can contribute to the stabilization of helical structures.[5]
-
Shielding of the Peptide Backbone: The hydrophobic cyclohexyl side chain can shield the amide bonds from the aqueous environment and proteolytic enzymes, thereby increasing the metabolic stability of the peptide.[2]
Techniques for Conformational Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are invaluable for determining the three-dimensional structure of peptides in solution.[19][20][21][22][23] Key parameters to analyze include:
-
Nuclear Overhauser Effect (NOE) restraints: Provide distance information between protons, which is crucial for structure calculation.
-
Coupling constants (³JHNα): Relate to the phi (Φ) dihedral angle.
-
Chemical shift deviations: Can indicate the presence of secondary structures.
-
-
X-ray Crystallography: Provides high-resolution structural information of the peptide in its crystalline state.[24][25][26][27] This can reveal precise bond angles, dihedral angles, and intermolecular interactions.
-
Circular Dichroism (CD) Spectroscopy: A rapid method to assess the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.
Applications in Drug Discovery and Development
The unique properties conferred by Methyl 2-amino-2-cyclohexylacetate make it a valuable building block for designing peptidomimetics with enhanced therapeutic potential.
Inhibition of Protein-Protein Interactions (PPIs)
PPIs are involved in numerous disease pathways, but their large, flat, and featureless interfaces make them challenging targets for small molecules.[2][28][29][30][31] Peptides incorporating constrained amino acids like Methyl 2-amino-2-cyclohexylacetate can be designed to mimic the secondary structure of a binding partner's epitope, leading to potent and selective inhibition of the PPI. The constrained conformation reduces the entropic penalty upon binding, leading to higher affinity.[2]
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets.[1][4][32][33] Peptide ligands for GPCRs often adopt specific conformations upon binding. By pre-organizing a peptide into its bioactive conformation using constrained amino acids, it is possible to develop highly potent and selective GPCR modulators with improved pharmacokinetic properties.
Development of Antimicrobial Peptides (AMPs)
The emergence of antibiotic-resistant bacteria is a major global health threat. AMPs are a promising class of therapeutics that often act by disrupting bacterial membranes.[34][35] Incorporating hydrophobic and bulky residues like cyclohexylalanine can enhance the membrane-disrupting activity and proteolytic stability of AMPs.[36][37][38]
Conclusion
This compound is a powerful tool for medicinal chemists and peptide scientists. Its ability to impart conformational rigidity leads to peptidomimetics with enhanced stability, target affinity, and biological activity. This technical guide has provided a comprehensive overview of its synthesis, incorporation into peptides, and potential applications. By leveraging the principles and protocols outlined herein, researchers can accelerate the design and development of novel peptide-based therapeutics for a wide range of diseases.
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Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
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Beckwith, A. L. J. (1995). Asymmetric synthesis of the AAs containing cyclohexyl 4 a and tetra‐O‐acetylglucosyl 4 b residues by conjugate addition of generated radicals to a chiral substrate 1 b. ResearchGate. [Link]
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Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]
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Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
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d'Angelo, J., et al. (1996). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. The Journal of Organic Chemistry, 61(14), 4572–4584. [Link]
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Pelay-Gimeno, M., Glas, A., & Jessen, H. J. (2015). Peptide-based inhibitors of protein-protein interactions. Bioorganic & Medicinal Chemistry, 23(15), 4559–4567. [Link]
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Bryant, P., et al. (2025). RareFoldGPCR: Agonist Design Beyond Natural Amino Acids. bioRxiv. [Link]
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Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: beginning to bind. Nature Reviews Drug Discovery, 3(4), 301–317. [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
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An, S., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
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Wilson, A. J. (2016). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 7(5), 2846–2857. [Link]
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Zhang, X., et al. (2022). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 10, 868926. [Link]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
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Cativiela, C., & Díaz-de-Villegas, M. D. (2011). Asymmetric Strecker synthesis of α-arylglycines. Tetrahedron: Asymmetry, 22(14-15), 1455–1464. [Link]
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Arnold, F. H., & Gotor, V. (2007). Biocatalytic Route to Chiral Precursors of β-Substituted-γ-Amino Acids. CaltechAUTHORS. [Link]
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Contente, M. L., et al. (2017). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 114(7), 1437–1445. [Link]
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Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link]
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Balaram, P. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]
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Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(13), 4241. [Link]
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Mabrouk, D. M., & Ghoneim, M. M. (2022). Antimicrobial peptides: features, applications and the potential use against covid-19. Molecular Biology Reports, 49(5), 4063–4078. [Link]
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Gotor-Fernández, V., & Gotor, V. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(14), 8196–8227. [Link]
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Kubik, S. (2010). Synthetic Receptors Based on Abiotic Cyclo(pseudo)peptides. International Journal of Molecular Sciences, 11(1), 293–319. [Link]
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Vikhrankar, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 137–152. [Link]
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Chen, C., et al. (2015). Ultrashort Antimicrobial Peptides with Antiendotoxin Properties. Antimicrobial Agents and Chemotherapy, 59(9), 5780–5783. [Link]
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An, S., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
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The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]
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Wang, Z., & Zhu, J. (2017). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 8(3), 2456–2460. [Link]
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Lee, K., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16995–17008. [Link]
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
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Daniels, D. S., & Schepartz, A. (2007). A Newcomer′s Guide to Peptide Crystallography. Accounts of Chemical Research, 40(12), 1337–1344. [Link]
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Lee, K., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16995–17008. [Link]
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Dauter, Z., & Jaskolski, M. (2017). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica, 64(2), 195–203. [Link]
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Gallagher, W. P., et al. (2021). Asymmetric Synthesis of the Cyclohexyl Fragment of BMS-986251. ResearchGate. [Link]
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Chaładaj, W., & Jurczak, J. (2023). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry, 19, 562–569. [Link]
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An In-depth Technical Guide to GSK1070916 (CAS 322392-74-5): A Potent and Selective Aurora B/C Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1070916 is a highly potent and selective, ATP-competitive small molecule inhibitor of Aurora B and Aurora C kinases.[1][2] The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in the regulation of mitosis.[2][3] Dysregulation of these kinases is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[2][3] GSK1070916 distinguishes itself through its remarkable selectivity for Aurora B and C over Aurora A and its exceptionally long residence time on its target enzymes, suggesting a prolonged duration of action.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and key experimental protocols for GSK1070916, serving as a valuable resource for researchers in oncology and drug discovery.
Chemical Structure and Physicochemical Properties
GSK1070916, with the CAS number 322392-74-5, is an azaindole-based compound.[4] Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-pyrazol-3-yl]phenyl]-1,1-dimethylurea | [5] |
| Molecular Formula | C30H33N7O | [5][6] |
| Molecular Weight | 507.63 g/mol | [5][6] |
| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | [5] |
| InChIKey | QTBWCSQGBMPECM-UHFFFAOYSA-N | [5][6] |
| Appearance | Yellow to off-white powder | [7] |
| Solubility | DMSO: 93 mg/mL (183.2 mM), Ethanol: 8 mg/mL (15.75 mM), Water: Insoluble | [7] |
| Storage (Solid) | -20°C for up to 3 years | [8] |
| Storage (In Solution) | -80°C for up to 1 year, -20°C for up to 1 month | [8] |
Mechanism of Action
GSK1070916 functions as a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][3] Its high affinity and prolonged interaction with the enzyme's active site are key features of its mechanism.
The inhibition of Aurora B and C by GSK1070916 is a time-dependent process, characterized by an extremely slow dissociation rate.[1] This results in a long residence time on the target, with a reported enzyme-inhibitor dissociation half-life of over 480 minutes for Aurora B and approximately 270 minutes for Aurora C.[1][3] This prolonged target engagement is a distinguishing characteristic compared to other Aurora kinase inhibitors and may contribute to its sustained cellular activity.[1]
The primary downstream effect of Aurora B inhibition by GSK1070916 is the suppression of phosphorylation of its key substrates, most notably histone H3 at serine 10 (pHH3-S10).[2] This inhibition disrupts crucial mitotic events, leading to defects in chromosome alignment and segregation.[3] Consequently, treated cells fail to complete mitosis, become polyploid, and ultimately undergo apoptosis.[2]
Caption: Workflow for assessing cell proliferation.
In Vivo Human Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of GSK1070916 in a mouse xenograft model.
Methodology:
-
Cell Preparation: Culture human cancer cells (e.g., HL-60 leukemia cells) in their appropriate medium. Harvest the cells when they are in the exponential growth phase. [2]2. Animal Model: Use immunodeficient mice (e.g., SCID mice), which can accept human tumor xenografts. [2]3. Tumor Implantation: Inject a suspension of the cancer cells subcutaneously or intravenously into the mice. [2]4. Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups. [2]5. Compound Administration: Prepare a formulation of GSK1070916 for intraperitoneal (i.p.) injection. Administer the compound to the treatment group according to a specific dosing schedule (e.g., once daily for 5 consecutive days, followed by a 2-day break, for two or three cycles). The control group should receive the vehicle solution. [2]6. Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using a standard formula (e.g., Volume = (width)^2 x length/2). [5]7. Endpoint and Analysis: The study endpoint may be a predetermined tumor volume, a specific time point, or when the animals show signs of morbidity. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis). Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of GSK1070916. [2]
Caption: Workflow for in vivo xenograft studies.
Safety and Handling
GSK1070916 is a potent compound and should be handled with care in a laboratory setting. The following are general safety and handling guidelines based on the available Material Safety Data Sheet (MSDS).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound. [4]* Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area. [4]* Storage: Store the compound in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature for the solid is -20°C. [4][7]* First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water. [4] * In case of eye contact: Flush eyes with water as a precaution. [4] * If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [4] * If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. [4] * In all cases of exposure, consult a physician. [4]* Disposal: Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations. [4]
-
Synthesis
The synthesis of GSK1070916 has been described in the scientific literature, with the key publication being "Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase" in the Journal of Medicinal Chemistry. [1]The synthesis involves a multi-step process starting from 7-azaindole. A crucial step in the synthesis is the introduction of a 2-aryl group containing a basic amine onto the azaindole core, which significantly enhances its cellular activity. [1]For a detailed, step-by-step synthesis protocol, researchers are directed to the aforementioned publication and its supporting information.
Conclusion
GSK1070916 is a valuable research tool for studying the role of Aurora B and C kinases in cell cycle regulation and oncology. Its high potency, selectivity, and long target residence time make it a compelling compound for further investigation in preclinical and potentially clinical settings. This technical guide provides a solid foundation of its chemical and biological properties, along with practical experimental protocols and safety information to aid researchers in their studies with this potent inhibitor.
References
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Adams ND, et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]
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Hardwicke MA, et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808-1817. [Link]
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-
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Coumar MS, et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 421(3), 429-438. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-2-cyclohexylacetate hydrochloride
Introduction
Methyl 2-amino-2-cyclohexylacetate hydrochloride is a derivative of the non-proteinogenic amino acid cyclohexylglycine. As with any synthesized compound intended for research or pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The principles and methodologies discussed herein serve as a comprehensive reference for researchers engaged in the synthesis and characterization of novel small molecules.
The hydrochloride salt form of this amino acid ester enhances its solubility in polar solvents, a critical consideration for many analytical techniques and potential biological applications. The following sections will delve into the predicted spectroscopic signatures of this molecule, offering insights into the rationale behind the expected data and providing standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum will reveal the number of different types of protons, their relative abundance, and their proximity to other protons. The hydrochloride form means the amino group will be protonated (-NH₃⁺), and the protons attached to the nitrogen may be observable, often as a broad signal, depending on the solvent and its acidity. Deuterated water (D₂O) is a suitable solvent, though the -NH₃⁺ protons will exchange with deuterium and become invisible. In a non-exchangeable solvent like DMSO-d₆, these protons would be visible.
Predicted ¹H NMR Data (in D₂O, referenced to a standard)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.80 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group are in a relatively deshielded environment due to the adjacent oxygen atom. |
| ~3.50 | Doublet | 1H | α-CH | The alpha-proton is adjacent to the electron-withdrawing ester and ammonium groups, shifting it downfield. It will be coupled to the proton on the adjacent carbon of the cyclohexane ring. |
| 1.0 - 2.0 | Multiplet | 11H | Cyclohexyl protons | The protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using a known reference (e.g., the residual solvent peak or an internal standard like TMS or DSS).
-
Integrate the peaks to determine the relative number of protons.
-
¹H NMR Experimental Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment | Rationale |
| ~175 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears far downfield. |
| ~60 | α-CH | The alpha-carbon is attached to both the nitrogen and the carbonyl group, resulting in a downfield shift. |
| ~53 | -OCH₃ | The methyl carbon of the ester group. |
| 25-40 | Cyclohexyl carbons | The six carbons of the cyclohexane ring will appear in the aliphatic region. Due to symmetry, some may have similar chemical shifts. |
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition parameters:
-
A wider spectral width is required.
-
A larger number of scans is typically needed due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Proton decoupling is usually employed to simplify the spectrum to single lines for each carbon.
¹³C NMR Experimental Workflow
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6][7]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-2800 | Strong, broad | N-H stretch | -NH₃⁺ (Ammonium) |
| 2950-2850 | Medium-Strong | C-H stretch | Aliphatic (cyclohexyl and methyl) |
| ~1740 | Strong, sharp | C=O stretch | Ester |
| ~1600 | Medium | N-H bend | -NH₃⁺ (Ammonium) |
| ~1200 | Strong | C-O stretch | Ester |
The broadness of the N-H stretching band is a characteristic feature of ammonium salts due to hydrogen bonding.[8][9] The strong, sharp peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[10][11]
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
IR Spectroscopy Workflow (ATR Method)
Caption: Workflow for acquiring an IR spectrum using the ATR method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.[16][17][18][19][20] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amino acid hydrochlorides.[21][22][23][24][25]
Predicted Mass Spectrometry Data (Positive Ion ESI-MS)
The compound will be detected as its free base in the gas phase after loss of HCl.
-
Molecular Weight (of free base): 171.25 g/mol
-
Exact Mass (of free base, C₉H₁₇NO₂): 171.1259 u
Expected Ions:
| m/z | Ion |
| 172.1332 | [M+H]⁺ (protonated molecule) |
| 113.0813 | [M+H - COOCH₃]⁺ (loss of the methoxycarbonyl group) |
| 83.0861 | [Cyclohexyl]⁺ (cyclohexyl cation fragment) |
The fragmentation of α-amino acid esters often involves the loss of the ester group.[26][27][28][29][30]
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
ESI-MS Experimental Workflow
Caption: Workflow for acquiring an ESI-MS spectrum.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted data presented in this guide, derived from fundamental principles of spectroscopy and analysis of related structures, serves as a robust benchmark for researchers. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum will verify the presence of the key functional groups, namely the ammonium salt and the ester. Finally, mass spectrometry will confirm the molecular weight and provide further structural information through fragmentation analysis. Adherence to the outlined protocols will ensure the acquisition of high-quality data, enabling confident structural verification and purity assessment of this and similar compounds.
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Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
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interpreting infra-red spectra. Chemguide. [Link]
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Sample Preparation for FTIR Analysis. Drawell. [Link]
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NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. [Link]
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IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
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Interpreting Infrared Spectra. Specac Ltd. [Link]
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Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Analytical Chemistry. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. [Link]
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Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. [Link]
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Electrospray ionization mass spectra of amino acid phosphoramidates of adenosine. PubMed. [Link]
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Basic Concepts, Principles and Applications of NMR Spectroscopy. ijirset. [Link]
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Predict 1H proton NMR spectra. NMRDB.org. [Link]
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A Technical Guide to the Biological Activities of Cyclohexylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclohexylglycine Scaffold in Medicinal Chemistry
Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a privileged scaffold in medicinal chemistry. Its rigid cyclohexyl ring introduces conformational constraints that can enhance binding affinity and selectivity for various biological targets. This guide provides an in-depth exploration of the diverse biological activities exhibited by cyclohexylglycine derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical moiety.
I. Anticancer Activity: Beyond the Platinum Standard
Cyclohexylglycine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
A. Platinum(II) Complexes: DNA Intercalation and Cytotoxicity
A notable class of anticancer agents incorporates cyclohexylglycine as a ligand in platinum(II) complexes. These compounds exert their cytotoxic effects primarily through interactions with DNA.[1][2]
Mechanism of Action: The platinum center of these complexes can coordinate with DNA bases, leading to the formation of adducts that disrupt the natural structure of the nucleic acid.[1][2] This interference with DNA replication and transcription processes ultimately triggers apoptotic cell death in cancer cells. Molecular docking studies have suggested that these complexes can bind to the minor groove of DNA or interact electrostatically with phosphate groups, contributing to their cytotoxic effects.[1] The cyclohexylglycine ligand plays a crucial role in modulating the stability and solubility of these platinum complexes.[2]
Quantitative Data on Anticancer Activity:
| Compound | Cell Line | IC50 (µM) | Reference |
| [Pt(NH₃)₂(L)]NO₃ (L=cyclohexylglycine) | HCT116 (Colon Cancer) | 35.51 | [1][2] |
| [Pt(bipy)(L)]NO₃ (L=cyclohexylglycine) | HCT116 (Colon Cancer) | 51.33 | [1][2] |
| Carboplatin | HCT116 (Colon Cancer) | 51.94 | [2] |
B. Non-Platinum Derivatives: Targeting Cellular Pathways
Recent research has expanded to include non-platinum cyclohexylglycine derivatives that exhibit anticancer properties through mechanisms other than direct DNA damage. Some derivatives act as agonists for the sigma-2 receptor, which is overexpressed in various tumors, including pancreatic cancer.[3]
Mechanism of Action: Activation of the sigma-2 receptor by these ligands can induce cell death through the production of mitochondrial superoxide and the subsequent activation of caspases, key mediators of apoptosis.[3] This mechanism highlights a targeted approach to cancer therapy, exploiting the differential expression of receptors on cancer cells versus healthy cells.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cyclohexylglycine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[4]
II. Enzyme Inhibition: A Versatile Strategy for Therapeutic Intervention
The cyclohexylglycine scaffold has proven to be a valuable component in the design of potent and selective enzyme inhibitors for a range of therapeutic targets.
A. Matrix Metalloproteinase (MMP) Inhibitors
Cyclohexylglycine derivatives have been developed as effective inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] Overexpression of MMPs is associated with various pathological conditions, including arthritis and cancer metastasis.
Mechanism of Action: The carboxylate group of the cyclohexylglycine-based inhibitors chelates the active site zinc ion of the MMP, thereby blocking its catalytic activity. The cyclohexyl group often occupies a hydrophobic pocket (S1' pocket) within the enzyme's active site, contributing to the inhibitor's potency and selectivity.[5]
Structure-Activity Relationship (SAR): Detailed SAR studies have revealed that modifications to the cyclohexylglycine scaffold can significantly impact inhibitory potency and selectivity against different MMP family members. For instance, certain derivatives have shown low nanomolar potency for MMP-2 and MMP-13 while sparing MMP-1 and MMP-7.[5]
Experimental Protocol: MMP Inhibition Assay (Fluorogenic Substrate)
This protocol describes a common method for measuring the inhibitory activity of compounds against MMPs using a fluorogenic substrate.
Principle: The assay utilizes a quenched fluorogenic peptide substrate that is cleaved by the active MMP, resulting in the release of a fluorescent signal. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.
Procedure:
-
Reagent Preparation: Prepare assay buffer, recombinant human MMP enzyme, fluorogenic substrate, and test compounds at desired concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the MMP enzyme to the assay buffer. Then, add the test compound or a control vehicle and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) for a set period (e.g., 30-60 minutes) at 37°C.[6]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition by comparing the rates in the presence of the inhibitor to the control. Calculate the IC50 value from a dose-response curve.[7]
B. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Heterocycle-fused cyclohexyl-glycine derivatives have been identified as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that inactivates incretin hormones like GLP-1.[8] DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes.
Mechanism of Action: These inhibitors typically form a covalent adduct with the catalytic serine residue (Ser630) in the active site of DPP-IV. The cyclohexylglycine moiety often interacts with the hydrophobic S1 and S2 subsites of the enzyme, contributing to the binding affinity.[9]
Structure-Activity Relationship (SAR): The fusion of heterocyclic rings to the cyclohexyl-glycine scaffold has been shown to enhance the inhibitory potency. The nature of the heterocyclic ring and its substituents can be modified to optimize interactions with the enzyme's active site and improve pharmacokinetic properties.[10][11]
Experimental Protocol: DPP-IV Inhibitor Screening Assay (Fluorogenic)
This protocol outlines a method for screening DPP-IV inhibitors using a fluorogenic substrate.
Principle: The assay measures the cleavage of the fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin), by DPP-IV. The release of the free AMC fluorophore is quantified to determine enzyme activity.
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), human recombinant DPP-IV enzyme, Gly-Pro-AMC substrate, and test compounds.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the DPP-IV enzyme with the test compounds or a control for approximately 10 minutes at 37°C.[12]
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the reaction.[13]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[13]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8][13]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values for the test compounds.[13]
C. HIV Protease Inhibitors
Cyclohexylglycine derivatives have been investigated for their potential to inhibit HIV protease, a critical enzyme in the life cycle of the human immunodeficiency virus.[14]
Mechanism of Action: HIV protease is an aspartyl protease responsible for cleaving viral polyproteins into functional proteins. Inhibitors containing the cyclohexylglycine scaffold are designed to mimic the transition state of the natural substrate, binding to the active site of the enzyme with high affinity and blocking its function. This prevents the maturation of new viral particles.[15]
Experimental Protocol: HIV-1 Protease Inhibitor Screening Assay (Fluorometric)
This protocol describes a fluorometric assay for screening HIV-1 protease inhibitors.
Principle: The assay is based on the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher by HIV-1 protease. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Procedure:
-
Reagent Preparation: Reconstitute the HIV-1 protease and prepare the assay buffer, substrate, and test compounds.[16]
-
Assay Reaction: In a 96-well plate, add the HIV-1 protease solution to wells containing either the test inhibitor or a control.[16]
-
Reaction Initiation: Add the HIV-1 protease substrate to each well to initiate the reaction.[16]
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of ~330 nm and an emission of ~450 nm for 1-3 hours at 37°C.[16][17]
-
Data Analysis: Determine the rate of reaction from the linear phase of the kinetic plot. Calculate the percent inhibition and IC50 values for the test compounds.[16]
III. Anticoagulant Activity: A Potential New Frontier
Preliminary studies suggest that certain cyclohexylglycine derivatives may possess anticoagulant properties, representing a promising area for future research.
Mechanism of Action: The precise mechanism of action for the anticoagulant effects of cyclohexylglycine derivatives is still under investigation. Potential mechanisms could involve the direct or indirect inhibition of key coagulation factors, such as thrombin or Factor Xa.[18][19] The coumarin derivatives, for example, interfere with the metabolism of vitamin K, which is essential for the synthesis of several clotting factors.[20]
Experimental Protocol: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a common screening test to evaluate the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the contact pathway (e.g., silica, kaolin), a partial thromboplastin reagent (phospholipids), and calcium.
Procedure:
-
Plasma Preparation: Collect blood in a tube containing sodium citrate anticoagulant. Centrifuge the blood to obtain platelet-poor plasma.
-
Incubation: In a test tube, mix the plasma sample with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.[3]
-
Clotting Initiation: Add pre-warmed calcium chloride solution to the mixture to initiate clotting and simultaneously start a timer.[3]
-
Clot Detection: Stop the timer as soon as a fibrin clot is detected, either visually or using an automated coagulometer.[3]
-
Data Analysis: The clotting time is recorded in seconds. A prolonged aPTT in the presence of a test compound compared to a control indicates potential anticoagulant activity.
IV. Synthesis of Cyclohexylglycine Derivatives: Building the Foundation
The synthesis of diverse cyclohexylglycine derivatives is crucial for exploring their full therapeutic potential. Both racemic and enantiomerically pure forms of cyclohexylglycine can be prepared through various synthetic routes.
Asymmetric Synthesis: The enantioselective synthesis of cyclohexylglycine derivatives is often achieved using chiral auxiliaries. For instance, Grignard addition to a chiral auxiliary ester of glyoxylic acid can produce a diastereomeric mixture of esters, which can then be separated and hydrolyzed to yield the desired enantiomer of the α-hydroxy acid precursor.[1] Another approach involves the use of chiral catalysts in C-H arylation reactions of N-aryl glycine esters to produce chiral α-amino acid derivatives with excellent enantioselectivity.
General Synthetic Strategies: The functionalization of the cyclohexylglycine scaffold can be achieved through standard peptide coupling reactions to introduce various substituents at the amino or carboxyl terminus. The cyclohexyl ring itself can also be modified to introduce additional functional groups, further expanding the chemical diversity of the resulting derivatives.
V. Quantitative Structure-Activity Relationship (QSAR)
While comprehensive QSAR studies specifically focused on a broad range of cyclohexylglycine derivatives are still emerging, the principles of QSAR can be applied to understand the relationship between the physicochemical properties of these compounds and their biological activities. By systematically modifying the structure of the cyclohexylglycine scaffold and correlating these changes with their inhibitory or cytotoxic potency, predictive models can be developed to guide the design of more effective therapeutic agents.
Conclusion and Future Directions
Cyclohexylglycine derivatives represent a rich and versatile class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer agents and enzyme inhibitors, coupled with their emerging potential as anticoagulants, underscores their importance in drug discovery. Future research in this area should focus on:
-
Exploring Novel Biological Targets: Expanding the scope of screening to identify new therapeutic applications for this privileged scaffold.
-
Optimizing Pharmacokinetic Properties: Modifying the structure of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Elucidating Detailed Mechanisms of Action: Investigating the specific signaling pathways and molecular interactions that mediate the biological effects of these derivatives.
-
Developing Advanced Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider range of structurally diverse cyclohexylglycine derivatives.
By leveraging the unique structural features of the cyclohexylglycine scaffold, researchers are well-positioned to develop the next generation of innovative and effective therapies for a host of human diseases.
References
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"Methyl 2-amino-2-cyclohexylacetate hydrochloride safety and handling"
An In-depth Technical Guide to the Safe Handling of Methyl 2-amino-2-cyclohexylacetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical compound utilized in various research and development applications, particularly in the synthesis of novel pharmaceutical agents and bioactive molecules.[1] As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of personnel and the integrity of experimental work. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, grounded in established chemical safety principles. The causality behind each recommendation is explained to foster a deeper understanding and a proactive safety culture in the laboratory.
Section 1: Compound Identification and Properties
A foundational aspect of safe chemical handling is the accurate identification of the substance and knowledge of its physical and chemical characteristics.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | Methyl a-Amino-cyclohexaneacetate Hydrochloride, L-Cyclohexylglycine methyl ester hydrochloride | [1][2] |
| CAS Number | 322392-74-5 | [2] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2] |
| Molecular Weight | 207.70 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings. Understanding these is critical for risk assessment.
| GHS Classification | Details | Source(s) |
| Pictogram | [2] | |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4] |
| Precautionary Statements | A detailed list includes P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501. | [2] |
The GHS classification indicates that the primary routes of hazardous exposure are ingestion, skin contact, eye contact, and inhalation. The hydrochloride salt form can be particularly irritating to mucous membranes and the respiratory tract.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source.
-
Ventilation: Always handle this compound in a well-ventilated area.[5][6] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood or a local exhaust ventilation system is mandatory.[5][7] This prevents the accumulation of airborne contaminants in the breathing zone of the operator.
Standard Operating Procedures (SOPs)
Adherence to established laboratory practices is crucial for mitigating risk.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
-
Avoidance of Contamination: Keep containers securely sealed when not in use to prevent accidental spills or release of dust.[4] Avoid actions that could generate dust, such as vigorous shaking or scraping of the solid material.[6]
Personal Protective Equipment (PPE): The Final Barrier
PPE is required to protect the user from exposure when engineering and administrative controls cannot guarantee complete safety. The following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][8][9] This is to prevent eye irritation from airborne particles or splashes.[4]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator appropriate for particulates should be used.[6][9]
Caption: Emergency Spill Response Workflow.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [5][6][9]* Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [5][9]
Section 6: Toxicological Information
While comprehensive toxicological data is limited, the primary known hazards are related to its irritant properties. [1]
-
Acute Effects: As indicated by the H-statements, the compound is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system. [2][4]Inhalation of dust can lead to burning sensations, coughing, and sneezing. [10]Skin contact may cause inflammation or blistering, while eye contact can result in significant irritation. [10]
Conclusion
The safe handling of this compound is predicated on a robust understanding of its hazards and the consistent application of established safety protocols. By prioritizing engineering controls, adhering to safe work practices, and correctly using personal protective equipment, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical framework; it is imperative that it is supplemented by institution-specific training and a vigilant commitment to a culture of safety.
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Harnessing Rigidity: A Technical Guide to the Role of Constrained Amino Acids in Peptide Design
Abstract
Native peptides, despite their exquisite biological specificity, are often handicapped as therapeutic agents by their conformational flexibility and susceptibility to proteolysis. This guide provides an in-depth exploration of how the strategic incorporation of constrained amino acids—non-proteinogenic residues designed to limit conformational freedom—can overcome these limitations. We will dissect the causal relationships between specific structural constraints and the resulting enhancements in peptide stability, binding affinity, selectivity, and bioavailability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage rational design principles to unlock the full therapeutic potential of peptides.
The Challenge: The Paradox of Peptide Flexibility
Peptides are nature's signaling molecules, mediating a vast array of physiological processes through precise interactions with protein targets.[1] However, their therapeutic development is often thwarted by two intrinsic properties:
-
Conformational Instability: Linear peptides exist as a dynamic ensemble of conformations in solution. Only a fraction of these conformers are biologically active. This inherent flexibility leads to a significant entropic penalty upon binding to a target, which can decrease binding affinity.[2][3]
-
Proteolytic Vulnerability: The peptide backbone is a natural substrate for proteases, leading to rapid degradation in vivo and consequently, a short circulation half-life.[4]
Constrained peptides directly address these challenges by "locking" the molecule into a specific, biologically relevant conformation.[2][4] This pre-organization minimizes the entropic cost of binding and can sterically hinder the approach of proteolytic enzymes, leading to significant improvements in drug-like properties.[3][4]
The Solution: A Typology of Conformational Constraints
The introduction of conformational rigidity can be achieved through a variety of chemical modifications. The choice of strategy is a critical experimental decision, dictated by the desired secondary structure, the chemical environment, and the specific therapeutic target.
Main-Chain Constraints: Modifying the Peptide Backbone
-
N-Alkylation: The substitution of the amide proton with an alkyl group (most commonly, N-methylation) is a subtle yet powerful modification.[5][6] This change restricts rotation around the Cα-C bond and can favor a cis amide bond conformation, which is sterically disfavored in most natural peptides except for X-Pro bonds.[5][7][8] This strategy has been shown to increase proteolytic stability and modulate receptor selectivity.[5]
-
α,α-Disubstitution: Replacing the α-hydrogen with an additional alkyl group creates an α,α-disubstituted amino acid (dαAA).[9][10] The steric bulk introduced at the α-carbon severely restricts the allowable Ramachandran (φ, ψ) space, strongly promoting helical or extended conformations.[9][10] Peptides incorporating dαAAs, such as aminoisobutyric acid (Aib), exhibit remarkable resistance to enzymatic degradation and are potent inducers of helicity.[5][11]
Side-Chain Constraints: Cyclization Strategies
Cyclization is a widely employed strategy to transform a flexible linear peptide into a more rigid macrocyclic structure.[12][13] This approach not only enhances stability and binding affinity but can also improve membrane permeability by masking polar backbone groups.[4][14]
-
Side-Chain to Side-Chain: This involves forming a covalent bridge between the side chains of two amino acid residues. Common methods include:
-
Lactam Bridges: Formation of an amide bond between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) residues.[4][15]
-
Disulfide Bonds: Oxidative coupling of two cysteine residues. While common in nature, these bonds can be susceptible to reduction in vivo.[15]
-
Thioether (Stapled) Peptides: Covalently linking two cysteine residues or incorporating unnatural amino acids with olefinic side chains followed by ring-closing metathesis.[2][15][16] These "staples" are particularly effective at stabilizing α-helical conformations.[2][3]
-
-
Head-to-Tail Cyclization: The formation of a peptide bond between the N-terminal amine and the C-terminal carboxylate creates a fully cyclic backbone.[13] This is a powerful strategy for eliminating susceptibility to exopeptidases and significantly reducing conformational freedom.[17]
-
Click Chemistry Cyclization: The use of bio-orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the formation of stable triazole linkages under mild conditions.[18]
The following diagram illustrates the conceptual difference between a flexible linear peptide and various constrained analogues.
Caption: Strategies to reduce the conformational entropy of linear peptides.
The Impact: Quantifiable Improvements in Peptide Properties
The introduction of conformational constraints translates directly into improved pharmacological properties. The primary goal is to pre-organize the peptide into its bioactive conformation, which enhances its interaction with the target receptor.[2]
| Property | Effect of Constraint | Causality |
| Binding Affinity (Potency) | Often Increased | Reducing the entropic penalty of binding by locking the peptide in its active conformation leads to a more favorable free energy of binding (ΔG).[2][3][4] |
| Proteolytic Stability | Significantly Increased | The rigid structure sterically hinders access to the peptide backbone by proteases. Cyclization also protects terminal ends from exopeptidases.[4][11] |
| Receptor Selectivity | Can be Finely Tuned | A rigid conformation can be designed to fit a specific receptor subtype with high precision, while poorly fitting off-targets, thereby reducing side effects.[17][19] |
| Bioavailability | Potentially Improved | Increased stability leads to a longer in vivo half-life. Certain constraints, especially cyclization, can improve cell permeability by masking polar groups.[2][17][20] |
Case Study: The incorporation of conformationally constrained unnatural amino acids into dermorphin-based peptides led to a significant modulation of selectivity and functional activity at both mu-opioid (MOR) and delta-opioid (DOR) receptors.[19] For instance, replacing a flexible residue with a constrained building block resulted in an analog with potent MOR agonism but significantly decreased DOR affinity.[19] This highlights how precise conformational control can be used to engineer receptor selectivity.[19][21]
Experimental Workflow: Synthesis and Characterization
The synthesis of constrained peptides typically relies on Solid-Phase Peptide Synthesis (SPPS), a robust methodology that builds peptide chains stepwise on a solid resin support.[21][22]
Protocol: Solid-Phase Synthesis of a Lactam-Bridged Cyclic Peptide
This protocol outlines a representative workflow for synthesizing a side-chain cyclized peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Objective: To synthesize a peptide with an intramolecular amide bond (lactam bridge) between the side chains of an Aspartic Acid (Asp) and a Lysine (Lys) residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Side-chain deprotection catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
HPLC system for purification; Mass spectrometer for characterization.
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF.[23]
-
Linear Chain Assembly (SPPS):
-
Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.
-
Coupling: Couple the C-terminal amino acid (Fmoc-AA-OH) using HBTU/HOBt and DIPEA in DMF. Monitor reaction completion with a qualitative test (e.g., Kaiser test).
-
Repeat: Continue the deprotection-coupling cycle for each amino acid in the linear sequence. Use Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions for cyclization.
-
-
Orthogonal Side-Chain Deprotection:
-
Once the linear sequence is complete, treat the resin-bound peptide with Pd(PPh₃)₄ in the presence of a scavenger (e.g., phenylsilane) to selectively remove the Alloc and OAll protecting groups from the Lys and Asp side chains, respectively.
-
-
On-Resin Cyclization:
-
Add coupling reagents (e.g., HBTU/DIPEA) to the resin. This will catalyze the formation of an amide bond between the now-free side-chain amine of Lys and the side-chain carboxyl of Asp. Allow the reaction to proceed for several hours.
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group.
-
Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) to cleave the peptide from the resin and remove all remaining acid-labile side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry (verifying the correct molecular weight for the cyclized product) and analytical HPLC.
-
The following diagram outlines this experimental workflow.
Caption: Step-by-step workflow for the synthesis of a constrained cyclic peptide.
Conclusion and Future Directions
The incorporation of constrained amino acids is a cornerstone of modern peptide drug design. By moving beyond the 20 proteinogenic amino acids, researchers can systematically engineer molecules with superior stability, potency, and selectivity.[19] These strategies have proven essential for tackling challenging drug targets, particularly protein-protein interactions (PPIs), which are often characterized by large, flat interfaces that are difficult for traditional small molecules to inhibit.[2][3]
Future advancements will likely focus on the development of novel constraining methodologies, computational tools to predict the conformational impact of specific modifications, and high-throughput screening platforms to rapidly identify constrained peptides with desired biological activities from vast libraries.[1][3] As our ability to precisely control the three-dimensional structure of peptides continues to evolve, so too will their role as next-generation therapeutics.[2]
References
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BioSpace. (2011, February 7). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. [Link]
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Ahsan, M., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
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Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
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ResearchGate. (2025, August 6). Constrained Peptides in Drug Discovery and Development | Request PDF. [Link]
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Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Gilon, C., et al. (1991). Cyclization strategies in peptide derived drug design. PubMed. [Link]
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Goodman, C. M., et al. (2024, May 7). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed. [Link]
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AAPPTec. Planning a Peptide Synthesis. [Link]
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Ishizawa, T., et al. (2025, November 4). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society. [Link]
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Henchey, L. K., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]
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Hill, T. A., et al. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC. [Link]
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ResearchGate. (2025, August 7). Cyclization Strategies in Peptide Derived Drug Design. [Link]
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Hill, T. A., et al. (2014, April 21). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. [Link]
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Biomatik. (2023, December 4). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. [Link]
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Inai, Y. (2006). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]
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Nájera, A., et al. (2019, May 23). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2025, August 6). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. [Link]
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ResearchGate. (2025, August 10). Introduction of Functional Groups into Peptides via N-Alkylation. [Link]
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Riniker, S., et al. (2023, February 10). Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. Research Collection. [Link]
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Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
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Li, J., et al. (2024, November 19). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]
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Balboni, G., et al. (2008). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
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Böttcher, S., et al. Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis Online. [Link]
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Goodman, C. M., et al. (2025, May 7). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC. [Link]
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Profacgen. (2023, December 28). Cyclic Peptide Synthesis Strategies in Drug Development. [Link]
-
LibreTexts Biology. (2025, January 17). 4.7.1: Main Chain Conformations. [Link]
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ResearchGate. (2025, August 7). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. [Link]
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An In-depth Technical Guide to Exploring the Chemical Space of Non-Natural Amino Acid Esters
Foreword: Beyond the Canonical 20
The central dogma of molecular biology outlines a beautifully simple system for life, built predominantly on a set of 20 canonical amino acids. Yet, for the medicinal chemist and drug developer, this natural toolkit often represents a starting point rather than a destination. The quest for therapeutics with enhanced potency, improved metabolic stability, greater target selectivity, and tailored pharmacokinetic profiles has driven us to expand this alphabet.[1][2][3] Non-natural amino acids (UAAs) have emerged as critical tools in this endeavor, serving as versatile building blocks for a new generation of drugs.[2]
This guide focuses on a specific, yet crucial, subset of this expanded repertoire: non-natural amino acid esters . The esterification of the C-terminus is more than a simple synthetic modification; it is a strategic maneuver that can profoundly influence a UAA's physicochemical properties, including its lipophilicity, membrane permeability, and role as a prodrug.[][5] By exploring the vast chemical space of these esters, we unlock new avenues for creating sophisticated peptidomimetics, engineering novel protein functions, and designing innovative therapeutic agents from small molecules to biologics.[1][6][7]
This document is structured not as a rigid manual, but as a guided exploration for the practicing researcher. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and ground our discussion in the authoritative literature that forms the bedrock of this exciting field.
The Strategic Imperative for Esterification
The native zwitterionic state of an amino acid, while essential for its biological function within a protein, presents significant challenges in drug development. This charge character can limit passive diffusion across cellular membranes, hindering bioavailability.[5] Esterification of the carboxylic acid moiety neutralizes this negative charge, offering several distinct advantages:
-
Enhanced Membrane Permeability: By masking the carboxylate, an ester derivative becomes more lipophilic, which can significantly improve its ability to cross biological membranes. This is a cornerstone of prodrug design, where an esterified UAA can enter a cell more efficiently, relying on intracellular esterases to hydrolyze the ester and release the active amino acid.[5]
-
Modulation of Physicochemical Properties: The choice of alcohol used for esterification provides a powerful handle to fine-tune properties like solubility and lipophilicity (LogP).[2][] A simple methyl or ethyl ester can subtly increase lipophilicity, while more complex esters can introduce new functionalities.
-
Synthetic Handles and Protecting Groups: In the context of solid-phase peptide synthesis (SPPS), the C-terminal amino acid is often anchored to the resin via an ester linkage. Furthermore, esters serve as crucial protecting groups for the carboxyl function, preventing unwanted side reactions during the synthesis of complex molecules.[8][9]
The decision to create an ester is therefore a strategic one, aimed at overcoming specific pharmacokinetic or synthetic hurdles.
Navigating the Synthetic Landscape: A Guide to Esterification
The synthesis of UAA esters requires a careful selection of methods, guided by the structure of the UAA, the desired ester, and the presence of other functional groups.[10] The primary challenge often lies in achieving chemoselectivity, particularly in protecting the α-amino group while the carboxyl group is modified.
Foundational Strategy: Fischer-Speier Esterification
This classical method remains a workhorse for preparing simple alkyl esters (e.g., methyl, ethyl) due to its cost-effectiveness and operational simplicity.[11]
Causality: The reaction operates under acidic conditions, protonating the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol, acting as a nucleophile, then attacks the carbonyl carbon. The reaction is an equilibrium, driven to completion by using a large excess of the alcohol (which often serves as the solvent) and/or by removing the water formed during the reaction.[11][12]
Protocol 2.1: General Procedure for Fischer Esterification of a UAA
Objective: To synthesize the methyl ester hydrochloride salt of a generic non-natural amino acid.
Materials:
-
Non-natural amino acid (1.0 eq)
-
Methanol (MeOH), anhydrous (used as solvent)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl) (1.2 - 2.0 eq)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser and drying tube (or inert atmosphere setup)
-
Ice bath
Procedure:
-
Setup: Suspend the non-natural amino acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension in an ice bath.
-
Acid Addition (Critical Step): While stirring vigorously, add thionyl chloride (SOCl₂) dropwise to the cooled suspension over 15-20 minutes. Rationale: This in-situ generation of HCl is exothermic and controls the reaction rate. TMSCl is a milder alternative that also generates HCl in situ and is often preferred for its simpler workup.[13]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-16 hours (reaction progress can be monitored by Thin Layer Chromatography (TLC)). For more sterically hindered UAAs, gentle reflux may be required.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically the hydrochloride salt of the amino acid ester. It can be triturated with cold diethyl ether, filtered, and washed with additional ether to remove any remaining impurities.
-
Validation: Confirm the product structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton signal and the appearance of a new singlet corresponding to the ester methyl group (typically ~3.7 ppm) in the ¹H NMR spectrum are indicative of successful esterification.
Advanced & Orthogonal Strategies
While Fischer esterification is robust, its harsh acidic conditions are incompatible with sensitive functional groups.[11] In such cases, or when more complex esters are desired, alternative methods are necessary. This requires a sophisticated understanding of orthogonal protecting groups —groups that can be removed under distinct conditions without affecting others.[9][14]
Table 1: Comparison of Selected Esterification Strategies for UAAs
| Method | Key Reagents | Conditions | Advantages | Limitations |
| Fischer-Speier | Alcohol, Strong Acid (H₂SO₄, HCl) | Reflux | Inexpensive, simple, good for Me/Et esters.[11] | Harsh conditions, not suitable for sensitive UAAs, equilibrium-limited.[11] |
| TMSCl-Mediated | Alcohol, TMSCl | Room Temp | Mild conditions, good yields, simple workup.[13] | Primarily for methyl esters. |
| Alkyl Halide | N-protected UAA, Alkyl Halide, Base (e.g., Cs₂CO₃) | Room Temp to Mild Heat | Mild, compatible with various functional groups. | Requires N-protection, risk of N-alkylation. |
| Mitsunobu Reaction | N-protected UAA, Alcohol, DEAD/DIAD, PPh₃ | 0°C to Room Temp | Mild, high inversion of stereochemistry if applicable. | Stoichiometric phosphine oxide byproduct can complicate purification. |
The choice of N-protection is critical. The tert-butyloxycarbonyl (Boc) group is acid-labile, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile.[8][15] This orthogonality is the cornerstone of modern peptide synthesis and complex molecule construction.[9]
Protocol 2.2: Synthesis of a UAA Benzyl Ester via Cesium Carbonate
Objective: To synthesize the benzyl ester of an N-Boc protected UAA, a common intermediate for further elaboration.
Materials:
-
N-Boc-UAA (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Brine, Saturated NaHCO₃ solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the N-Boc-UAA in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Base Addition: Add cesium carbonate to the solution. Rationale: Cs₂CO₃ is a mild base that facilitates the formation of the cesium carboxylate salt, which is highly nucleophilic.
-
Alkylation: Add benzyl bromide dropwise and stir the reaction at room temperature for 6-12 hours. Monitor by TLC.
-
Quenching & Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Validation: Confirm the structure and purity by NMR and mass spectrometry.
Applications in Drug Discovery and Chemical Biology
The true power of UAA esters is realized when they are applied to solve complex biological problems. Their incorporation into peptides and small molecules can dramatically alter pharmacological profiles.[2]
Peptidomimetics and Enhanced Stability
Peptides are excellent drug candidates due to their high specificity and potency, but they often suffer from poor metabolic stability and low bioavailability.[2][16] Incorporating UAAs and their esters can address these limitations.[1][17]
-
Steric Shielding: Bulky UAA side chains can sterically hinder the approach of proteases, increasing the peptide's half-life.
-
Conformational Constraint: Cyclic or conformationally restricted UAAs can lock a peptide into its bioactive conformation, improving receptor affinity.[18]
-
Modulating Lipophilicity: As discussed, esterification can increase a peptide's ability to cross cell membranes.[2]
The diagram below illustrates a typical workflow for using UAA esters to generate a library of peptidomimetics for screening.
Caption: Workflow for UAA ester-based peptidomimetic library synthesis.
High-Throughput Screening (HTS)
The vast chemical space accessible through UAA esters is perfectly suited for high-throughput screening (HTS) campaigns.[19] By creating libraries of esters with diverse side chains (R-groups) and ester functionalities, researchers can rapidly screen for compounds with desired biological activity.[20] Automated synthesis platforms can perform many of the esterification and subsequent peptide coupling reactions in parallel, feeding directly into HTS assays that measure target binding, enzyme inhibition, or cellular responses.[21][22] This synergy between combinatorial synthesis and automated screening accelerates the discovery of lead compounds.[23]
The following diagram outlines the logic of a typical HTS campaign leveraging a UAA ester library.
Caption: Decision workflow for a high-throughput screening cascade.
Future Frontiers: AI, Automation, and Beyond
The exploration of UAA ester chemical space is poised for significant advancement. The integration of artificial intelligence and machine learning is beginning to allow for the in silico design of UAAs with predicted properties, prioritizing synthetic targets that are most likely to be successful. Coupled with fully automated synthesis and screening platforms, this will enable a design-build-test-learn cycle of unprecedented speed, pushing the boundaries of what is possible in drug discovery and protein engineering.
References
- From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing).
- Peptidomimetic - Wikipedia.
- Unnatural Amino Acids for Peptide Synthesis - Merck Millipore.
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Methyl 2-amino-2-cyclohexylacetate Hydrochloride: A Versatile Building Block for Novel Scaffold Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the development of novel molecular scaffolds is paramount for accessing new chemical space and addressing challenging biological targets. Non-natural α-amino acids and their derivatives represent a privileged class of building blocks, offering a unique combination of structural rigidity, chirality, and functional handles for diversification. This guide focuses on Methyl 2-amino-2-cyclohexylacetate hydrochloride, a versatile starting material poised for the development of innovative scaffolds. We will explore its fundamental properties, synthetic utility, and strategic application in constructing diverse molecular architectures with significant therapeutic potential. This document serves as a practical resource, providing not only the theoretical underpinnings but also actionable experimental protocols for researchers engaged in drug discovery.
Introduction: The Strategic Value of the Cyclohexylglycine Moiety
This compound is a non-proteinogenic α-amino acid ester. Its structure is distinguished by a cyclohexyl ring attached to the α-carbon, which imparts unique conformational constraints and lipophilicity compared to natural amino acids. This feature is highly advantageous in drug design, as the rigid, three-dimensional nature of the cyclohexyl group can facilitate precise interactions within the hydrophobic pockets of protein targets, often leading to enhanced binding affinity and selectivity.
The molecule possesses two primary functional handles for chemical elaboration:
-
A primary amine (as a hydrochloride salt), which serves as a key nucleophile for amide bond formation, N-alkylation, and other derivatizations.
-
A methyl ester, which can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions or modified via transesterification.
This dual functionality makes it an ideal starting point for creating libraries of compounds through combinatorial chemistry or for the rational design of targeted therapeutics. The development of scaffolds from such building blocks is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).[1][2]
Physicochemical and Identification Data
A summary of the core properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 322392-74-5 | [3][4] |
| Molecular Formula | C₉H₁₈ClNO₂ | [3][4] |
| Molecular Weight | 207.70 g/mol | [3][4] |
| Purity | Typically ≥98% | [3] |
| IUPAC Name | methyl 2-amino-2-cyclohexylacetate;hydrochloride | [4] |
| Synonyms | Methyl α-Amino-cyclohexaneacetate Hydrochloride | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
Synthetic Pathways and Rationale
While this guide focuses on the application of the title compound, understanding its synthesis provides context for its availability and potential for isotopic labeling or analog synthesis. The synthesis of α-amino acids and their esters can be achieved through several established methods.
-
Strecker Synthesis: A classic method involving the reaction of an aldehyde (cyclohexanecarboxaldehyde), ammonia, and cyanide, followed by hydrolysis.[5]
-
Amination of α-Halo Esters: This involves the preparation of methyl 2-bromo-2-cyclohexylacetate, followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent.[5]
-
Three-Component Reactions: Modern methods often utilize multicomponent reactions. For instance, organozinc reagents can react with amines and ethyl glyoxylate to form α-amino esters, providing a convergent and efficient route.[6][7]
The choice of synthetic route depends on factors such as scale, desired stereochemistry (if applicable), and available starting materials. For most research purposes, this compound is commercially available, allowing immediate use in scaffold development.[3]
Core Application: A Workflow for Novel Scaffold Generation
The true value of this compound lies in its role as a versatile precursor for a multitude of scaffolds. The following workflow illustrates the primary diversification pathways.
Caption: Reaction scheme for EDC-mediated amide coupling.
A. Materials and Reagents
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
EDC·HCl (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
B. Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the carboxylic acid (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the HOBt active ester, which improves efficiency and minimizes side reactions.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of DMF and add DIPEA (3.0 eq). The DIPEA serves both to neutralize the hydrochloride salt and to act as the base for the coupling reaction.
-
Coupling: Add the amine/DIPEA solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-18 hours).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HOBt, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide scaffold.
C. Rationale and Self-Validation
-
Causality: The use of HOBt alongside EDC is critical. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt traps the intermediate by forming an active ester, which is more stable and reacts cleanly with the amine, thus ensuring a higher yield of the desired product.
-
Trustworthiness: This protocol is self-validating. The aqueous work-up is designed to systematically remove the reagents and byproducts. The final purification by chromatography ensures the isolation of a compound with high purity, which can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Biological Relevance and Therapeutic Potential
The cyclohexylglycine core is not merely a synthetic curiosity; it is a motif found in molecules with demonstrated biological activity.
-
Anticancer Properties: Recent studies have explored platinum complexes incorporating cyclohexylglycine as a ligand. These complexes have shown promising anticancer activities against human colon cancer cell lines, suggesting that the cyclohexylglycine scaffold can be used to tune the properties of metallodrugs. [8][9]* Prodrug Development: Amino acid esters are widely used as prodrugs to enhance the pharmacokinetic properties of parent drugs, such as improving oral bioavailability or cell permeability. [10][11]The scaffolds derived from Methyl 2-amino-2-cyclohexylacetate can be designed as novel prodrugs that release an active pharmaceutical ingredient upon esterase-mediated hydrolysis in the body. [12]* Peptidomimetics: The rigid cyclohexyl group can act as a conformational constraint in peptide-based drugs, mimicking a specific secondary structure (e.g., a β-turn). This is a powerful strategy to improve metabolic stability and receptor affinity.
Future Perspectives and Conclusion
This compound stands out as a high-potential, readily accessible building block for scaffold-based drug discovery. Its straightforward derivatization through robust and well-understood chemical transformations allows for the rapid generation of diverse chemical libraries.
Future applications could involve:
-
Fragment-Based Drug Design: The core cyclohexylglycine methyl ester can be used as a starting fragment for screening against protein targets. Hits can then be elaborated using the protocols described herein.
-
Diversity-Oriented Synthesis (DOS): The multiple reaction handles allow for complex, branching synthetic pathways to create structurally unique and diverse molecular architectures, expanding the accessible chemical space for drug discovery.
-
Development of Covalent Inhibitors: The amino or the eventual carboxylic acid function could be used as a handle to attach warheads for targeted covalent inhibition.
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Methodological & Application
Enantioselective Synthesis of Methyl 2-amino-2-cyclohexylacetate Hydrochloride: A Detailed Guide for Researchers
Introduction: The Significance of Chiral α-Cyclohexylglycine Derivatives
Optically active non-proteinogenic amino acids are crucial building blocks in modern drug discovery and development. Their incorporation into peptide-based therapeutics can enhance metabolic stability, improve pharmacokinetic profiles, and enforce specific conformations essential for biological activity. Methyl 2-amino-2-cyclohexylacetate, a derivative of α-cyclohexylglycine, is a valuable chiral intermediate for the synthesis of various pharmaceuticals. The bulky cyclohexyl group can impart unique steric and lipophilic properties to a molecule, influencing its binding affinity and selectivity for biological targets. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and formulation.
This comprehensive guide provides an in-depth exploration of the enantioselective synthesis of Methyl 2-amino-2-cyclohexylacetate hydrochloride. We will delve into the mechanistic underpinnings of various synthetic strategies, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors. The focus will be on methods that are not only efficient and highly stereoselective but also scalable and practical for a drug development setting.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure α-amino acids is a well-explored field, with several powerful strategies at the disposal of the synthetic chemist. For a sterically demanding substrate like an α-cyclohexylglycine derivative, the choice of method is critical. Here, we discuss three major approaches: Asymmetric Strecker Synthesis, Biocatalytic Reductive Amination, and Chiral Auxiliary-Mediated Alkylation.
Asymmetric Strecker Synthesis: A Robust and Versatile Method
The Strecker synthesis, first reported in 1850, is a classic and highly versatile method for the preparation of α-amino acids. The enantioselective variant of this reaction has become a cornerstone of modern asymmetric synthesis.[1][2][3] This approach involves the reaction of an aldehyde (cyclohexanecarboxaldehyde in this case) with a source of ammonia and cyanide, catalyzed by a chiral entity to induce stereoselectivity.
Causality of Method Selection: The Asymmetric Strecker reaction is particularly well-suited for the synthesis of α,α-disubstituted amino acids, including those with bulky alkyl groups.[1] The use of a chiral catalyst allows for the direct formation of the desired enantiomer in high enantiomeric excess (ee), avoiding the need for chiral resolution. Furthermore, recent advancements have led to the development of robust and practical catalysts that can be used on a large scale with safer cyanide sources.[1][3]
A general workflow for the Asymmetric Strecker Synthesis is depicted below:
Caption: Workflow for Asymmetric Strecker Synthesis.
Biocatalytic Reductive Amination: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[4][5] Imine reductases (IREDs) are a class of enzymes that can catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity.[4] This approach can be applied to the synthesis of α-amino esters through the reductive amination of α-ketoesters.
Causality of Method Selection: Biocatalytic methods offer several advantages, including mild reaction conditions, high selectivity, and a reduced environmental footprint. For the synthesis of Methyl 2-amino-2-cyclohexylacetate, this would involve the enzymatic reductive amination of methyl 2-cyclohexyl-2-oxoacetate. The scalability of biocatalytic processes has been demonstrated in the pharmaceutical industry, making it a viable option for large-scale production.[5]
The biocatalytic workflow is outlined in the following diagram:
Caption: Biocatalytic Reductive Amination Workflow.
Chiral Auxiliary-Mediated Alkylation: A Classic and Reliable Strategy
The use of chiral auxiliaries is a well-established method for asymmetric synthesis.[6][7] In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of α-amino acids, a common strategy is the alkylation of a chiral glycine enolate equivalent.
Causality of Method Selection: This method provides a high degree of stereocontrol and is often predictable and reliable. The chiral auxiliary can be chosen to favor the formation of the desired enantiomer, and after the key stereocenter-forming step, it can be cleaved and recycled. While this approach involves additional steps for the attachment and removal of the auxiliary, it remains a powerful tool, especially for the synthesis of complex and unnatural amino acids.
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of this compound
This protocol is adapted from methodologies that have proven effective for the synthesis of non-natural amino acids using a chiral amido-thiourea catalyst.[1][3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| Cyclohexanecarboxaldehyde | 2043-61-0 | 112.17 | 10.0 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 10.0 | 1.0 |
| Chiral Amido-thiourea Catalyst | Varies | Varies | 0.1 | 0.01 |
| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | 12.0 | 1.2 |
| Toluene | 108-88-3 | 92.14 | - | - |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | - |
| Hydrochloric Acid (HCl) in MeOH | - | - | - | Excess |
| Diethyl Ether | 60-29-7 | 74.12 | - | - |
Step-by-Step Methodology:
Part A: Imine Formation and Enantioselective Cyanation
-
To a stirred solution of cyclohexanecarboxaldehyde (10.0 mmol, 1.0 equiv) in toluene (20 mL) at room temperature, add benzylamine (10.0 mmol, 1.0 equiv).
-
Stir the mixture for 1 hour to facilitate the formation of the N-benzylidene-1-cyclohexylmethanamine. The formation of the imine can be monitored by TLC or GC-MS.
-
Add the chiral amido-thiourea catalyst (0.1 mmol, 0.01 equiv).
-
In a separate flask, dissolve potassium cyanide (12.0 mmol, 1.2 equiv) in water (5 mL). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool the imine solution to 0 °C and add the aqueous KCN solution dropwise over 15 minutes.
-
Allow the reaction to stir vigorously at 0 °C for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by adding an aqueous solution of sodium hypochlorite (bleach) to decompose the excess cyanide.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α-aminonitrile.
Part B: Hydrolysis, Esterification, and Salt Formation
-
Dissolve the crude α-aminonitrile in methanol (30 mL).
-
Cool the solution to 0 °C and bubble dry HCl gas through the solution for 30 minutes, or add a pre-prepared solution of HCl in methanol (e.g., 3 M) until the solution is saturated. Caution: HCl gas is corrosive and toxic. Perform this step in a well-ventilated fume hood.
-
Allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours. The hydrolysis of the nitrile and the esterification of the resulting carboxylic acid occur in this step. The deprotection of the benzyl group may also occur under these conditions.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the resulting solid with diethyl ether to induce crystallization.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white crystalline solid.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Conclusion and Future Outlook
The enantioselective synthesis of this compound is a critical step in the development of new pharmaceuticals. This guide has provided a detailed overview of several robust synthetic strategies, with a particular focus on the Asymmetric Strecker Synthesis. The provided protocol offers a practical and scalable method for the preparation of this valuable chiral building block.
The field of asymmetric synthesis is continually evolving, with new catalysts and methodologies being developed at a rapid pace. The increasing adoption of biocatalysis and flow chemistry promises to deliver even more efficient, sustainable, and cost-effective routes to enantiomerically pure compounds. Researchers and drug development professionals are encouraged to explore these emerging technologies to further optimize the synthesis of chiral intermediates like this compound.
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Application Notes and Protocols for the Incorporation of Methyl 2-amino-2-cyclohexylacetate hydrochloride into Peptides
Introduction: Expanding the Peptidomimetic Toolkit with Cα-Tetrasubstituted Amino Acids
In the landscape of modern drug discovery and development, peptides represent a class of therapeutics with high specificity and potency. However, their application is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced bioactivity and off-target effects. The incorporation of non-natural amino acids is a cornerstone strategy to overcome these limitations.[1] Cα-tetrasubstituted α-amino acids, which feature a quaternary carbon at the α-position, are particularly valuable building blocks for designing peptidomimetics with enhanced properties.[2] The replacement of the α-hydrogen with an alkyl or cyclic group introduces significant steric hindrance, which can restrict the conformational freedom of the peptide backbone and increase resistance to enzymatic degradation.
This guide focuses on the incorporation of Methyl 2-amino-2-cyclohexylacetate hydrochloride, a derivative of cyclohexylglycine (Chg), into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The bulky, hydrophobic cyclohexyl group at the α-carbon imposes unique conformational constraints, making it an attractive tool for stabilizing specific secondary structures such as β-turns and helices. These structural motifs are often critical for mediating protein-protein interactions and receptor binding.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical overview, field-proven insights, and detailed protocols for the successful synthesis and characterization of peptides containing this unique amino acid analog.
Properties of Methyl 2-amino-2-cyclohexylacetate and its Fmoc-Protected Derivative
This compound is a non-proteinogenic amino acid characterized by a cyclohexyl group attached to the α-carbon. This substitution imparts significant steric bulk and hydrophobicity. For its use in standard Fmoc-SPPS, it must first be N-terminally protected with the fluorenylmethyloxycarbonyl (Fmoc) group, yielding Fmoc-L-cyclohexylglycine-OH (Fmoc-Chg-OH).
| Property | Value/Description | Source |
| Compound Name | This compound | PubChem CID: 22259438 |
| Molecular Formula | C₉H₁₈ClNO₂ | PubChem CID: 22259438 |
| Molecular Weight | 207.70 g/mol | PubChem CID: 22259438 |
| Fmoc-Protected Form | Fmoc-L-cyclohexylglycine-OH (Fmoc-Chg-OH) | Aapptec |
| CAS Number (Fmoc-Chg-OH) | 161321-36-4 | [3][4] |
| Key Structural Feature | Cα-tetrasubstituted with a cyclohexyl group | N/A |
| Expected Conformational Influence | Induction of β-turn and 3₁₀-helical structures | N/A |
The primary challenge in incorporating Fmoc-Chg-OH into a growing peptide chain lies in overcoming the steric hindrance posed by the bulky cyclohexyl group. This hindrance can significantly slow down the kinetics of the coupling reaction, often leading to incomplete acylation and the formation of deletion sequences if standard coupling protocols are used. Therefore, specialized strategies are required to ensure efficient peptide bond formation.
Workflow for Peptide Synthesis Incorporating Fmoc-Chg-OH
The following diagram outlines the key stages of the solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-Chg-OH.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Detailed Protocol for Incorporation of Fmoc-L-cyclohexylglycine-OH
This protocol is designed for manual or automated solid-phase peptide synthesis on a 0.1 mmol scale. Due to the sterically hindered nature of Fmoc-Chg-OH, extended coupling times and the use of a potent coupling reagent are essential. A double coupling strategy is highly recommended to maximize yield and minimize deletion byproducts.
Materials and Reagents:
-
Resin: Rink Amide resin (or other suitable resin depending on desired C-terminus).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Amino Acids: Fmoc-L-cyclohexylglycine-OH (Fmoc-Chg-OH) and other required Fmoc-protected amino acids.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solutions: DMF, DCM, Methanol.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation/Washing: Cold diethyl ether.
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
-
Coupling of Fmoc-L-cyclohexylglycine-OH (Double Coupling Protocol):
-
First Coupling:
-
In a separate vial, pre-activate Fmoc-Chg-OH (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for at least 2 hours. Longer coupling times (up to 4 hours) may be beneficial.[5][6]
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Kaiser Test (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling and confirms the necessity of a second coupling.
-
-
Second Coupling:
-
Repeat the coupling step by adding a fresh solution of activated Fmoc-Chg-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Agitate for another 2 hours.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all unreacted reagents.
-
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For standard, non-hindered amino acids, a single coupling of 45-60 minutes is typically sufficient.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Global Deprotection:
-
Wash the N-terminally deprotected peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Concentrate the filtrate under reduced pressure.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Characterization and Analysis of Cyclohexylglycine-Containing Peptides
Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptide.
Purity and Identity Verification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide and for purifying it to homogeneity. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. The increased hydrophobicity from the cyclohexyl group may require a modified gradient for optimal separation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass, verifying the correct incorporation of the cyclohexylglycine residue.[7]
Conformational Analysis:
The incorporation of a Cα-tetrasubstituted residue like cyclohexylglycine is expected to induce a more rigid, ordered structure.
Caption: Impact of cyclohexylglycine on peptide conformation.
-
Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for analyzing the secondary structure of peptides in solution. Peptides containing cyclohexylglycine are anticipated to show CD spectra characteristic of helical or turn structures, such as distinct negative bands around 208 nm and 222 nm for α-helices, or a negative band around 205 nm and a positive band around 220-230 nm for certain β-turns.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 2D NMR techniques (like TOCSY and NOESY) can provide through-bond and through-space correlations between protons, allowing for the determination of the peptide's three-dimensional structure in solution.[5][6]
Conclusion and Field-Proven Insights
The incorporation of this compound, via its Fmoc-protected form, is a potent strategy for peptide drug design. The steric bulk of the cyclohexyl group serves as a powerful tool to enforce conformational rigidity and enhance proteolytic stability. The primary technical challenge—overcoming steric hindrance during coupling—can be effectively managed by employing robust coupling reagents like HATU in combination with extended reaction times and a double coupling protocol. This ensures high-fidelity synthesis of the target peptide. Subsequent characterization by HPLC, mass spectrometry, and CD spectroscopy is crucial for validating the synthetic success and confirming the desired conformational impact. By following the detailed protocols and considerations outlined in this guide, researchers can confidently leverage this unique amino acid to engineer next-generation peptide therapeutics with superior pharmacological profiles.
References
- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
-
Fmoc-Chg-OH [161321-36-4]. Aapptec Peptides. Available at: [Link]
- Rodriguez, R. A., et al. (2018). An Allosteric Inhibitor of Bacterial Hsp70 Chaperone Potentiates Antibiotics and Mitigates Resistance. Cell Chemical Biology, 25(9), 1107-1118.e6.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
- Albericio, F., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 296.
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. (2012). Available at: [Link]
- Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8689-8705.
-
Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
- WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
General procedure: Fmoc-strategy SPPS and solution-phase... ResearchGate. Available at: [Link]
-
Fmoc-Chg-OH. Aapptec. Available at: [Link]
- Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
-
Fmoc-Chg-OH [161321-36-4]. Aapptec Peptides. Available at: [Link]
- Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution. (2021). RSC Chemical Biology, 2(2), 643-650.
- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2022). International Journal of Molecular Sciences, 23(15), 8565.
-
Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name... ResearchGate. Available at: [Link]
- Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. (2024). Molecules, 29(10), 2289.
- Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS.
- Differential Peptide Multi-Macrocyclizations at the Surface of a Helical Foldamer Template. (2022).
- Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. (2024). Biomolecules, 15(5), 706.
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2020). Israel Journal of Chemistry, 60(3-4), 206-216.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). RSC Advances, 9(54), 31631-31638.
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Solid Phase Peptide Synthesis Help. Reddit. (2022). Available at: [Link]
- Paper-based electrochemical device for early detection of integrin αvβ6 expressing tumors. (2024).
- Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). Journal of Proteome Research, 21(11), 2739-2747.
- Supporting information. The Royal Society of Chemistry. (2020).
-
Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using... ResearchGate. Available at: [Link]
-
Using double coupling to improve your peptide synthesis. Biotage. (2023). Available at: [Link]
- Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. (2018). Organic & Biomolecular Chemistry, 16(44), 8561-8568.
- WO2024073622A2 - Radiopharmaceutical compositions targeting ephrin type-a receptor 2 and uses thereof.
- N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (2025). Journal of Peptide Science, e3563.
- Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. (2022). ChemRxiv.
- Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science, Chapter 18, Unit 18.1.
Sources
- 1. An Allosteric Inhibitor of Bacterial Hsp70 Chaperone Potentiates Antibiotics and Mitigates Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. reddit.com [reddit.com]
- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Strategic Incorporation of Methyl 2-amino-2-cyclohexylacetate Hydrochloride in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Sterically Hindered Amino Acids in Peptide Therapeutics
The design of novel peptide-based therapeutics often requires the introduction of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Amino acids bearing bulky side chains, such as cyclohexylglycine and its derivatives, are of particular interest. The incorporation of a cyclohexyl moiety can significantly enhance the pharmacological profile of a peptide by providing steric shielding against enzymatic degradation, thereby increasing its in-vivo half-life.[1] Furthermore, the rigid and hydrophobic nature of the cyclohexyl group can impose specific conformational constraints on the peptide backbone, which can be pivotal for enhancing binding affinity and selectivity for a biological target.[2]
Methyl 2-amino-2-cyclohexylacetate hydrochloride is a derivative of cyclohexylglycine. For its use in standard solid-phase peptide synthesis (SPPS), it must be appropriately protected, typically with an Nα-Fmoc group. The primary challenge in its application lies in the steric hindrance presented by the α-cyclohexyl group, which can impede the efficiency of the amide bond formation.[3][4] Conventional coupling protocols may result in low yields or incomplete reactions.
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Nα-Fmoc-protected cyclohexylglycine derivatives into peptide sequences using Fmoc-based SPPS. It emphasizes optimized strategies to overcome the challenges associated with sterically hindered amino acids, ensuring high coupling efficiency and final peptide purity.
Physicochemical Properties and Rationale for Use
The introduction of a cyclohexylalanine-type residue into a peptide sequence imparts several desirable characteristics.
| Property | Impact on Peptide | Rationale for Use |
| High Hydrophobicity | Can enhance interactions with hydrophobic pockets in target receptors. | To improve binding affinity and selectivity.[1] |
| Steric Bulk | Shields adjacent peptide bonds from proteolytic enzymes. | To increase metabolic stability and prolong biological half-life.[1] |
| Conformational Rigidity | Induces specific secondary structures, such as β-turns or helical motifs. | To lock the peptide into a bioactive conformation.[2] |
Chemical Structure for SPPS
For use in Fmoc-based SPPS, the amino acid must be N-terminally protected. The structure below represents the Fmoc-protected form of the core amino acid ready for synthesis.
Caption: Fmoc-protected cyclohexylglycine derivative for SPPS.
Experimental Protocols and Methodologies
The successful incorporation of sterically demanding residues like cyclohexylglycine derivatives requires careful optimization of the coupling step within the standard SPPS cycle.
General SPPS Workflow
The Fmoc/tBu strategy is the most common approach in modern SPPS.[5] The iterative cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next activated amino acid.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
| Reagent | Purpose | Recommended Grade/Supplier |
| Rink Amide or Wang Resin | Solid support for peptide synthesis.[6] | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| Dimethylformamide (DMF) | Primary solvent for washing and reactions. | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for washing and resin swelling. | ACS grade or higher |
| Piperidine | Reagent for Fmoc group removal. | Reagent grade |
| Nα-Fmoc-amino acids | Standard protected amino acid building blocks. | Standard side-chain protection (e.g., Trt, Boc, Pbf).[7] |
| Fmoc-Cyclohexylglycine Derivative | Sterically hindered building block. | N/A |
| HCTU, HATU, or HBTU | Coupling activators.[8] | Reagent grade |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and neutralization. | Reagent grade |
| Trifluoroacetic acid (TFA) | Reagent for final cleavage from resin.[9] | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger for cleavage. | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Scavenger for cleavage (for Trp-containing peptides). | Reagent grade |
Protocol 1: Standard Coupling of Non-Hindered Amino Acids
This protocol serves as a baseline for comparison.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.
-
Coupling:
-
Prepare a solution of the Fmoc-amino acid (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Confirmation (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Loop: Return to step 2 for the next amino acid in the sequence.
Protocol 2: Optimized Coupling for Methyl 2-amino-2-cyclohexylacetate
Due to steric hindrance, modifications to the standard protocol are essential for achieving high coupling efficiency.[3][4]
-
Resin Swelling & Deprotection: Follow steps 1-3 from Protocol 1.
-
Optimized Coupling:
-
Reagent Choice: Use a potent aminium/uronium-based coupling reagent such as HATU, as it is highly effective for hindered couplings.
-
Activation: In a separate vial, pre-activate the Fmoc-cyclohexylglycine derivative (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
-
Extended Reaction Time: Allow the coupling reaction to proceed for an extended period, typically 2-4 hours at room temperature.
-
Double Coupling: After the initial coupling and a DMF wash, it is highly recommended to perform a second coupling by repeating the activation and reaction steps to drive the reaction to completion.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Confirmation: Perform a Kaiser test. If the test is still positive (blue beads), a third coupling or a capping step (e.g., with acetic anhydride) may be necessary to block unreacted amines.
-
Microwave-Assisted Option: For particularly difficult couplings, microwave-assisted SPPS can significantly enhance reaction rates and efficiency.[3] A typical microwave protocol would involve coupling at a controlled temperature (e.g., 75°C) for 5-10 minutes.
Protocol 3: Peptide Cleavage and Deprotection
This final step releases the peptide from the solid support and removes side-chain protecting groups.[5]
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Water, 2.5% TIS .
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. The peptide can then be purified using reverse-phase HPLC.
Troubleshooting and Key Considerations
-
Incomplete Coupling: The primary challenge with sterically hindered residues is incomplete acylation. Always monitor the reaction's completeness with a qualitative test like the Kaiser test.
-
Aggregation: Long sequences containing hydrophobic residues like cyclohexylglycine can be prone to aggregation, which hinders reaction kinetics. Using chaotropic salts or switching to more polar solvents like NMP can sometimes mitigate this issue.
-
Racemization: While modern coupling reagents are designed to minimize racemization, the risk increases with extended coupling times and elevated temperatures. Using additives like Oxyma Pure can help suppress this side reaction.[8]
Conclusion
The incorporation of this compound and similar cyclohexylglycine derivatives offers a powerful strategy for enhancing the drug-like properties of synthetic peptides. While their steric bulk presents a synthetic challenge, the use of optimized protocols—employing potent coupling reagents like HATU, extended reaction times, and double coupling strategies—can ensure their successful and efficient incorporation.[4] These methods, combined with careful monitoring, enable researchers to harness the full potential of these valuable building blocks in the development of next-generation peptide therapeutics.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Formaggio, F., Moretto, V., Crisma, M., Toniolo, C., Kaptein, B., & Broxterman, Q. B. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Journal of Peptide Research, 63(2), 161-170. doi: 10.1111/j.1399-3011.2003.00123.x. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
Vigneaud, V. du, et al. (1953). Introduction to Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Gourdel, M., et al. (2014). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. PMC - NIH. Retrieved from [Link]
- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Abarca, C., et al. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 47, 34-42. Retrieved from [Link]
-
Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Albericio, F., & Malde, A. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. Retrieved from [Link]
-
Kaur, H., & Singh, P. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. PMC - NIH. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-amino-2-cyclohexylacetate hydrochloride: A Versatile Intermediate in Modern Pharmaceutical Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Non-Proteinogenic Amino Acids
In the landscape of modern drug discovery, the design of novel molecular entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is paramount. Non-proteinogenic amino acids, such as those derived from Methyl 2-amino-2-cyclohexylacetate hydrochloride, are critical building blocks in this endeavor. The incorporation of a cyclohexyl moiety into an amino acid scaffold imparts significant lipophilicity and conformational rigidity compared to its linear aliphatic or simple aromatic counterparts. This is a deliberate design choice aimed at improving a drug candidate's ability to cross biological membranes and enhancing its metabolic stability by sterically shielding susceptible bonds from enzymatic degradation.
This compound serves as a protected and readily activated form of the α-amino acid, Cyclohexylglycine. Its hydrochloride salt form enhances stability and improves handling characteristics, making it an ideal starting material for peptide synthesis, the creation of peptidomimetics, and the development of small molecule therapeutics targeting a wide range of diseases.[1][2] This guide provides the necessary protocols and scientific rationale to effectively utilize this intermediate in a research and development setting.
Compound Profile: Properties and Safety
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its safe and effective use in the laboratory.
Physicochemical Data
The key properties of this compound are summarized below for quick reference. This data is essential for reaction planning, solvent selection, and analytical method development.
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-2-cyclohexylacetate;hydrochloride | PubChem[3] |
| CAS Number | 322392-74-5 | ChemScene[4] |
| Molecular Formula | C₉H₁₈ClNO₂ | PubChem[3] |
| Molecular Weight | 207.70 g/mol | PubChem[3] |
| Appearance | White to off-white crystalline solid/powder | ChemBK[5] |
| Melting Point | 188-189 °C | ChemBK[5] |
| Solubility | Soluble in water and polar organic solvents | ChemBK[5] |
| Storage | Sealed in dry, Room Temperature or 2-8°C | ChemBK, ChemScene[4][5] |
Safety and Handling
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Measures |
| Acute Toxicity, Oral | वार्निंग | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Irritation | वार्निंग | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | वार्निंग | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | वार्निंग | H335: May cause respiratory irritation | P261, P271, P304+P340, P403+P233 |
Source: PubChem GHS Classification.[3]
Expert Insight: The hydrochloride salt form, while improving stability, makes the compound acidic upon dissolution in protic solvents. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] An emergency eyewash and shower station should be readily accessible.
Synthesis and Purification Workflow
The most direct and efficient synthesis of this compound involves the esterification of its parent amino acid, 2-amino-2-cyclohexylacetic acid. This approach is widely applicable for the preparation of various amino acid methyl esters.[8]
Caption: Workflow for synthesis and purification.
Protocol 1: Synthesis via Fischer Esterification
This protocol describes a robust method for converting an amino acid to its methyl ester hydrochloride salt using trimethylchlorosilane (TMSCl) in methanol. The TMSCl reacts in situ with methanol to generate anhydrous HCl, which catalyzes the esterification.[8]
Materials:
-
2-amino-2-cyclohexylacetic acid
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask with magnetic stir bar
-
Drying tube or inert atmosphere setup (e.g., Nitrogen balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-2-cyclohexylacetic acid (1.0 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous methanol (approx. 10 mL per gram of amino acid). Stir the resulting suspension.
-
Catalyst Addition: Cool the flask in an ice-water bath (0-5 °C). Slowly add TMSCl (2.0-2.2 eq) dropwise via syringe.
-
Causality: The slow, cooled addition is critical to control the exothermic reaction between TMSCl and methanol. This in situ generation of dry HCl is more convenient and often more effective than bubbling HCl gas through the solution.[8]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction should become a clear, homogeneous solution as the starting material is converted to the more soluble product.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product, removing unreacted starting material and any side products. The choice of solvent is critical. A binary solvent system, such as methanol/diethyl ether, is typically effective.
Materials:
-
Crude this compound
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Causality: Using the minimum volume of hot solvent ensures that the solution is saturated, which is necessary for obtaining a high recovery of crystals upon cooling.
-
-
Precipitation: Slowly add diethyl ether (the "anti-solvent") to the warm solution with gentle swirling until the solution becomes faintly turbid.
-
Causality: The product is soluble in methanol but insoluble in diethyl ether. The slow addition of the anti-solvent gradually decreases the solubility of the product, promoting the formation of well-defined crystals rather than an amorphous precipitate.
-
-
Crystallization: If turbidity persists, add a drop or two of hot methanol to re-clarify. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a fine, white crystalline solid.
Analytical Quality Control
Confirming the identity, purity, and stability of the synthesized intermediate is a non-negotiable step in pharmaceutical development. A multi-pronged analytical approach is required.
Caption: Standard quality control workflow.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical intermediates.
Instrumentation & Conditions:
-
System: Thermo Scientific Dionex UltiMate 3000 or equivalent.[9]
-
Column: Acclaim 120 C18 (4.6 x 250 mm, 5 µm) or similar reverse-phase column.[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Causality: The peptide bond and carbonyl groups absorb at low UV wavelengths. Since this molecule lacks a strong chromophore, detection at 210-220 nm is necessary. TFA is used as an ion-pairing agent to improve peak shape for the amine.
-
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Mobile Phase A.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Blank Injection: Inject a sample of the mobile phase (blank) to ensure no system peaks interfere with the analysis.
-
Sample Injection: Inject the prepared sample solution.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and expressing the result as a percentage. A purity of ≥98% is typically required for use in subsequent GMP synthesis steps.
Spectroscopic Characterization
-
¹H NMR: Provides information on the proton environment. Expect characteristic signals for the methoxy group (-OCH₃), the α-proton (-CH(NH₂)-), and the cyclohexyl ring protons.
-
¹³C NMR: Confirms the carbon framework, including the ester carbonyl carbon, the α-carbon, and the distinct carbons of the cyclohexyl ring.
-
Mass Spectrometry (MS): Used to confirm the molecular weight. The parent ion for the free base (C₉H₁₇NO₂) should be observed at m/z ≈ 171.2.
-
FTIR Spectroscopy: Confirms the presence of key functional groups: N-H stretches (amine salt), C-H stretches (aliphatic), C=O stretch (ester), and C-O stretch.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22259438, this compound. PubChem. Retrieved from [Link]
-
ChemBK (2024). This compound. ChemBK. Retrieved from [Link]
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AdooQ Bioscience (n.d.). Methyl (2R)-2-amino-2-cyclohexylethanoate hydrochloride. AdooQ Bioscience. Retrieved from [Link]
- Google Patents (2016). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate. Google Patents.
-
CDC (1994). NIOSH Manual of Analytical Methods: METHYL CELLOSOLVE ACETATE 1451. CDC. Retrieved from [Link]
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Domínguez-Álvarez, E., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(15), 5789. Retrieved from [Link]
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Tzani, A., et al. (2022). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Pharmaceuticals, 15(11), 1367. Retrieved from [Link]
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Adamczyk, M., et al. (2001). SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)HEXANOIC ACID. Synthetic Communications, 31(4), 579-586. Retrieved from [Link]
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An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2213-2219. Retrieved from [Link]
-
Ilaš, J., & Knez, D. (2024). Special Issue “Advances in Drug Discovery and Synthesis”. International Journal of Molecular Sciences, 26(1), 584. Retrieved from [Link]
-
Organic Syntheses (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Retrieved from [Link]
-
CDC (1994). NIOSH Manual of Analytical Methods: METHYLCYCLOHEXANONE 2521. CDC. Retrieved from [Link]
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Organic Syntheses (n.d.). Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S). Organic Syntheses Procedure. Retrieved from [Link]
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"coupling protocols for sterically hindered amino acid esters like Methyl 2-amino-2-cyclohexylacetate hydrochloride"
Advanced Coupling Protocols for Sterically Hindered Amino Acid Esters: A Focus on Methyl 2-amino-2-cyclohexylacetate
Abstract
The formation of amide bonds involving sterically hindered amino acids or their esters, such as Methyl 2-amino-2-cyclohexylacetate, is a persistent challenge in synthetic organic and medicinal chemistry. The steric bulk adjacent to the nucleophilic amine significantly impedes reaction kinetics, often leading to low yields, incomplete reactions, and undesired side products when using standard coupling conditions. This guide provides an in-depth analysis of robust and efficient coupling strategies designed to overcome these steric barriers. We will explore the mechanistic rationale behind the use of high-reactivity coupling reagents, including uronium/aminium salts (HATU, COMU), phosphonium salts (PyBOP), and specialized carbodiimide protocols. Detailed, step-by-step experimental procedures are provided, along with a comparative analysis to guide reagent selection and a troubleshooting section to address common experimental pitfalls.
The Challenge of Steric Hindrance in Amide Bond Formation
Amide bond synthesis is fundamentally a nucleophilic acyl substitution reaction.[1][2] The reaction's success hinges on two key factors: the activation of the carboxylic acid to create a potent electrophile, and the ability of the amine nucleophile to attack this activated species.
In the case of Methyl 2-amino-2-cyclohexylacetate, the bulky cyclohexyl group directly attached to the α-carbon creates a significant steric shield around the amine's lone pair of electrons. This steric congestion presents several mechanistic hurdles:
-
Reduced Nucleophilicity: The amine is less available to attack the activated carboxyl group, drastically slowing the rate of the desired reaction.[3]
-
Competitive Side Reactions: When the main reaction is slow, competing pathways become more prominent. For instance, the highly reactive activated ester may degrade, or in the case of carbodiimide chemistry, the O-acylisourea intermediate can rearrange into an unreactive N-acylurea.[4][5]
-
Increased Racemization Risk: Harsher conditions or prolonged reaction times, often employed to force the reaction to completion, can increase the risk of epimerization at the α-carbon of the activated amino acid.[6][7]
Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) alone are often inefficient for these demanding couplings, necessitating the use of more potent activation strategies.[3][8]
Strategic Selection of Coupling Reagents
Overcoming steric hindrance requires the generation of a highly reactive activated ester intermediate that can be intercepted by the hindered amine before it degrades. Modern peptide coupling reagents are designed precisely for this purpose. They are broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimide/additive systems.
}
Figure 1. Decision workflow for selecting a suitable coupling strategy for sterically hindered amines.
High-Potency Coupling Reagents and Protocols
A. Uronium/Aminium Salts: The Gold Standard for Difficult Couplings
Reagents like HATU and COMU are among the most effective for hindered couplings.[7][9][10] They react with the carboxylic acid to form highly reactive activated esters (OAt or Oxyma esters, respectively) that readily couple with hindered amines.
Mechanism of HATU Activation: The power of HATU lies in the formation of an OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state of the subsequent aminolysis and accelerating the coupling reaction.[10][11]
}
Figure 2. Simplified mechanism of amide formation using HATU.
Protocol 1: HATU-Mediated Coupling
This protocol is designed for the coupling of a generic N-protected amino acid to Methyl 2-amino-2-cyclohexylacetate hydrochloride.
-
Reagent Preparation:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected carboxylic acid (1.0 eq) in anhydrous DMF or NMP (to make a ~0.2 M solution).
-
Add HATU (1.05 eq).
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and for the activation step.[12] Stir for 5 minutes.
-
-
Activation & Coupling:
-
Add the carboxylic acid/HATU solution to the amine/DIPEA solution.
-
The reaction mixture may turn yellow. Stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reaction times may be extended from a typical 1-2 hours to 4-16 hours.[8]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
COMU as a Safer Alternative: COMU functions similarly to HATU but is based on the non-explosive OxymaPure leaving group, offering a significantly better safety profile.[13][14] It is an excellent alternative and often shows comparable or even superior reactivity to HATU.[13][15]
B. Carbodiimides with High-Performance Additives
While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, their use for hindered couplings is only effective with the inclusion of an activating additive. The additive intercepts the reactive O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester, thereby preventing side reactions.[4][5]
OxymaPure® has emerged as a superior additive to the traditional HOBt, demonstrating better coupling efficiency, significant suppression of racemization, and a much safer thermal profile.[4][6]
Protocol 2: EDC/OxymaPure-Mediated Coupling
-
Reagent Preparation:
-
In a dry flask, dissolve the N-protected carboxylic acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF.
-
In a separate flask, prepare the amine solution as described in Protocol 1 (1.2 eq amine hydrochloride, 2.5 eq DIPEA in DMF).
-
-
Coupling Reaction:
-
Add the carboxylic acid/OxymaPure solution to the amine solution.
-
Add EDC·HCl (1.2 eq) to the mixture.
-
Stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as outlined in Protocol 1. The urea byproduct from EDC is water-soluble, which often simplifies purification.[5]
-
C. Acyl Halides: A High-Reactivity Strategy
For extremely challenging couplings where even potent uronium salts may fail, conversion of the carboxylic acid to a highly electrophilic acyl fluoride or chloride can be effective.[8] This method requires careful control of the base to prevent racemization.[16]
Protocol 3: Acyl Fluoride-Mediated Coupling
-
Acyl Fluoride Formation:
-
Dissolve the N-protected carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a fluorinating agent, such as cyanuric fluoride or TFFH (1.1 eq), followed by a suitable base like pyridine or DIPEA (1.2 eq).
-
Stir for 1-2 hours at 0 °C to room temperature. The crude acyl fluoride is typically used immediately without isolation.
-
-
Coupling Reaction:
-
In a separate flask, prepare the free-base amine by dissolving this compound (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.[16]
-
Allow the reaction to warm to room temperature and stir until completion (4-12 hours).
-
-
Work-up and Purification:
-
Follow the work-up and purification procedures as described in Protocol 1.
-
Comparative Analysis of Coupling Strategies
The choice of reagent depends on a balance of reactivity, cost, safety, and the specific nature of the substrates.
| Strategy | Reagent(s) | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| Uronium Salt | HATU, COMU | Very High | Low | Fast reaction rates, high yields for hindered systems.[7] | Higher cost; HATU is based on potentially explosive HOAt.[13][17] |
| Phosphonium Salt | PyBOP, PyAOP | High | Low | High efficiency, does not cause guanidinylation side reactions.[10] | Solutions less stable than uronium salts; higher cost. |
| Carbodiimide | EDC / OxymaPure | Moderate to High | Low with OxymaPure[6] | Cost-effective, water-soluble byproducts (EDC), safer.[5][6] | Slower reaction rates compared to uronium salts. |
| Acyl Halide | Cyanuric Fluoride | Highest | Moderate to High | Effective for extremely hindered or unreactive systems. | Requires careful base/temperature control to avoid racemization; harsh reagents. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient reagent reactivity. 2. Inadequate reaction time. 3. Poor quality of reagents/solvents (moisture). | 1. Switch to a more powerful reagent (e.g., EDC/Oxyma → HATU/COMU).[8] 2. Extend reaction time to 16-24 hours; consider gentle heating (e.g., 40 °C), but monitor for epimerization.[8] 3. Use fresh, anhydrous solvents and high-purity reagents. |
| Incomplete Reaction | Steric hindrance is too great for the chosen conditions. | 1. Perform a "double coupling": after the initial coupling period, filter and wash the resin (if on solid phase) and repeat the coupling with fresh reagents.[8] 2. Switch to the acyl fluoride method. |
| Presence of Side Products | 1. Racemization of the activated acid. 2. Side reaction of the coupling reagent (e.g., N-acylurea formation). | 1. Use a racemization-suppressing additive like OxymaPure or HOAt.[6] Avoid excess base or high temperatures. 2. Ensure an additive (OxymaPure) is used with carbodiimides. Use phosphonium salts if guanidinylation from uronium salts is an issue.[10] |
Conclusion
Successfully coupling sterically hindered amino acid esters like this compound is highly achievable with the appropriate selection of modern, high-potency coupling reagents and carefully optimized protocols. For most applications, uronium salts such as HATU and its safer analogue COMU offer the best combination of speed and efficiency. The EDC/OxymaPure system presents a robust, safe, and cost-effective alternative, particularly when longer reaction times are acceptable. For the most recalcitrant cases, in situ generation of acyl halides provides a powerful, albeit more sensitive, option. By understanding the mechanistic principles behind these reagents and following validated protocols, researchers can confidently incorporate sterically demanding building blocks into their target molecules.
References
-
Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]
-
DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Available at: [Link]
-
HATU. Wikipedia. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Jad, Y. E., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. Available at: [Link]
-
Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. Available at: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Chem Reactor. (2024). Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]
-
Mondal, B. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen. Available at: [Link]
-
Jad, Y. E., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. National Center for Biotechnology Information. Available at: [Link]
-
#Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Chemistry Study. (2022). Available at: [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Corcoran, E. B., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]
-
Carbodiimides and Additives. Aapptec Peptides. (2021). Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Sherwood, J., et al. (2017). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry. Available at: [Link]
-
T-R. Li, et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Procedures to Improve Difficult Couplings. Peptide Synthesis Protocols. Available at: [Link]
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Amino acids and amide bond formation. A-level Chemistry. (2016). Available at: [Link]
- US Patent 9,382,193 B2. (2016). Processes for forming amide bonds and compositions related thereto. Google Patents.
-
Sharma, G., & Kodadek, T. (2017). Amide Bond Activation of Biological Molecules. National Center for Biotechnology Information. Available at: [Link]
-
Lubberink, M., et al. (2023). Biocatalytic Amide Bond Formation. ResearchGate. Available at: [Link]
-
Preparation of amides using DCC. Khan Academy. Available at: [Link]
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Application Note: Enantioselective Analysis of Methyl 2-amino-2-cyclohexylacetate Hydrochloride by Chiral High-Performance Liquid Chromatography
Abstract
This application note presents a detailed and robust chiral High-Performance Liquid Chromatography (HPLC) method for the successful separation and quantification of the enantiomers of Methyl 2-amino-2-cyclohexylacetate hydrochloride. Due to the absence of a significant chromophore in the analyte, this protocol employs a polysaccharide-based chiral stationary phase (CSP) coupled with an Evaporative Light Scattering Detector (ELSD), offering a sensitive and direct analytical approach without the need for derivatization. The causality behind the selection of the chiral stationary phase, mobile phase composition, and detection method is thoroughly discussed. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for determining the enantiomeric purity of this and structurally similar chiral compounds.
Introduction: The Significance of Chiral Separation
Methyl 2-amino-2-cyclohexylacetate is a crucial chiral building block in the synthesis of various pharmaceutical compounds. As with many chiral molecules, its enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy.[2] Developing a precise and accurate analytical method to separate and quantify these enantiomers is therefore a critical step in the research, development, and quality control of any pharmaceutical product derived from this intermediate.
This application note addresses the specific challenges associated with the enantioselective analysis of this compound, a non-chromophoric, polar molecule.
Foundational Principles: Method Design and Rationale
The successful separation of enantiomers hinges on the creation of a transient diastereomeric complex between the analyte and a chiral selector. In chiral HPLC, this is achieved by using a chiral stationary phase (CSP). The choice of CSP and mobile phase is paramount and is dictated by the physicochemical properties of the analyte.
Selection of the Chiral Stationary Phase (CSP)
For the separation of amino acid esters, particularly those with bulky, non-aromatic groups like a cyclohexyl moiety, polysaccharide-based CSPs are highly effective.[3] Specifically, columns based on amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are excellent candidates.
Rationale: The chiral recognition mechanism of these polysaccharide CSPs involves a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The amino and ester groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.
-
Dipole-Dipole Interactions: The polar functional groups of the analyte and the CSP contribute to chiral recognition.
-
Steric Interactions: The chiral grooves and cavities of the helical polysaccharide structure create a stereospecific environment. The bulky cyclohexyl group of the analyte plays a significant role in how it fits into these chiral pockets, leading to differential retention of the two enantiomers.[4][5]
For this application, we propose the use of a column with an immobilized amylose tris(3,5-dimethylphenylcarbamate) selector, which offers broad applicability and enhanced solvent compatibility compared to coated phases.[6]
Mobile Phase Strategy: Normal Phase Chromatography
A normal-phase mobile system, typically consisting of a non-polar alkane and a polar alcohol modifier, is chosen for this separation. This approach offers several advantages for polysaccharide-based CSPs.
Rationale:
-
Enhanced Chiral Recognition: The non-polar primary solvent minimizes interactions with the stationary phase, allowing the specific chiral recognition interactions (primarily hydrogen bonding) between the analyte and the CSP to dominate.
-
Good Solubility: The hydrochloride salt form of the analyte has limited solubility in pure alkanes. The addition of an alcohol modifier, such as 2-propanol or ethanol, is essential to ensure analyte solubility and to modulate retention and selectivity.
-
Method Optimization: The ratio of the alkane to the alcohol is a powerful tool for optimizing the separation. Increasing the alcohol content generally decreases retention time but may also affect the resolution between the enantiomers.
Detection Strategy: Evaporative Light Scattering Detection (ELSD)
This compound lacks a UV-absorbing chromophore, rendering standard UV detection ineffective. While derivatization is an option, it adds complexity and potential for error.[3] A more direct and universal approach is the use of an Evaporative Light Scattering Detector (ELSD).
Rationale:
-
Universal Detection: ELSD is a mass-based detector that can detect any non-volatile analyte, making it ideal for non-chromophoric compounds.[7]
-
No Derivatization Required: This simplifies sample preparation and avoids potential side reactions or incomplete derivatization.[8]
-
Compatibility with Gradient Elution: Although an isocratic method is proposed here, ELSD is compatible with gradient elution, which can be useful during method development.
An alternative to ELSD is mass spectrometry (MS), which can provide both quantification and structural confirmation.[9][10][11] For routine quality control, ELSD offers a robust and cost-effective solution.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Racemic this compound (Reference Standard)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
HPLC-grade Ethanol (optional, for mobile phase screening)
-
Methanol (for sample preparation)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | ELSD (e.g., Sedere Sedex 90LT) |
| Chiral Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 40 °C |
| ELSD Gas Flow (N₂) | 2.5 L/min |
Sample Preparation
-
Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in methanol.
-
From the stock solution, prepare a working standard at a concentration of 0.5 mg/mL by diluting with the mobile phase.
-
Ensure the sample is fully dissolved and vortex if necessary.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
System Suitability Testing
Prior to running samples, perform a system suitability test by injecting the racemic standard solution five times. The system is deemed ready for analysis if the following criteria are met, in accordance with ICH guidelines.[2][12]
| Parameter | Acceptance Criteria |
| Resolution (Rₛ) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | 0.8 - 1.5 for both peaks |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% for each enantiomer (n=5) |
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the chiral HPLC analysis workflow.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. database.ich.org [database.ich.org]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 7. ELSD food analysis review - SEDERE [sedere.com]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization | Springer Nature Experiments [experiments.springernature.com]
- 11. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 12. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Application Notes and Protocols for the Synthesis of Novel Peptidomimetics Using Methyl 2-amino-2-cyclohexylacetate Hydrochloride
Introduction: The Imperative for Peptidomimetics in Modern Drug Discovery
Peptides are fundamental signaling molecules in a vast array of physiological processes, making them prime candidates for therapeutic development.[1][2] However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation, poor bioavailability, and rapid clearance.[1][3] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling solution to these challenges.[1][4][5] By incorporating non-canonical amino acids, such as the sterically hindered Methyl 2-amino-2-cyclohexylacetate hydrochloride, researchers can design novel therapeutic agents with enhanced stability, improved pharmacokinetic profiles, and potent biological activity.[2][6]
The introduction of bulky and conformationally constrained residues, like the cyclohexyl moiety, can enforce specific secondary structures, such as β-turns, which are crucial for molecular recognition and receptor binding.[4] This application note provides a comprehensive guide for the synthesis of novel peptidomimetics incorporating this compound, addressing the unique challenges posed by its steric bulk.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO₂ | [7][8] |
| Molecular Weight | 207.70 g/mol | [7][8][9] |
| CAS Number | 322392-74-5 | [7][8] |
| Appearance | White crystalline solid | [10] |
| Solubility | Soluble in water and polar organic solvents | [10] |
| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[7] | GHS Hazard Statements |
Synthetic Strategy: A Stepwise Approach
The synthesis of peptidomimetics using this compound can be achieved through a solution-phase approach, which offers flexibility in handling challenging coupling steps that may be hindered by the steric bulk of the cyclohexyl group.[11] The general workflow involves the coupling of an N-terminally protected amino acid to the deprotected Methyl 2-amino-2-cyclohexylacetate, followed by purification and characterization.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 2-Amino-2-(3-methylcyclohexyl)acetic acid hydrochloride [cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for the Derivatization of Methyl 2-amino-2-cyclohexylacetate Hydrochloride for Biological Screening
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the chemical derivatization of Methyl 2-amino-2-cyclohexylacetate hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of small molecule libraries for biological screening. We present a series of validated methods for modifying the primary amine of the title compound, including N-acylation, N-sulfonylation, and reductive amination, to generate a diverse library of compounds. The protocols are designed for adaptability and scalability, with a focus on reaction efficiency, product purification, and thorough analytical characterization to ensure the integrity of compounds destined for high-throughput screening.
Introduction: The Strategic Value of the Cyclohexylglycine Scaffold
The non-proteinogenic amino acid, cyclohexylglycine, represents a valuable scaffold in medicinal chemistry. Its rigid cyclohexyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, while the amino acid framework provides a versatile handle for chemical modification. Derivatives of cyclohexylglycine have demonstrated a range of biological activities, including potential as anticancer agents.[1][2] The strategic derivatization of this compound allows for the systematic exploration of the chemical space around this core structure, enabling the generation of novel compound libraries for hit identification in drug discovery programs.[3][4]
This guide provides a framework for the efficient and reliable synthesis of such a library, covering the essential steps from starting material handling to the final characterization of the purified derivatives.
Pre-Derivatization Considerations
Starting Material: this compound
-
Structure:
-
Handling and Storage:
-
The compound is a hydrochloride salt, which enhances its stability and water solubility.
-
It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[7]
-
Avoid contact with skin and eyes, and do not breathe dust.[8][9] It is classified as harmful if swallowed and causes skin and eye irritation.[5]
-
-
Neutralization of the Hydrochloride Salt:
-
The primary amine is protonated as the hydrochloride salt. For most derivatization reactions, the free amine must be generated in situ or in a prior step. This is typically achieved by the addition of a suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl. The choice of base is critical and will be discussed in the specific protocols.
-
General Laboratory Practices
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used, particularly for reactions sensitive to moisture.
-
Reactions should be monitored for completion using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Derivatization Protocols
This section outlines three primary derivatization strategies to create a diverse chemical library from the starting material.
Protocol 1: N-Acylation for Amide Library Synthesis
The formation of an amide bond is one of the most common and reliable reactions in medicinal chemistry. This protocol describes the reaction of the primary amine with a variety of acylating agents (e.g., acyl chlorides, carboxylic acids with coupling agents).
Workflow for N-Acylation
Caption: Workflow for N-Acylation.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Neutralization: Add a suitable base, such as triethylamine (1.1-1.5 eq) or pyridine (1.5 eq), to the solution and stir for 10-15 minutes at room temperature.[10]
-
Reaction: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., a substituted benzoyl chloride, 1.0-1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: If using a water-immiscible solvent like DCM, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis
Sulfonamides are a key functional group in many pharmaceuticals. This protocol details their synthesis via the reaction of the primary amine with various sulfonyl chlorides.
Workflow for N-Sulfonylation
Sources
- 1. Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chembk.com [chembk.com]
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- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cbijournal.com [cbijournal.com]
"catalytic systems for the esterification of 2-aminocyclohexaneacetic acid"
An Application Guide to Catalytic Systems for the Esterification of 2-Aminocyclohexaneacetic Acid
Abstract: The ester derivatives of 2-aminocyclohexaneacetic acid are valuable intermediates in pharmaceutical synthesis, notably in the development of dopamine receptor ligands.[1][2] The efficient synthesis of these esters is paramount for drug development pipelines. However, the bifunctional nature of the parent amino acid, containing both a nucleophilic amine and a carboxylic acid, presents unique challenges for selective esterification, primarily due to its zwitterionic form in solution which deactivates the carboxyl group.[3] This guide provides an in-depth analysis of various catalytic systems—homogeneous, heterogeneous, and enzymatic—for the effective esterification of 2-aminocyclohexaneacetic acid. It offers detailed protocols, explains the mechanistic rationale behind procedural choices, and outlines analytical methods for reaction monitoring, aimed at researchers, chemists, and drug development professionals.
The Challenge: Esterifying a β-Amino Acid
Unlike simple carboxylic acids, amino acids exist as zwitterions, where the acidic carboxyl group and the basic amino group neutralize each other. This internal salt formation significantly reduces the electrophilicity of the carboxyl carbon, making it resistant to nucleophilic attack by an alcohol. Therefore, a catalyst is essential to disrupt this zwitterionic equilibrium and activate the carboxyl group for esterification.[3] The selection of a catalytic system dictates reaction efficiency, selectivity, and overall process sustainability.
Homogeneous Acid Catalysis: The Fischer-Speier Method
The classic approach to amino acid esterification involves a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in a large excess of the corresponding alcohol.[3][4][5] This method, known as Fischer-Speier esterification, remains a robust and widely used strategy.
Mechanistic Insight
The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid.[6] This step is critical as it breaks the zwitterionic form and converts the carboxyl group into a much more potent electrophile, readily attacked by the alcohol nucleophile. The reaction is an equilibrium process; therefore, using the alcohol as the solvent and removing the water byproduct are common strategies to drive the reaction to completion.[3][4]
Diagram 1: General Workflow for Catalyzed Esterification
Caption: A generalized workflow for laboratory-scale esterification.
Protocol 1: Sulfuric Acid-Catalyzed Synthesis of Ethyl 2-Aminocyclohexaneacetate
Materials:
-
2-Aminocyclohexaneacetic acid
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
-
Standard laboratory glassware, including a reflux condenser and a magnetic stirrer.
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-aminocyclohexaneacetic acid (e.g., 0.1 mol) in 150 mL of absolute ethanol.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.12 mol) dropwise while stirring. The addition is exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (see Section 5.1), observing the disappearance of the starting material spot.
-
Work-up (Catalyst Removal): After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold diethyl ether. This may precipitate the ester as its sulfate salt.
-
Neutralization: Carefully neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified further by flash column chromatography on silica gel if necessary.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 1.0 - 1.5 molar equivalents | Ensures complete protonation of the amino acid.[5] |
| Solvent | Alcohol (e.g., Ethanol) | Serves as both reactant and solvent, driving the equilibrium forward. |
| Temperature | Reflux (~85°C for Ethanol) | Provides sufficient activation energy for the reaction. |
| Reaction Time | 4 - 12 hours | Dependent on substrate reactivity and scale. |
Heterogeneous Catalysis: A Greener Alternative
Heterogeneous catalysts, such as solid acids, offer significant operational advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosivity.[7] For esterification, materials like sulfonic acid-functionalized resins (e.g., Amberlyst-15), zeolites, or supported acids are effective.[7]
Mechanistic Insight
The mechanism is analogous to homogeneous acid catalysis, but the protonation occurs on the catalyst's solid surface at Brønsted acid sites. The reactants adsorb onto the catalyst surface, react, and the products desorb back into the solution, allowing the catalyst to be filtered off easily post-reaction.
Protocol 2: Esterification using a Sulfonated Resin Catalyst
Materials:
-
2-Aminocyclohexaneacetic acid
-
Methanol
-
Sulfonated polystyrene resin (e.g., Amberlyst-15), pre-activated
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Catalyst Activation: Wash the resin with methanol to remove impurities and activate the acid sites. Dry under vacuum.
-
Setup: To a round-bottom flask, add 2-aminocyclohexaneacetic acid (0.05 mol), methanol (100 mL), and the activated resin (10-15% by weight of the amino acid).
-
Reaction: Heat the suspension to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst. Maintain for 8-16 hours.
-
Monitoring: Track the reaction using TLC or HPLC.
-
Work-up: Cool the mixture to room temperature. Remove the catalyst by simple filtration, washing the resin with a small amount of fresh methanol.
-
Purification: Combine the filtrate and washings. Add a few drops of triethylamine to neutralize any leached acidity. Evaporate the solvent under reduced pressure to obtain the crude methyl ester.
| Parameter | Typical Value | Rationale |
| Catalyst Type | Macroporous Sulfonic Resin | Provides accessible acid sites and thermal stability. |
| Catalyst Loading | 10-20 wt% | Balances reaction rate with cost and mass transfer limitations. |
| Solvent | Methanol / Toluene | Toluene can be used with a Dean-Stark trap to remove water azeotropically. |
| Temperature | Reflux | Maximizes reaction rate for the solid-liquid phase reaction. |
| Reaction Time | 8 - 24 hours | Generally slower than homogeneous catalysis due to mass transfer effects. |
Enzymatic Catalysis: The Selective and Mild Approach
Biocatalysis using enzymes, particularly lipases, offers unparalleled selectivity under mild, environmentally benign conditions.[8] Lipases can catalyze esterification in non-aqueous media, shifting their natural hydrolytic function towards synthesis.[9][10] This approach is ideal for complex molecules where chemoselectivity (esterifying the acid without affecting other functional groups) is critical.
Mechanistic Insight
In a low-water environment, the enzyme's active site (typically a serine-histidine-aspartate catalytic triad) activates the carboxylic acid. The serine hydroxyl group performs a nucleophilic attack on the carboxyl carbon, forming a covalent acyl-enzyme intermediate. This intermediate is then resolved by the alcohol, releasing the ester product and regenerating the enzyme.
Diagram 2: Simplified Lipase-Catalyzed Esterification
Caption: Lipase forms an acyl-enzyme intermediate, then reacts with alcohol.
Protocol 3: Lipase-Catalyzed Synthesis in an Organic Solvent
Materials:
-
2-Aminocyclohexaneacetic acid
-
1-Butanol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Molecular sieves (3Å), activated
-
tert-Butyl methyl ether (TBME) or Toluene
Procedure:
-
Setup: In a 100 mL flask, dissolve 2-aminocyclohexaneacetic acid (0.02 mol) and 1-butanol (0.03 mol, 1.5 eq) in 50 mL of TBME.
-
Water Removal: Add activated molecular sieves (approx. 1 g) to the solution to scavenge water, which inhibits the synthesis reaction.
-
Enzyme Addition: Add the immobilized lipase (e.g., 100-200 mg).
-
Reaction: Seal the flask and place it in an orbital shaker set to 40-50°C and 200 rpm. Allow the reaction to proceed for 24-72 hours.
-
Monitoring: Periodically take aliquots from the supernatant and analyze by HPLC or GC to determine conversion.
-
Work-up: Once equilibrium is reached, remove the enzyme and molecular sieves by filtration. The immobilized enzyme can be washed with fresh solvent, dried, and reused.
-
Purification: Evaporate the solvent from the filtrate to yield the product. Purification via column chromatography may be required to remove any unreacted starting materials.
| Parameter | Typical Value | Rationale |
| Biocatalyst | Immobilized Lipase B from C. antarctica | High activity and stability in organic solvents. Immobilization allows for easy reuse.[10] |
| Solvent | Apolar organic solvent (TBME, Toluene) | Minimizes enzyme denaturation and shifts equilibrium toward synthesis. |
| Temperature | 35 - 50°C | Optimal range for lipase activity without causing thermal deactivation.[8] |
| Water Activity | Low (use of molecular sieves) | Crucial to prevent the reverse reaction (hydrolysis). |
| Reaction Time | 24 - 72 hours | Enzymatic reactions are typically slower than conventional chemical methods. |
Analytical Protocols for Reaction Monitoring
Effective monitoring is key to optimizing reaction conditions and determining endpoints.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative method to track the conversion of the polar amino acid to its less polar ester derivative.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a polar and a non-polar solvent, e.g., Chloroform/Methanol (9:1) or Ethyl Acetate/Hexane (1:1). The optimal ratio should be determined experimentally.
-
Visualization:
-
Ninhydrin Stain: Staining the plate with a ninhydrin solution and heating will reveal any compound with a primary or secondary amine as a purple or brown spot. Both the starting material and the product will be visible.[11]
-
Bromocresol Green Stain: This stain is specific for acidic functional groups. The starting amino acid will appear as a yellow spot on a blue background, while the ester product will not react. This allows for clear differentiation.[11]
-
-
Interpretation: The starting amino acid will have a low Rƒ value (retention factor) due to its high polarity. The product ester, being less polar, will have a significantly higher Rƒ value. The reaction is complete when the starting material spot is no longer visible.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on reaction conversion and purity.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[12]
-
Detection:
-
UV Detection: Detection at low wavelengths (200-210 nm) is possible for the carboxyl group, but sensitivity can be low.[13]
-
Mass Spectrometry (LC-MS): This is the preferred method, offering high sensitivity and mass confirmation of the starting material and product.[12][14]
-
Derivatization: For enhanced UV or fluorescence detection, pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) can be employed.[13]
-
Conclusion and System Comparison
The choice of catalytic system for the esterification of 2-aminocyclohexaneacetic acid is a trade-off between reaction speed, cost, environmental impact, and process complexity.
| Catalytic System | Advantages | Disadvantages | Best Suited For |
| Homogeneous Acid | Fast, inexpensive, high conversion.[5] | Corrosive, difficult catalyst removal, harsh conditions. | Large-scale, robust industrial processes where purification infrastructure is in place. |
| Heterogeneous Acid | Easily separable and reusable catalyst, less corrosive.[7] | Slower reaction rates, potential for catalyst deactivation or leaching. | Continuous flow processes and applications prioritizing green chemistry principles. |
| Enzymatic | Highly selective, mild conditions, environmentally friendly.[8] | Slower reaction rates, higher initial catalyst cost, sensitive to conditions. | Synthesis of high-value, chiral pharmaceuticals where selectivity is paramount. |
For researchers and drug development professionals, understanding the nuances of each system is crucial for designing a synthetic route that is not only efficient but also scalable and sustainable. The protocols and insights provided herein serve as a foundational guide for navigating the synthesis of these important pharmaceutical building blocks.
References
-
Gotor, V. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]
-
Zhang, D. W., et al. (2018). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 23(10), 2649. [Link]
- Juaristi, E., & Soloshonok, V. A. (2003). Beta-amino acids and methods and intermediates for making same.
-
Li, M., et al. (2021). Catalytic performance of amino acid/phosphotungstic acid as bi-functional heterogeneous catalyst for biodiesel production. Environmental Engineering Research, 27(3), 200595. [Link]
-
Vargas-Caporali, J. (2023). Asymmetric amino acid-based homogeneous catalysts. Inorganics, 11(9), 368. [Link]
-
Fraschetti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2824-2832. [Link]
-
Fraschetti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC, NIH. [Link]
-
Brady, D., & van Rantwijk, F. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
- Ochiai, M., et al. (1995). Method for preparing amino acid esters.
-
Pearson Education. (2024). Reactions of Amino Acids: Esterification. Pearson+. [Link]
- CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
Science123. (2019). Monitoring amino acid esterification. Chemistry Stack Exchange. [Link]
-
Di Serio, M., et al. (2021). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Catalysts, 11(11), 1332. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific US. [Link]
-
Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1101-1109. [Link]
- EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
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- 4. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. Analytical Methods for Amino Acids : Shimadzu (Ãsterreich) [shimadzu.at]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-amino-2-cyclohexylacetate Hydrochloride
Introduction: The Significance of a Versatile Building Block
Methyl 2-amino-2-cyclohexylacetate hydrochloride is a non-canonical α-amino acid ester that serves as a crucial building block in contemporary drug discovery and development.[1][2] Its unique cyclohexyl moiety imparts valuable lipophilic character and conformational rigidity to parent molecules, properties that are often sought after to enhance pharmacological profiles, including potency, selectivity, and metabolic stability. The hydrochloride salt form ensures improved solubility and stability, facilitating its use in a variety of synthetic applications.
The efficient and scalable synthesis of this compound is of paramount importance for pharmaceutical and chemical industries, enabling the timely production of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and critical safety considerations for the large-scale production of this compound, grounded in established chemical principles and best practices for process scale-up.
Synthetic Strategies: A Comparative Analysis
The synthesis of α-amino acids and their esters can be approached through several classical and modern methodologies. For the large-scale production of Methyl 2-amino-2-cyclohexylacetate, two of the most robust and economically viable routes are the Strecker synthesis and the Bucherer-Bergs reaction, followed by esterification and salt formation.
The Strecker Synthesis: A Time-Honored Approach
First reported in 1850 by Adolph Strecker, this multicomponent reaction remains a cornerstone of amino acid synthesis.[3][4] It involves the reaction of an aldehyde or ketone with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[5][6]
The primary advantages of the Strecker synthesis are its simplicity, the use of readily available starting materials, and its robustness, making it highly amenable to industrial scale-up.[4][5]
The Bucherer-Bergs Reaction: An Alternative Pathway
Developed independently by Hans Theodor Bucherer and Walter Bergs, this reaction provides an alternative route to α-amino acids via a hydantoin intermediate.[7][8] It involves the reaction of a ketone with potassium cyanide and ammonium carbonate to form a 5,5-disubstituted hydantoin.[8][9] This hydantoin can then be hydrolyzed to the desired α-amino acid.[7]
While also a powerful method, the Bucherer-Bergs reaction can sometimes require harsher conditions for the final hydrolysis step compared to the Strecker synthesis.
Chosen Strategy for Large-Scale Production
For the purpose of these application notes, we will focus on a synthetic strategy commencing with the Strecker synthesis due to its directness and historically proven scalability. The resulting α-amino acid, 2-amino-2-cyclohexylacetic acid, will then be subjected to acid-catalyzed esterification to yield the target methyl ester, which is isolated as its hydrochloride salt.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the proposed synthetic route.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Safety First: Before commencing any experimental work, a thorough risk assessment must be conducted.[10][11] All operations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12] Special attention should be paid to the handling of potassium cyanide, which is highly toxic.
Protocol 1: Synthesis of 2-Amino-2-cyclohexylacetonitrile (Strecker Reaction)
This protocol outlines the initial step of the Strecker synthesis to produce the key α-aminonitrile intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone | 98.14 | 1.00 kg | 10.19 |
| Potassium Cyanide (KCN) | 65.12 | 730 g | 11.21 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 650 g | 12.15 |
| 28% Aqueous Ammonia (NH₄OH) | 35.05 | 1.5 L | - |
| Methanol (MeOH) | 32.04 | 5.0 L | - |
| Deionized Water | 18.02 | 3.0 L | - |
Procedure:
-
Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, add methanol (2.5 L) and 28% aqueous ammonia (1.5 L). Cool the mixture to 0-5 °C using a circulating chiller.
-
Reagent Addition: In a separate vessel, dissolve potassium cyanide (730 g) and ammonium chloride (650 g) in deionized water (3.0 L) with stirring. Caution: This solution is highly toxic. Handle with extreme care.
-
Slowly add the aqueous solution of KCN and NH₄Cl to the cooled ammonia/methanol mixture in the reactor over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, add cyclohexanone (1.00 kg) dropwise from the dropping funnel over 2-3 hours, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition of cyclohexanone is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation:
-
Cool the reaction mixture to 10 °C. A precipitate of the α-aminonitrile may form.
-
Filter the solid product and wash it with cold water (2 x 1 L) and then with cold methanol (1 L).
-
Dry the crude product under vacuum at 40-45 °C to a constant weight. The product is typically a white to off-white solid.
-
Protocol 2: Hydrolysis to 2-Amino-2-cyclohexylacetic Acid
This protocol describes the hydrolysis of the α-aminonitrile to the corresponding α-amino acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-2-cyclohexylacetonitrile | 138.21 | 1.00 kg | 7.23 |
| Concentrated Hydrochloric Acid (HCl, 37%) | 36.46 | 4.0 L | ~48 |
| Deionized Water | 18.02 | 2.0 L | - |
| Sodium Hydroxide (NaOH) solution (50% w/w) | 40.00 | As needed | - |
Procedure:
-
Reaction Setup: In a 20 L reactor equipped for reflux with a robust stirring mechanism and a scrubber for HCl and HCN vapors, charge the crude 2-amino-2-cyclohexylacetonitrile (1.00 kg).
-
Acid Addition: Slowly and carefully add concentrated hydrochloric acid (4.0 L) to the reactor. Caution: This is a highly exothermic reaction and will release hydrogen cyanide gas. Ensure adequate ventilation and proper scrubbing.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The reaction progress can be monitored by HPLC until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a 50% sodium hydroxide solution to bring the pH to the isoelectric point of the amino acid (typically around pH 6). The amino acid will precipitate out of the solution.
-
Filter the solid product and wash thoroughly with cold deionized water to remove inorganic salts.
-
Dry the crude 2-amino-2-cyclohexylacetic acid under vacuum at 60-70 °C.
-
Protocol 3: Esterification to this compound
This final protocol details the conversion of the amino acid to its methyl ester hydrochloride salt.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-2-cyclohexylacetic Acid | 157.21 | 1.00 kg | 6.36 |
| Methanol (Anhydrous) | 32.04 | 8.0 L | - |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 700 mL | ~12.8 |
| Diethyl Ether or MTBE | - | 5.0 L | - |
Procedure:
-
Reaction Setup: In a 20 L reactor equipped with a reflux condenser and a mechanical stirrer, suspend 2-amino-2-cyclohexylacetic acid (1.00 kg) in anhydrous methanol (8.0 L).
-
Catalyst Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (700 mL) to the stirred suspension.[13] The temperature should be maintained below 20 °C during the addition.
-
Esterification: After the addition is complete, heat the mixture to reflux (approximately 65 °C) for 4-6 hours.[14] Monitor the reaction by TLC or HPLC until the starting amino acid is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by approximately half under reduced pressure using a rotary evaporator.
-
Cool the concentrated solution to 0-5 °C.
-
Slowly add diethyl ether or methyl tert-butyl ether (MTBE) with stirring until the product precipitates as the hydrochloride salt.
-
Filter the solid product, wash with cold diethyl ether or MTBE (2 x 1 L), and dry under vacuum at 40-45 °C to yield this compound as a white crystalline solid.
-
Large-Scale Synthesis: Critical Safety and Process Considerations
Scaling up chemical reactions introduces challenges that may not be apparent at the laboratory scale.[10][11] Careful planning and execution are paramount to ensure a safe and efficient process.
Thermal Management
-
Exothermic Reactions: Both the formation of the α-aminonitrile and its hydrolysis are exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway.[15] The use of jacketed reactors with precise temperature control is mandatory.
-
Controlled Addition: The rates of addition for reagents in exothermic steps must be carefully controlled to manage the heat evolution.
Reagent Handling and Safety
-
Cyanide Compounds: Potassium cyanide is acutely toxic. All handling must be done in a designated area with appropriate engineering controls and emergency procedures in place, including access to a cyanide antidote kit.
-
Corrosive Reagents: Concentrated acids (HCl and H₂SO₄) are highly corrosive. Use appropriate corrosion-resistant equipment and personal protective gear.
-
Solvent Safety: The use of large volumes of flammable solvents like methanol and ether requires adherence to all regulations regarding storage, handling, and grounding to prevent static discharge.
Process Optimization and Control
-
Mixing: Efficient mixing is critical for achieving consistent reaction profiles and avoiding localized hot spots or concentration gradients. The type and speed of the agitator should be appropriate for the scale and viscosity of the reaction mixture.
-
Monitoring: In-process controls (IPCs) such as TLC, GC, or HPLC are essential for monitoring reaction completion and identifying any potential side reactions.
-
Purification: While laboratory-scale purifications often rely on chromatography, large-scale processes should prioritize crystallization or precipitation to isolate the final product, as these methods are more economical and scalable.[11]
Conclusion: A Robust Pathway to a Key Intermediate
The synthetic route detailed in these application notes, centered on the Strecker synthesis followed by acid-catalyzed esterification, provides a reliable and scalable method for the production of this compound. By adhering to the outlined protocols and giving paramount importance to safety and process control, researchers and production chemists can confidently and efficiently synthesize this valuable building block for the advancement of pharmaceutical research and development.
References
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
ACS Publications. (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion. [Link]
-
National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. [Link]
-
News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
-
Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]
-
YouTube. (2016). Gabriel Malonic Ester Synthesis of alpha Amino Acids. [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]
-
ResearchGate. (n.d.). Scheme 6. Mechanism of the Bücherer-Berg conversion of-aminonitriles 1... [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
-
Mettler Toledo. (n.d.). Chemical Process Safety. [Link]
-
National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
- Google Patents. (n.d.). US5424476A - Method for preparing amino acid esters.
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]
-
Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. [Link]
-
Pure Synth. (2025). How to Handle Lab Chemicals Safely: From PPE to Spill Response. [Link]
-
Yasmin Trading. (2025). Amino Acid Manufacturing Process: Industrial and Biotech Approaches. [Link]
- Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
-
Biology Discussion. (n.d.). Industrial Production of Amino Acids by Fermentation. [Link]
-
ResearchGate. (2020). (PDF) Production of amino acids. [Link]
-
ChemBK. (n.d.). This compound. [Link]
- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.
-
National Center for Biotechnology Information. (n.d.). This compound. [Link]
-
The University of Manchester Research Explorer. (n.d.). A multikilogram-scale synthesis of (R)-methyl 2-[(1r,4R)-4-(tert-butoxy- carbonylamino)cyclohexyl]. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2005). large-scale synthesis of peracetylated GM2 glycosylamino acid for preparation of a multiantigenic prostate cancer vaccine. [Link]
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- 4. news-medical.net [news-medical.net]
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- 15. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-2-cyclohexylacetate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 2-amino-2-cyclohexylacetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequently encountered problems, and offer detailed protocols grounded in established chemical principles.
Overview of the Synthesis Pathway
This compound is a valuable building block in pharmaceutical and chemical research. Its synthesis is most commonly achieved via a variation of the Strecker amino acid synthesis , a robust and well-documented multicomponent reaction first reported in 1850.[1][2][3] The general pathway involves three main stages starting from cyclohexanone:
-
Iminium Ion Formation: Cyclohexanone reacts with an ammonia source (e.g., ammonia, ammonium chloride) to form a cyclohexanimine intermediate.
-
α-Aminonitrile Formation: A cyanide source (e.g., sodium cyanide, trimethylsilyl cyanide) performs a nucleophilic attack on the imine to form 2-amino-2-cyclohexanecarbonitrile.[3] This is often the rate-determining and yield-critical step.
-
Hydrolysis and Esterification: The resulting α-aminonitrile undergoes acidic hydrolysis to form the carboxylic acid, which is then esterified in the presence of methanol to yield the final product, Methyl 2-amino-2-cyclohexylacetate. This is typically isolated as its hydrochloride salt for improved stability and handling.[4][5]
The overall reaction is a powerful method for creating α-amino acids from carbonyl precursors.[3][6]
Reaction Pathway Diagram
Caption: General Strecker synthesis route to the target compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and a practical solution.
Q1: My overall yield is consistently low (<40%). What are the most probable causes and how can I address them?
A1: Low yields can stem from several stages of the reaction. The primary culprits are often incomplete formation of the α-aminonitrile intermediate, side reactions, or product loss during the workup and purification.[7][8]
-
Causality 1: Inefficient Iminium Formation. The initial equilibrium between cyclohexanone and the imine may not favor the product, especially if water is not effectively removed. The lower electrophilicity of ketimines compared to aldimines can make this step challenging.[7]
-
Solution:
-
Ammonia Source: Use a high concentration of the ammonia source, such as ammonium chloride in aqueous ammonia, to push the equilibrium forward.
-
pH Control: Maintain a mildly alkaline pH (around 9-10) during the aminonitrile formation step. This keeps the ammonia deprotonated for nucleophilic attack while avoiding excessive side reactions.[9]
-
-
-
Causality 2: Side Reactions. Cyclohexanone can undergo self-condensation (aldol reaction) under basic conditions. Furthermore, the cyanide ion can react with any unreacted ketone.
-
Solution:
-
Order of Addition: Add the cyanide source slowly to the pre-formed imine mixture. This ensures the cyanide preferentially attacks the imine rather than the ketone.
-
Temperature Control: Run the initial Strecker reaction at a controlled, lower temperature (e.g., 0-5 °C) to minimize side reactions before gently warming to proceed.
-
-
-
Causality 3: Incomplete Hydrolysis/Esterification. The hydrolysis of the nitrile group can be sluggish. The subsequent esterification is a reversible equilibrium reaction, which can limit the yield if not driven to completion.[8][10]
-
Solution:
-
Hydrolysis: Use a strong acid like concentrated HCl and ensure sufficient heating (reflux) for an adequate duration to drive the nitrile hydrolysis. Monitor this step by TLC or IR spectroscopy (disappearance of the C≡N stretch).
-
Esterification: To favor the ester product, use a large excess of anhydrous methanol. An alternative is to use thionyl chloride (SOCl₂) in methanol, which generates HCl in situ and also acts as a dehydrating agent, effectively driving the reaction to completion.[11] A method described in a patent for improving esterification yield involves continuously adding alcohol while distilling it off to remove water.[12]
-
-
-
Causality 4: Product Loss During Workup. The hydrochloride salt of the amino acid ester has some water solubility. Multiple extractions and phase separations can lead to significant product loss.
-
Solution:
-
Extraction: After basifying the aqueous layer to free the amine, extract with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times (3-4x) to ensure complete recovery.
-
Purification: Minimize the number of purification steps. Recrystallization is often preferred over chromatography for large-scale work to reduce loss.
-
-
Q2: I'm observing significant impurities in my final product's NMR spectrum. What are they likely to be and how can I prevent them?
A2: Common impurities include unreacted starting materials, the intermediate α-hydroxy acid (from hydrolysis of the cyanohydrin), or byproducts from the esterification step.
-
Causality 1: Cyclohexanone Cyanohydrin. If the cyanide ion attacks the cyclohexanone carbonyl before the imine is formed, it creates cyclohexanone cyanohydrin. Upon hydrolysis, this forms 1-hydroxycyclohexanecarboxylic acid.
-
Prevention: As mentioned in A1, ensure the imine is formed first by allowing the cyclohexanone and ammonia source to react before the slow addition of the cyanide.
-
-
Causality 2: Dimerization/Polymerization. Under strongly acidic or basic conditions, or with prolonged heating, side reactions can lead to colored, polymeric material, which can contaminate the product.
-
Prevention: Maintain careful temperature control throughout the process. Avoid unnecessarily long reaction times. If the final product is discolored, a treatment with activated charcoal during recrystallization can often remove colored impurities.
-
-
Causality 3: Incomplete Esterification. The presence of the free amino acid, 2-amino-2-cyclohexanecarboxylic acid, is a common impurity if the esterification step is incomplete.
-
Prevention: Use the thionyl chloride/methanol method or ensure anhydrous conditions and a sufficient excess of methanol and acid catalyst. Monitor the reaction to completion via TLC, looking for the disappearance of the more polar amino acid spot.
-
Troubleshooting Decision Tree
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]
"purification of Methyl 2-amino-2-cyclohexylacetate hydrochloride from reaction byproducts"
Welcome to the technical support center for the purification of Methyl 2-amino-2-cyclohexylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound from its reaction byproducts. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the integrity of your final product.
Introduction
This compound is a valuable amino acid ester intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] A common route for its synthesis is the Strecker amino acid synthesis, which involves the reaction of an aldehyde (cyclohexanecarboxaldehyde) with cyanide and ammonia, followed by hydrolysis and esterification.[2][3][4][5] While robust, this synthesis can generate several byproducts that necessitate effective purification strategies to achieve the desired product purity, which is typically ≥98%.[6]
This guide will address specific issues you may encounter during the purification process, focusing on practical, field-proven solutions. We will delve into the causality behind experimental choices, providing you with a self-validating system for your purification protocols.
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue 1: Oily Product Instead of Crystalline Solid
Question: After the final work-up and solvent removal, my product is an oil instead of the expected white crystalline solid. What could be the cause, and how can I induce crystallization?
Causality & Solution:
The persistence of an oily product often indicates the presence of impurities that inhibit crystallization or residual solvent.[7] Even trace amounts of starting materials or byproducts can act as crystal lattice disruptors. Additionally, amino acid derivatives can be hygroscopic, absorbing moisture from the air to form an oil.[7]
Troubleshooting Protocol:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump and gently warm the flask (30-40°C) to remove all traces of volatile solvents.
-
Trituration: This technique can often induce crystallization from an oil.
-
Add a small amount of a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble (e.g., cold diethyl ether, hexane, or ethyl acetate).
-
Stir the oily product vigorously with a spatula or magnetic stir bar. The goal is to wash away the impurities, leaving the purified solid.
-
Decant the solvent and repeat the process 2-3 times.
-
Dry the resulting solid under vacuum.
-
-
Recrystallization: If trituration is unsuccessful, recrystallization is the next logical step. The key is to find a suitable solvent or solvent system.
-
Solvent Selection: Ideal solvents are those in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. For amino acid hydrochlorides, common recrystallization solvents include:
-
Methanol/Diethyl Ether
-
Ethanol/Water
-
Isopropanol
-
-
Step-by-Step Recrystallization:
-
Dissolve the oily product in a minimal amount of the hot solvent (e.g., methanol).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities. Filter the hot solution through a pre-warmed funnel to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
-
Issue 2: Low Yield After Recrystallization
Question: My recrystallization was successful in producing a pure product, but the yield is significantly lower than expected. How can I improve my recovery?
Causality & Solution:
Low yield during recrystallization can be attributed to several factors: using too much solvent, cooling the solution too quickly, or premature filtration. The goal is to create a supersaturated solution upon cooling, which allows for maximum crystal formation.
Troubleshooting Protocol:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved at cold temperatures, thus reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the gradual formation of crystals. Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter.
-
Solvent System Optimization: Consider using a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the point of saturation). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Recover Product from the Mother Liquor: The filtrate (mother liquor) after the first crystallization will still contain some dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor by evaporating some of the solvent and repeating the cooling process. Note that the purity of subsequent crops may be lower.
Issue 3: Persistent Impurities Detected by Analytical Methods (e.g., HPLC, NMR)
Question: Despite purification, my analytical data (HPLC, NMR) shows the presence of persistent impurities. What are the likely culprits and how can I remove them?
Causality & Solution:
Persistent impurities in a Strecker synthesis often include unreacted starting materials (cyclohexanecarboxaldehyde), the intermediate α-aminonitrile, or byproducts from side reactions.[3][5] Standard recrystallization may not be effective if the impurities have similar solubility profiles to the desired product.
Troubleshooting Protocol:
-
Liquid-Liquid Extraction: An acidic or basic wash can effectively remove certain types of impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities.
-
Wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.
-
-
Column Chromatography: For impurities that are difficult to remove by extraction or recrystallization, column chromatography is a powerful purification technique.[1]
-
Stationary Phase: Silica gel is commonly used for the purification of polar organic compounds.
-
Mobile Phase (Eluent): A solvent system is chosen to provide good separation between the desired product and the impurities. For polar compounds like amino acid esters, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used. A common starting point is a gradient elution from a less polar to a more polar solvent system.
-
Monitoring the Separation: The separation is typically monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts originate from the Strecker synthesis and subsequent esterification.[2][3][4] These can include:
-
Unreacted Cyclohexanecarboxaldehyde: The starting aldehyde.
-
α-Aminonitrile Intermediate: The product of the initial condensation before hydrolysis.[3][5]
-
Amide Byproducts: Formed from incomplete hydrolysis of the nitrile group.
-
Di- and Tri-peptides: Can form if the amino ester self-condenses.
Q2: What is the best way to monitor the purity of my product during the purification process?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:[8][9][10]
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification (e.g., column chromatography).
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method for determining the purity of the final product.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of any impurities.
Q3: Can I purify the free base of Methyl 2-amino-2-cyclohexylacetate and then convert it to the hydrochloride salt?
A3: Yes, this is a common and often effective purification strategy. The free base is typically less polar and more soluble in organic solvents than the hydrochloride salt, which can make it easier to purify by column chromatography. After purification of the free base, the hydrochloride salt can be formed by dissolving the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether). The hydrochloride salt will then precipitate out of the solution and can be collected by filtration.[7][11]
Q4: My final product has a slight yellow tint. Is this a cause for concern, and how can I remove the color?
A4: A yellow tint often indicates the presence of trace, highly colored impurities. While they may be present in very small amounts and not significantly affect the purity as determined by methods like HPLC or NMR, a colorless product is often desired. As mentioned in the recrystallization troubleshooting section, treating a solution of your product with a small amount of activated charcoal before filtration can effectively remove colored impurities.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, including decision points for troubleshooting.
Caption: A decision-tree workflow for the purification of this compound.
Quantitative Data Summary
The following table provides a summary of typical parameters used in the purification of this compound.
| Parameter | Recrystallization | Column Chromatography |
| Solvent System | Methanol/Diethyl Ether, Ethanol/Water, Isopropanol | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Typical Solvent Ratio | Variable, based on solubility | Gradient elution, e.g., 0-10% Methanol in Dichloromethane |
| Expected Yield | 70-90% | >90% (recovery from column) |
| Expected Purity | >98% | >99% |
| Stationary Phase | N/A | Silica Gel |
References
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available from: [Link]
- Method for producing amino acid ester hydrochloride. Google Patents.
-
Strecker amino acid synthesis. Wikipedia. Available from: [Link]
-
Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. Available from: [Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm (RSC Publishing). Available from: [Link]
-
Strecker amino acid synthesis. Grokipedia. Available from: [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available from: [Link]
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This compound. PubChem. Available from: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]
- Preparation and use of amino acid chelated hydroxy copper chloride crystal. Google Patents.
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
This compound. ChemBK. Available from: [Link]
- Synthesis method for 2-methylcyclohexyl acetate. Google Patents.
-
methyl 2-(1-amino-2-methylcyclohexyl)acetate. AA Blocks. Available from: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Available from: [Link]
-
Protein purification troubleshooting guide. Dutscher. Available from: [Link]
- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. Google Patents.
- Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. Google Patents.
-
Amino acid determination. Methods and techniques. CABI Digital Library. Available from: [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available from: [Link]
-
methyl acetate. NIOSH - CDC. Available from: [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available from: [Link]
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- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Troubleshooting the Esterification of Cyclohexyl Amino acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the esterification of cyclohexyl amino acids, a class of compounds known for their unique steric challenges. The following question-and-answer-based guide is designed to address common issues encountered during synthesis, offering both mechanistic explanations and actionable, field-proven protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer esterification of cyclohexylglycine is resulting in very low to no yield. What's going wrong?
A1: The primary culprit is likely the significant steric hindrance posed by the bulky cyclohexyl group. The traditional Fischer-Speier esterification, which involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst (like H₂SO₄ or p-TsOH), is an equilibrium-driven process. The mechanism requires a nucleophilic attack of the alcohol on a protonated carbonyl group.[1][2] The cyclohexyl moiety adjacent to the carboxylic acid sterically impedes this attack, slowing down the reaction rate and preventing the equilibrium from favoring the ester product.[3]
Causality & Expert Insight: The zwitterionic nature of unprotected amino acids can also interfere with standard acid catalysis. While the acid catalyst is necessary to protonate the carboxylic acid, it also protonates the amino group, which can reduce the overall reactivity. For sterically hindered amino acids like cyclohexylglycine, these combined effects make Fischer esterification particularly inefficient.
Troubleshooting Protocol: Switching to More Potent Activating Agents
Instead of relying on acid catalysis alone, a more robust approach is to activate the carboxylic acid using a coupling reagent. This creates a highly reactive intermediate that is more susceptible to nucleophilic attack by the alcohol, even with significant steric hindrance.
dot
Caption: Troubleshooting workflow for low yield in cyclohexyl amino acid esterification.
Q2: I'm observing a significant amount of a white, insoluble precipitate in my reaction when using DCC as a coupling agent. How can I improve my workup?
A2: The precipitate you are observing is dicyclohexylurea (DCU), a common byproduct of reactions using dicyclohexylcarbodiimide (DCC).[4] While DCC is a widely used coupling reagent, the insolubility of DCU in many common organic solvents makes its removal a frequent challenge during purification.[5]
Expert Insight & Self-Validation: A successful protocol should be self-validating, meaning the choice of reagents should simplify, not complicate, the subsequent steps. For sterically hindered substrates where reactions may be sluggish, the accumulation of byproducts like DCU can be particularly problematic.
Troubleshooting Protocol: Alternative Coupling Agents & Purification
-
Switch to a Water-Soluble Carbodiimide: The most effective solution is to replace DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea byproduct formed from EDC is water-soluble, allowing for its easy removal with a simple aqueous wash during the workup.[5]
-
Filtration (if using DCC): If you must use DCC, the DCU can be removed by filtration. However, some DCU may remain in solution and precipitate out later. It is often necessary to concentrate the reaction mixture and then add a solvent like diethyl ether or hexane to precipitate the remaining DCU before a final filtration.
-
Column Chromatography: For high-purity requirements, flash column chromatography is an effective method to separate the desired ester from any remaining DCU and other impurities.[5][6][7][8]
dot
Caption: Purification strategies for removing carbodiimide byproducts.
Q3: My reaction is still slow and incomplete even with a better coupling reagent. What other parameters can I optimize?
A3: Even with potent coupling reagents, the steric bulk of cyclohexyl amino acids can necessitate further optimization of reaction conditions. Key areas to focus on are the choice of catalyst, reaction time, and temperature.
Expert Insight: For particularly challenging couplings, a strategy known as "double coupling" is often employed in solid-phase peptide synthesis and can be adapted for solution-phase esterification. This involves performing the coupling reaction a second time with fresh reagents to drive the reaction to completion.
Troubleshooting & Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Catalyst | Add 4-dimethylaminopyridine (DMAP) in catalytic amounts (5-10 mol%) when using a carbodiimide like DCC or EDC. | DMAP is a highly effective nucleophilic catalyst that accelerates the esterification, especially for sterically hindered alcohols and carboxylic acids.[4][9] |
| Reaction Time | Extend the reaction time. Monitor progress by TLC. An overnight reaction at room temperature is often effective. | Sterically hindered reactions are inherently slower. Allowing more time can significantly increase the yield. |
| Temperature | Gently heat the reaction (e.g., to 40-50 °C). | Increasing the temperature can provide the necessary activation energy. However, this should be done cautiously as it can increase the risk of side reactions, such as racemization. |
| Double Coupling | After the initial reaction period (e.g., 4-6 hours), add a second portion of the coupling reagent and DMAP to the reaction mixture. | This can help to push the reaction to completion by activating the remaining unreacted amino acid. |
Step-by-Step Protocol for Steglich Esterification of Cyclohexylglycine
This protocol is a robust starting point for the esterification of sterically hindered amino acids.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected cyclohexylglycine (1 equivalent) and the desired alcohol (1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Catalyst Addition: Add DMAP (0.1 equivalents).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add EDC (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude ester via flash column chromatography.
Q4: I'm concerned about side reactions, particularly diketopiperazine formation. How can I prevent this?
A4: Diketopiperazine formation is a common side reaction involving the intermolecular cyclization of two amino acid ester molecules.[10] This is particularly prevalent when the N-terminal amino group is unprotected.
Causality & Mechanistic Insight: The free amino group of one amino acid ester molecule can act as a nucleophile, attacking the ester carbonyl of a second molecule. This leads to the formation of a stable, six-membered ring—the diketopiperazine. This side reaction is often irreversible and can significantly reduce the yield of the desired linear ester.
Prevention Strategy: N-Protection
The most effective way to prevent diketopiperazine formation and other side reactions at the amino group is to use an N-protected amino acid as your starting material. The protecting group "caps" the nucleophilic amine, preventing it from reacting.
Common N-Protecting Groups:
| Protecting Group | Abbreviation | Key Features & Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Stable to base. Removed under acidic conditions (e.g., trifluoroacetic acid, TFA). |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable to acid. Removed under basic conditions (e.g., 20% piperidine in DMF).[11] |
| Benzyloxycarbonyl | Z or Cbz | Removed by catalytic hydrogenation (H₂/Pd) or strong acid. |
Workflow for Protected Esterification:
dot
Caption: General workflow for the synthesis of amino acid esters using an N-protecting group strategy.
By following these troubleshooting guides and protocols, researchers can overcome the inherent challenges of esterifying sterically hindered cyclohexyl amino acids, leading to improved yields and higher purity products.
References
-
Reddy, K. L. (2000). A Convenient Synthesis of Cis and Trans 4-tert-Butoxycarbonyl-Substituted Cyclohexylglycine. The Journal of Organic Chemistry, 65(17), 5347–5350. [Link]
-
Chem-Impex. (n.d.). D-2-Cyclohexylglycine methyl ester hydrochloride. Retrieved January 18, 2026, from [Link]
-
Chem-Impex. (n.d.). L-2-Cyclohexylglycine methyl ester hydrochloride. Retrieved January 18, 2026, from [Link]
- Goel, A., & Singh, V. (2004). Synthesis of optically active cyclohexylphenylglycolate esters.
-
Various Authors. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. [Link]
-
Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses, 58, 68. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Various Authors. (2022). Esterification not Working. Reddit. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Pepmic. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 18, 2026, from [Link]
- Zhang, Y., et al. (2013). Method for preparing epoxy fatty acid cyclohexyl ester.
-
Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Chem-Impex. (n.d.). Fmoc-L-cyclohexylglycine. Retrieved January 18, 2026, from [Link]
-
An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 5(2), 111-114. [Link]
-
Various Authors. (2022). Esterification/Amidation Problems. Reddit. [Link]
-
Various Authors. (2019). Selective Esterification of Amino Acid. Chemistry Stack Exchange. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Various Authors. (2016). How to purify esterefication product? ResearchGate. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]
-
LibreTexts Chemistry. (2021). 25.5: Reactions of Amino Acids. [Link]
-
Pathiranage, A. L., et al. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 5(4), 137-142. [Link]
-
Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 101. [Link]
-
Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]
-
Pearson. (n.d.). Reactions of Amino Acids: Esterification. Retrieved January 18, 2026, from [Link]
-
Christie, W. W. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved January 18, 2026, from [Link]
-
Pathiranage, A. L., et al. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]
Sources
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- 2. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
"common side reactions in the synthesis of alpha-amino acid esters"
Technical Support Center: Synthesis of α-Amino Acid Esters
From the Desk of the Senior Application Scientist
Welcome to the technical support center for α-amino acid ester synthesis. As critical intermediates in peptide synthesis, medicinal chemistry, and as chiral building blocks, the efficient and clean preparation of these esters is paramount.[1] However, the bifunctional nature of amino acids presents unique challenges, often leading to a variety of side reactions that can compromise yield, purity, and stereochemical integrity.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, troubleshooting, and preventing these common issues. We will move beyond simple protocols to explain the causality behind these side reactions, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most frequently encountered problems during the synthesis of α-amino acid esters. Each issue is presented in a question-and-answer format to directly tackle specific experimental observations.
Issue 1: Loss of Optical Purity in the Final Product
Q: My final amino acid ester product has a lower optical rotation than expected, or I'm seeing two enantiomers on my chiral column. What is causing this racemization?
A: Racemization is a significant risk during the synthesis and handling of α-amino acid esters. The primary mechanism involves the deprotonation of the α-carbon to form an achiral enolate intermediate, which can be re-protonated from either face, leading to a mixture of enantiomers. This process is often catalyzed by acids or bases and can be exacerbated by elevated temperatures.[2][3] Certain amino acids are more susceptible, and the choice of reaction conditions plays a critical role.
dot
Caption: Base-catalyzed racemization via an achiral enolate.
Q: How can I modify my protocol to prevent racemization?
A: Minimizing racemization requires careful control over reaction conditions and reagent selection.
-
Use Mild Conditions: Avoid strong bases and high temperatures whenever possible. For methods involving N-protection, subsequent esterification, and deprotection, ensure each step is performed under conditions known to preserve stereochemistry.[4]
-
Reagent Selection:
-
TMSCl/Methanol: This system is highly effective for producing methyl ester hydrochlorides at room temperature with minimal racemization.[1] It generates HCl in situ under mild, anhydrous conditions.
-
Carbodiimide Coupling: When esterifying N-protected amino acids, the use of carbodiimides (like DCC or EDC) should be paired with additives, but be aware that some, like 4-(dimethylamino)pyridine (DMAP), can promote racemization, especially for sensitive amino acids like aspartic and glutamic acid derivatives.
-
-
Protecting Group Strategy: The choice of N-protecting group is crucial. Urethane-type protecting groups (like Boc and Fmoc) are generally better at suppressing racemization than acyl-type groups.[5]
Issue 2: Formation of a Major Cyclic Dipeptide Byproduct
Q: During my synthesis, especially after an N-terminal deprotection step, I observe a significant byproduct that corresponds to the mass of a cyclic dipeptide. What is this, and why does it form?
A: This byproduct is a diketopiperazine (DKP) . DKP formation is a notorious intramolecular side reaction that occurs with dipeptide esters. After the N-terminal protecting group of a dipeptide is removed, the newly freed amino group can readily attack the ester carbonyl, cyclizing to form a stable six-membered ring and displacing the alcohol.[6] This is particularly problematic in solid-phase peptide synthesis (SPPS) but can also occur in solution-phase synthesis.[7] Sequences containing proline or other secondary amino acids at the second position (Xaa-Pro) are exceptionally prone to this side reaction.[8][9]
dot
Caption: Competing pathways after dipeptide deprotection.
Q: What are the most effective strategies to suppress DKP formation?
A: Suppressing DKP formation involves kinetically favoring the desired intermolecular reaction (coupling) over the intramolecular side reaction (cyclization).
-
Immediate Coupling: After the deprotection step that liberates the N-terminal amine, proceed immediately with the next coupling reaction. Do not allow the deprotected dipeptide ester to sit for extended periods.
-
Use of Dipeptides: Instead of coupling the third amino acid to a dipeptide on a resin, couple a pre-synthesized, protected dipeptide (e.g., Fmoc-Xaa3-Xaa2-OH) to the first amino acid. This bypasses the problematic dipeptide-ester intermediate entirely.
-
Optimized Deprotection: In SPPS, using milder deprotection conditions or alternative reagents can help. For instance, using 2% DBU with 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[8]
-
Choice of Coupling Reagents: For solution-phase synthesis, using highly efficient coupling reagents that promote rapid amide bond formation can outcompete the cyclization reaction.
Issue 3: Low Yields and Incomplete Reactions
Q: My Fischer esterification using acid and alcohol is giving very low yields (<40%). How can I drive the reaction to completion?
A: The Fischer esterification is an equilibrium-controlled process.[10] To achieve high yields, you must shift the equilibrium towards the product side according to Le Châtelier's principle.
-
Use Excess Alcohol: The most common strategy is to use the alcohol as the reaction solvent, creating a large molar excess that drives the reaction forward.[11]
-
Remove Water: Water is a product of the reaction; its removal will push the equilibrium to the right. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove water as it forms.
-
Molecular Sieves: Adding activated molecular sieves to the reaction mixture to sequester water.
-
-
Continuous Distillation: An advanced method involves continuously adding fresh alcohol to the reaction mixture while simultaneously distilling it off, which also effectively removes the water formed.[12]
Q: I am using thionyl chloride (SOCl₂) in methanol, but the reaction is either too vigorous or gives a complex mixture. What is the correct procedure?
A: Thionyl chloride is a highly effective reagent for esterification but must be handled with care due to its reactivity. The reaction generates HCl and SO₂ gases and can be highly exothermic.[13] The key is controlled addition at low temperatures.
Recommended Protocol for SOCl₂/Methanol Esterification:
-
Cool the alcohol (e.g., methanol) to 0°C in an ice bath under an inert atmosphere.
-
Add thionyl chloride (1.1-1.5 equivalents) dropwise to the cold alcohol with vigorous stirring. This pre-formation of the reactive species under controlled conditions is crucial.[14][15]
-
Once the addition is complete, add the amino acid in one portion to the cold solution.
-
Allow the reaction to slowly warm to room temperature and stir until completion (typically monitored by TLC).[14]
-
Concentrate the reaction mixture in vacuo to obtain the crude amino acid ester hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: Which esterification method is the best choice for my needs?
A: The "best" method depends on the scale, the specific amino acid, the desired ester, and available equipment.
| Method | Key Reagents | Advantages | Disadvantages & Common Side Reactions |
| Fischer Esterification | Alcohol, Strong Acid (H₂SO₄, TsOH) | Inexpensive, suitable for large scale.[12] | Reversible (requires water removal for high yield), harsh conditions can cause racemization, not suitable for acid-sensitive substrates.[11][16] |
| Thionyl Chloride | Alcohol, Thionyl Chloride (SOCl₂) | High-yielding, irreversible, forms stable hydrochloride salt. | Highly reactive, exothermic, generates corrosive gases (HCl, SO₂), can cause side reactions if not controlled.[13][17] |
| TMSCl / Alcohol | Alcohol, Trimethylchlorosilane (TMSCl) | Very mild (room temp), high yields, low racemization.[1] | Primarily for methyl esters, TMSCl is moisture-sensitive. |
| Diazomethane | Diazomethane (CH₂N₂) | Extremely fast and clean for methyl esters, only N₂ byproduct.[18][19] | Highly toxic and explosive, non-specific (can methylate other acidic protons), not suitable for large scale.[20] |
Q2: Do I always need to protect the α-amino group before esterification?
A: Not always. Methods like Fischer esterification, SOCl₂/alcohol, and TMSCl/alcohol are performed under acidic conditions where the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation effectively acts as an in situ protecting group, preventing it from participating in side reactions.[17] However, if you are using coupling reagents (e.g., DCC, HATU) or performing the reaction under neutral or basic conditions, N-protection is mandatory to prevent polymerization and other side reactions.[5][21]
Q3: How can I monitor the progress of my esterification reaction?
A: Thin-Layer Chromatography (TLC) is the most common method. The starting amino acid is highly polar and will typically remain at the baseline. The product ester is much less polar and will have a significantly higher Rf value. A stain like ninhydrin is excellent for visualization, as it reacts with the primary or secondary amine of both the starting material and the product to give a colored spot.
Q4: What is the best way to work up the reaction and isolate my amino acid ester hydrochloride?
A: For methods that generate the hydrochloride salt (e.g., using SOCl₂ or TMSCl), the workup is often straightforward. The most common procedure is to remove the excess alcohol and volatile byproducts under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude ester hydrochloride, which can often be used directly or purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
References
- Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research.
- Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acyl
- A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.
- Diazo compounds for the bioreversible esterific
- Method for producing amino acid ester hydrochloride.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Process for the racemization of an alpha-amino acid.
- Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry.
- Amino Acid Deriv
- Protection Reactions. Wiley-VCH.
- How does this esterfication reaction proceed without side product resulting
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amino Acid-Protecting Groups.
- Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropan
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Institute of Chemical Engineers.
- Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.
- Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry.
- What is the alternate process for preparing ester hydrochloride?
- What are a good methods for reaction of amino acids with thionyl chloride?
- Reactions of Carboxylic Acids: Esterific
- Method for preparing amino acid esters.
- Fischer Esterific
- How can I improve the yield of my Fischer Esterific
- Fischer Esterific
- Fischer Esterific
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- 3. EP0173921B1 - Process for the racemization of an alpha-amino acid - Google Patents [patents.google.com]
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- 6. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
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- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
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- 21. peptide.com [peptide.com]
"analytical challenges in the characterization of constrained amino acids"
Technical Support Center: Characterization of Constrained Amino Acids
Welcome to the technical support center for the analytical characterization of constrained amino acids. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these unique molecules. Constrained amino acids, which possess restricted conformational freedom, are pivotal in the design of peptidomimetics and other therapeutics due to their ability to confer enhanced metabolic stability and receptor selectivity.[1][2] However, their rigid structures also introduce significant analytical challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and structural elucidation. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.
Section 1: Synthesis and Purification Challenges
The introduction of conformational constraints into an amino acid scaffold often leads to compounds with physicochemical properties that complicate their synthesis and purification.
Frequently Asked Questions (FAQs)
Question 1: My synthesis of a cyclic amino acid is resulting in a mixture of diastereomers that are difficult to separate. What strategies can I employ for purification?
Answer: The co-synthesis of diastereomers is a common challenge, particularly with cyclic scaffolds. The subtle differences in their physical properties make separation by standard chromatography difficult.
-
Initial Assessment: First, confirm the presence of diastereomers using a high-resolution analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[3][4][5]
-
Troubleshooting Protocol: Chiral HPLC Method Development
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. For amino acids, crown-ether, ligand exchange, and macrocyclic glycopeptide-based columns are often effective.[3][4][5] Zwitterionic selectors, such as those based on cinchona alkaloids, are also highly versatile for separating free amino acids.[6]
-
Mobile Phase Optimization:
-
Parameter Adjustment: Systematically vary the mobile phase composition, flow rate, and temperature to optimize resolution.
-
Preparative Scale-Up: Once an analytical method is established, it can be scaled up to a preparative HPLC system for the isolation of individual diastereomers.
-
Question 2: I am observing poor yield and side product formation during the coupling of a constrained amino acid in solid-phase peptide synthesis (SPPS). What could be the cause?
Answer: The steric hindrance imposed by the constrained backbone can significantly impede coupling efficiency in SPPS.
-
Underlying Cause: Standard coupling reagents may not be sufficiently reactive to overcome the steric bulk around the amine or carboxylic acid of the constrained residue. Additionally, the rigid structure can promote intramolecular side reactions.
-
Recommended Solutions:
-
Stronger Coupling Reagents: Employ more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Extended Coupling Times and Double Coupling: Increase the reaction time for the constrained amino acid coupling step. If incomplete coupling is still observed, perform a second coupling with fresh reagents.
-
Microwave-Assisted SPPS: Microwave energy can enhance coupling efficiency for sterically hindered amino acids.
-
Protecting Group Strategy: Ensure that the side-chain protecting groups are robust and do not interfere with the coupling reaction.[8] For instance, in Boc chemistry, using a Dnp or Tos protecting group for the imidazole side chain of histidine can reduce racemization.[8]
-
Section 2: Structural Characterization Hurdles
The defining feature of constrained amino acids—their rigidity—can also make their structural characterization more complex than for their linear counterparts.
Troubleshooting Guide: NMR Spectroscopy
Problem: Ambiguous or overlapping signals in the 1H NMR spectrum of a cyclic peptide containing a constrained amino acid make conformational analysis difficult.
Causality: The reduced conformational flexibility can lead to protons residing in similar chemical environments, resulting in signal overlap. Furthermore, the fixed dihedral angles can produce complex coupling patterns that are challenging to interpret.
Workflow for Resolving Ambiguous NMR Spectra:
Caption: Workflow for determining the solution conformation of a constrained peptide using advanced NMR techniques.
Step-by-Step Protocol:
-
Acquire 2D NMR Data: For complex structures, 1D NMR is often insufficient. A suite of 2D experiments is necessary.[9]
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
-
Utilize Advanced Computational Methods: When experimental restraints are sparse, combining molecular dynamics (MD) simulations with quantum mechanics (QM) calculations of NMR chemical shifts can provide a more accurate conformational ensemble. This approach, sometimes called CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy ensembles), can help differentiate between similar structural motifs like β-turn types.
-
Consider Isotopic Labeling: If signal overlap remains a significant issue, synthesizing the peptide with ¹³C and/or ¹⁵N labeled amino acids allows for the use of heteronuclear NMR experiments (e.g., HSQC, HMBC), which can greatly simplify the spectra.
Troubleshooting Guide: Mass Spectrometry
Problem: The fragmentation pattern of a cyclic peptide in tandem mass spectrometry (MS/MS) is difficult to interpret, hindering sequence confirmation.
Causality: Unlike linear peptides which fragment predictably at the amide bonds to produce b- and y-ions, cyclic peptides require two backbone cleavages to generate a linear fragment ion.[10] This results in more complex and less predictable fragmentation patterns. The presence of non-standard amino acids further complicates spectral interpretation as their fragmentation behavior may not be well-characterized.[10]
Strategies for Improved MS/MS Analysis:
-
Employ Alternative Fragmentation Techniques:
-
Collision-Induced Dissociation (CID): This is the most common method but can produce limited fragmentation for rigid cyclic structures.
-
Higher-Energy Collisional Dissociation (HCD): Often provides more extensive fragmentation and can be more informative.
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These techniques are particularly useful as they tend to cleave the peptide backbone while preserving labile post-translational modifications.
-
Ultraviolet Photodissociation (UVPD): Can induce fragmentation at different locations compared to collisional methods, providing complementary information.
-
-
Utilize MSⁿ Analysis: Performing multiple stages of fragmentation (MS³) can help to further break down complex fragment ions and elucidate the peptide sequence.
-
Specialized Software: Use bioinformatics tools designed for the analysis of non-ribosomal and cyclic peptides.[10] These programs can account for the unique fragmentation patterns and the presence of unnatural amino acids.
Data Summary: Common Analytical Techniques and Their Applications
| Analytical Technique | Primary Application for Constrained Amino Acids | Key Challenge | Recommended Solution |
| Chiral HPLC | Separation of enantiomers and diastereomers.[3][4] | Co-elution of stereoisomers. | Methodical screening of chiral stationary phases and mobile phase modifiers.[5][6] |
| NMR Spectroscopy | Determination of 3D solution structure and conformation.[11] | Signal overlap and ambiguity in NOE restraints. | Application of 2D NMR techniques and computational modeling.[9] |
| Mass Spectrometry | Molecular weight determination and sequence verification.[9][12] | Complex and unpredictable fragmentation of cyclic structures.[10] | Use of alternative fragmentation methods (HCD, ETD) and specialized software.[10] |
Section 3: Incorporation into Peptides and Biological Assays
The successful synthesis and characterization of a constrained amino acid is often followed by its incorporation into a larger peptide chain to modulate its biological activity.
Frequently Asked Questions (FAQs)
Question 3: After incorporating a constrained amino acid into a peptide, the peptide shows reduced solubility. How can I address this?
Answer: The rigid, and often hydrophobic, nature of constrained amino acids can lead to aggregation and reduced solubility of the final peptide.
-
pH Adjustment: Systematically screen the pH of your buffer. The overall charge of the peptide will change with pH, which can significantly impact solubility.
-
Use of Solubilizing Agents:
-
Organic Co-solvents: Introduce small amounts of organic solvents like DMSO, DMF, or acetonitrile.
-
Denaturants: For purification purposes, low concentrations of denaturants like guanidinium hydrochloride or urea can be used, but be mindful of their potential to modify the peptide.[13]
-
-
Sequence Modification: If solubility remains a major issue for a therapeutic candidate, consider flanking the constrained residue with hydrophilic amino acids (e.g., Lys, Arg, Asp, Glu) in the peptide sequence.
Question 4: How can I confirm that the constrained amino acid has been successfully incorporated into a protein using a cell-free synthesis system?
Answer: Confirming the site-specific incorporation of an unnatural amino acid is a critical validation step.[14]
Workflow for Verifying Unnatural Amino Acid Incorporation:
Caption: A logical workflow for the verification of constrained amino acid incorporation into a protein.
Protocol Details:
-
Initial Screen: Use SDS-PAGE or a Western blot to check for the expression of the full-length protein. The absence of the full-length product or the presence of truncated products suggests an issue with incorporation.[14]
-
Intact Mass Analysis: After purification, analyze the intact protein by LC-MS. The observed molecular weight should match the theoretical mass of the protein with the incorporated constrained amino acid.
-
Peptide Mapping by LC-MS/MS: This is the definitive method.
-
Digest the protein with a protease (e.g., trypsin).
-
Separate the resulting peptides by HPLC.
-
Analyze the peptides by tandem mass spectrometry.
-
Identify the peptide containing the constrained amino acid and confirm its sequence and the modification site through the MS/MS fragmentation pattern.[14]
-
References
- Vertex AI Search. Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic.
- LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Nguyen, Q. N. N., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 20(20).
- Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
- Frontiers in Bioengineering and Biotechnology. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.
- IEEE. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics.
- Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
- BenchChem. Application Notes & Protocols: NMR and Mass Spectrometry Analysis of Cyclic Dipeptides.
- AAPPS. (2018). Amino Acid Derivatives for Peptide Synthesis.
- Protein Metrics Support. (2024). Cyclic Peptide Analysis.
- Balaram, P. (1985). Proton NMR studies of peptide conformations. Journal of Chemical Sciences.
- Qasrawi, D. O., Petrotchenko, E. V., & Borchers, C. H. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry.
- Szollosi, E., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences.
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Technical Support Center: A Robust Purification Protocol for Polar Amino Acid Esters
Welcome to the Technical Support Center for the purification of polar amino acid esters. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly functionalized molecules. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, self-validating purification protocols.
Part 1: Frequently Asked Questions - First Principles of Purification
This section addresses fundamental questions that form the bedrock of a successful purification strategy.
Q1: Why is the purification of polar amino acid esters so challenging?
The difficulty lies in their dual nature. The "ester" group imparts some non-polar character, while the amino acid backbone, even with a protected amine, retains significant polarity and potential for ionic interactions. This amphiphilic character means they often exhibit poor solubility in common non-polar organic solvents but can also have limited retention on standard reversed-phase chromatography columns, making separation from polar impurities difficult. Furthermore, ensuring stability is crucial, as the ester group can be susceptible to hydrolysis, and the chiral center at the α-carbon is prone to racemization under non-optimal pH conditions.[1][2]
Q2: What are the most common impurities I should expect in my crude product?
Impurities typically arise from the synthesis process and can complicate purification significantly.[3] Key culprits include:
-
Unreacted Starting Materials: Residual free amino acid or coupling reagents.
-
Dipeptide Formation: If the N-terminal protecting group is unstable, small amounts of the deprotected amino acid ester can react with an activated amino acid, leading to dipeptide impurities.[4]
-
Byproducts from Deprotection: Remnants of reagents used to remove protecting groups.
-
Racemized/Epimerized Species: Isomers with altered stereochemistry, which are particularly problematic in pharmaceutical development.[2]
-
Hydrolyzed Ester: The corresponding N-protected amino acid, resulting from ester cleavage during workup or storage.[5]
Q3: How do N-terminal protecting groups (Boc vs. Fmoc) influence my purification strategy?
The choice of protecting group is a critical decision that dictates the chemical environment your molecule can withstand.[6][7]
-
Boc (tert-Butoxycarbonyl): This group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA).[][9] This means your purification strategy must avoid strongly acidic conditions if the Boc group is to be retained. Boc-protected amino acid esters are generally more stable for purification via silica gel chromatography.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile, removed with a mild base like piperidine.[10][11] This orthogonality to acid-labile groups is a major advantage.[12] However, the presence of the basic amine in the deprotected product and the potential for racemization under basic conditions require careful pH control during purification.[1]
The stability of these groups under different conditions is a cornerstone of developing an orthogonal protection and purification strategy.[12][13]
Q4: What are the primary purification techniques for these molecules?
The two workhorse techniques are chromatography and recrystallization.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method, separating molecules based on hydrophobicity.[14] For highly polar or charged species, Ion-Exchange Chromatography (IEX) is a powerful alternative that separates based on net charge.[15][16]
-
Recrystallization: This is an effective and scalable technique for obtaining highly pure, crystalline solids.[17] It relies on differences in solubility between the desired product and impurities in a chosen solvent system. Finding a suitable solvent can sometimes be challenging.[18]
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides a problem-solving framework for issues frequently encountered during experimentation.
Scenario 1: Chromatographic Purification (RP-HPLC)
Problem: My polar amino acid ester shows little to no retention on a C18 column and elutes in the void volume.
-
The Scientific Reason: Your compound is too polar to interact effectively with the non-polar C18 stationary phase.[19] Hydrophobic interactions are the primary retention mechanism in reversed-phase chromatography, and highly polar molecules have a strong preference for the polar mobile phase.[20][21]
-
Troubleshooting Solutions:
-
Adjust Mobile Phase pH: If your molecule has an ionizable group (e.g., a free amine or a side-chain carboxyl), adjusting the pH can suppress its ionization. A neutral form of the molecule is typically less polar and will exhibit greater retention on an RP column.[19] For a free amine, increasing the pH will neutralize it, but care must be taken not to cleave base-labile groups like Fmoc.
-
Introduce an Ion-Pairing Reagent: For charged analytes, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic amines, or an alkylammonium salt for acidic compounds) to the mobile phase can form a neutral, more hydrophobic complex that is better retained.[22]
-
Change the Stationary Phase: Consider a column with a more polar stationary phase, such as one with a polar-embedded or phenyl-hexyl chemistry, which can provide alternative retention mechanisms.
-
Decrease the Polarity of the Mobile Phase: Use a shallower gradient with a weaker organic solvent (e.g., methanol instead of acetonitrile) or start with a lower percentage of organic solvent.
-
Problem: I am observing significant peak tailing for my amine-containing compound.
-
The Scientific Reason: Peak tailing for basic compounds is often caused by secondary ionic interactions between the protonated amine on the analyte and acidic, deprotonated silanol groups (Si-O⁻) present on the surface of the silica-based stationary phase. This creates multiple retention sites, leading to a "tailing" effect.
-
Troubleshooting Solutions:
-
Use a Low pH Mobile Phase: Adding an acid like formic acid or TFA to the mobile phase (e.g., 0.1%) will protonate the silanol groups to Si-OH, minimizing these unwanted secondary interactions.
-
Employ a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the residual silanol groups. Using a high-quality, base-deactivated column is essential for analyzing basic compounds.
-
Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to bind to the active silanol sites and reduce tailing of the analyte.
-
Scenario 2: Recrystallization
Problem: My product "oils out" instead of forming crystals.
-
The Scientific Reason: "Oiling out" occurs when the solute's solubility is exceeded, but the conditions are not favorable for crystal lattice formation. The compound separates as a super-saturated liquid phase. This is often caused by the presence of impurities that disrupt crystallization or by cooling the solution too rapidly.[18]
-
Troubleshooting Solutions:
-
Solvent System Optimization: The ideal solvent should dissolve the compound when hot but not when cold. Experiment with different solvent/anti-solvent pairs. Dissolve the compound in a minimal amount of a good solvent (e.g., isopropanol) and slowly add a poor solvent (an "anti-solvent" like n-heptane or water) at an elevated temperature until turbidity persists.[17] Then, allow it to cool slowly.
-
Slow Cooling: Rapid cooling favors precipitation over crystallization. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Seeding: Introduce a few seed crystals of the pure compound to the supersaturated solution to provide a template for crystal growth.
-
Increase Purity: If significant impurities are present, it may be necessary to perform a preliminary chromatographic "polishing" step to remove the substances inhibiting crystallization.
-
Part 3: Experimental Protocols and Workflows
Workflow 1: General Purification Strategy
This diagram outlines the logical flow for developing a purification protocol.
Caption: Decision workflow for selecting a primary purification method.
Protocol 1: Ion-Exchange Chromatography for Basic Amino Acid Esters
This protocol is suitable for purifying positively charged amino acid esters (e.g., Lysine, Arginine, Histidine esters).
-
Resin Selection and Preparation:
-
Choose a strong cation exchange (SCX) resin.
-
Prepare the resin by washing it sequentially with 0.5 M NaOH, deionized water (until neutral pH), 0.5 M HCl, and finally, deionized water until the eluent is neutral.
-
Equilibrate the packed column with the starting buffer (e.g., 20 mM sodium phosphate, pH 3.0).
-
-
Sample Preparation and Loading:
-
Dissolve the crude amino acid ester in the starting buffer. Ensure the pH is low enough that your compound of interest is fully protonated and carries a net positive charge.
-
Filter the sample to remove any particulates.
-
Load the sample onto the equilibrated column at a slow flow rate.
-
-
Washing:
-
Wash the column with several column volumes of the starting buffer to elute any neutral or negatively charged impurities.
-
-
Elution:
-
Elute the bound product using a gradient of increasing ionic strength or increasing pH.
-
Salt Gradient: Apply a linear gradient from the starting buffer to a high salt buffer (e.g., 20 mM sodium phosphate + 1 M NaCl, pH 3.0). Compounds will elute based on the strength of their ionic interaction with the resin.
-
pH Gradient: Alternatively, use a pH gradient to elute the compound as its net charge is neutralized.
-
-
-
Fraction Analysis and Desalting:
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Pool the pure fractions. If a high concentration of salt was used for elution, the product will need to be desalted, which can be accomplished by RP-HPLC or dialysis.
-
Protocol 2: Recrystallization of an Fmoc-Protected Amino Acid Ester
This protocol provides a general starting point for recrystallizing Fmoc-protected compounds, which often have good crystallinity.[17]
-
Solvent Screening (Small Scale):
-
Place ~20 mg of crude material into several test tubes.
-
Add small volumes of different solvents (e.g., Toluene, Isopropyl Alcohol, Ethyl Acetate, Dichloromethane) and solvent mixtures (e.g., Isopropyl Ether/n-Heptane).
-
Heat the tubes to near the solvent's boiling point to check for dissolution.
-
Allow the soluble samples to cool slowly to room temperature, then place them in an ice bath.
-
Identify the solvent system that yields solid crystalline material with minimal product remaining in the supernatant.
-
-
Bulk Recrystallization:
-
Place the bulk crude material in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in portions while heating and stirring until the solid is just dissolved. Avoid using a large excess of solvent.
-
If an anti-solvent system is used, dissolve the crude in a minimal amount of the "good" solvent, and add the "anti-solvent" dropwise while hot until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.[17]
-
Part 4: Quality Control and Purity Analysis
Q: How do I confirm the chemical and enantiomeric purity of my final product?
A combination of analytical techniques is required for full characterization.
| Analytical Test | Purpose | Common Technique |
| Chemical Purity | To determine the percentage of the desired compound and identify any impurities. | Reversed-Phase HPLC with UV or MS detection. |
| Identity Confirmation | To confirm the molecular weight and structure of the compound. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Enantiomeric Purity | To determine the ratio of the desired enantiomer to its mirror image (racemic impurity). | Chiral HPLC or Chiral Gas Chromatography (GC) after derivatization.[1][5][23] |
Workflow 2: Troubleshooting Chiral Purity Issues
Caption: A logical guide for troubleshooting the loss of enantiomeric purity.
References
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- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]
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Vaidehi, N., et al. (2005). Protecting Groups in Peptide Synthesis. PubMed. Available from: [Link]
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Wikipedia. Reversed-phase chromatography. Available from: [Link]
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SIELC Technologies. Polar Compounds. Available from: [Link]
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Hassan, M., et al. (2015). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality, 27(11), 817-823. Available from: [Link]
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Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link]
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Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
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LibreTexts Chemistry. Reverse Phase Chromatography. Available from: [Link]
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Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available from: [Link]
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Iris Biotech. Analyses of amino acids, Enantiomeric purity. Available from: [Link]
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Corey, E.J., & Reichard, G.A. (1992). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. Tetrahedron Letters, 33(23), 3419-3422. Available from: [Link]
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Ivanov, A. R., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(2), 82-90. Available from: [Link]
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Hassan, M., & Kim, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 183-191. Available from: [Link]
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Griehl, C., et al. (1996). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. Journal of Chromatography A, 725(2), 325-333. Available from: [Link]
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Kim, D., et al. (2020). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Scientific Reports, 10, 19283. Available from: [Link]
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Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications, 28(11), 1963-1966. Available from: [Link]
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Zhang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3394–3398. Available from: [Link]
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ResearchGate. Synthesis of Boc protected amino acid methyl ester 4. Available from: [Link]
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Samata. Separation and Refining of Amino acids. Available from: [Link]
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Spackman, D. H., Stein, W. H., & Moore, S. (1958). Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. Analytical Chemistry, 30(7), 1190–1206. Available from: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. Available from: [Link]
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Grimsley, G.R., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. Available from: [Link]
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Reddy, G. S., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Journal of the Korean Chemical Society, 56(4), 488-491. Available from: [Link]
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Omizzur. 8 kinds of impurities which appear in peptide drugs synthesis. Available from: [Link]
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Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1241530. Available from: [Link]
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Nagao, R., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Journal of AOAC International, 105(4), 1083-1094. Available from: [Link]
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ResearchGate. What technique could I use to separate polar aminoacids from natural extract in large amount?. Available from: [Link]
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ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. Available from: [Link]
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G-Biosciences. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available from: [Link]
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ResearchGate. Impurity profile of amino acids?. Available from: [Link]
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Agilent. Amino Acid Analysis: “How-To” Guide. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Chiral Resolution of Racemic Methyl 2-amino-2-cyclohexylacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of intermediates is not merely a regulatory hurdle but a fundamental determinant of a drug's efficacy and safety. Racemic Methyl 2-amino-2-cyclohexylacetate hydrochloride, a key building block for various active pharmaceutical ingredients (APIs), presents a common yet critical challenge: the efficient separation of its enantiomers. This guide offers a comprehensive comparison of the primary methodologies for the chiral resolution of this compound, providing an in-depth analysis of their performance, supported by experimental insights and data.
The Imperative of Chirality
The biological activity of chiral molecules is often confined to a single enantiomer, with its mirror image being inactive or, in some cases, eliciting undesirable side effects. Consequently, the ability to produce enantiomerically pure compounds is a cornerstone of modern drug development. This guide will navigate the three principal strategies for the chiral resolution of racemic this compound: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography.
Comparison of Chiral Resolution Strategies
The selection of an appropriate resolution strategy is a multifactorial decision, weighing factors such as enantiomeric excess (ee%), yield, scalability, cost, and environmental impact. Below is a comparative overview of the most viable methods for resolving racemic this compound.
| Parameter | Classical Chemical Resolution (Diastereomeric Salt Formation) | Enzymatic Kinetic Resolution | Preparative Chiral Chromatography (HPLC) |
| Principle | Formation of diastereomeric salts with a chiral resolving agent, which are then separated by fractional crystallization due to differences in solubility.[1][2][3] | Stereoselective enzymatic transformation (e.g., hydrolysis) of one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[4][5][6] | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times and separation.[7][8] |
| Typical Resolving Agent/Enzyme/CSP | Tartaric acid derivatives (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid).[1][9] | Lipases (e.g., Candida antarctica lipase B - CALB).[4][6] | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[10] |
| Theoretical Max. Yield of Desired Enantiomer | 50% (without racemization of the unwanted enantiomer). | 50% (without racemization of the unwanted enantiomer). | >95% (with optimized loading and recycling). |
| Typical Enantiomeric Excess (ee%) | >98% (after recrystallization). | >99% (for the unreacted enantiomer at ~50% conversion). | >99%. |
| Scalability | Well-established for industrial scale. | Can be scalable, but enzyme cost and stability can be limiting factors. | Scalable, but can be capital and solvent intensive. |
| Advantages | Cost-effective for large scale, robust and well-understood technology.[1] | High enantioselectivity, mild reaction conditions, environmentally benign (uses water as a solvent).[4][5] | High purity and recovery, applicable to a wide range of compounds, direct separation.[7][8] |
| Disadvantages | Trial-and-error approach to find suitable resolving agent and solvent, often requires multiple recrystallizations, theoretical yield limited to 50%.[1] | Limited to 50% yield of the desired enantiomer, enzyme cost and stability, potential for product inhibition. | High cost of chiral stationary phases and solvents, requires specialized equipment. |
In-Depth Methodologies and Experimental Protocols
Classical Chemical Resolution via Diastereomeric Salt Formation
This traditional and widely used method relies on the reaction of the racemic amine with a chiral acid to form a pair of diastereomeric salts.[1][2][3] These salts, having different physical properties, can be separated by fractional crystallization.[1] For Methyl 2-amino-2-cyclohexylacetate, derivatives of tartaric acid are common resolving agents.[1][9]
Logical Workflow:
Caption: Workflow for Classical Chemical Resolution.
Experimental Protocol (Illustrative):
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol/water mixture). Add a solution of L-tartaric acid (0.5-1.0 eq) in the same solvent system.
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Recrystallization (Optional): To improve the diastereomeric excess, the isolated salt can be recrystallized from a suitable solvent.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1M NaOH). Stir until the salt dissolves.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched Methyl 2-amino-2-cyclohexylacetate.
Causality Behind Choices: The choice of solvent is critical as it influences the solubility difference between the diastereomeric salts. A solvent system where one salt is significantly less soluble than the other is ideal. The stoichiometry of the resolving agent can also impact the efficiency of the resolution.[1]
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other.[4][5][6] For α-amino esters, lipases are commonly employed for the enantioselective hydrolysis of the ester functionality.[4][6]
Logical Workflow:
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol (Illustrative):
-
Reaction Setup: Suspend racemic Methyl 2-amino-2-cyclohexylacetate in a phosphate buffer (pH 7.0). Add the lipase (e.g., immobilized Candida antarctica lipase B).
-
Enzymatic Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC to determine the extent of conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the formed acid.
-
Enzyme Removal: If an immobilized enzyme is used, it can be removed by filtration and potentially reused.
-
Separation: Adjust the pH of the reaction mixture to acidic (e.g., pH 2 with HCl) to protonate the unreacted amine. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to isolate the unreacted ester. Then, adjust the pH of the aqueous layer to basic (e.g., pH 9-10 with NaOH) and extract with an organic solvent to isolate the amino acid product.
-
Isolation: Dry the organic extracts over an anhydrous salt and concentrate under reduced pressure to obtain the separated enantiomers.
Causality Behind Choices: The choice of enzyme is paramount and often requires screening of different lipases to find one with high activity and enantioselectivity for the specific substrate.[4] The reaction conditions (pH, temperature, solvent) are optimized to maximize enzyme performance and stability.
Preparative Chiral Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers.[7][8] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their subsequent separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.[10]
Logical Workflow:
Caption: Workflow for Preparative Chiral HPLC.
Experimental Protocol (Illustrative):
-
Column and Mobile Phase Selection: Select a suitable polysaccharide-based chiral column (e.g., Chiralpak IA). The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an additive (e.g., diethylamine for a basic analyte) to improve peak shape.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Chromatographic Separation: Inject the sample onto the preparative chiral HPLC system. The enantiomers will be separated based on their differential interactions with the CSP.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure enantiomers.
Causality Behind Choices: The selection of the CSP and mobile phase is crucial for achieving good separation (resolution) of the enantiomers.[10] Method development often involves screening different CSPs and optimizing the mobile phase composition to maximize resolution and throughput. The loading capacity of the preparative column is a key factor in the scalability and economics of this method.
Conclusion and Future Outlook
The choice of a chiral resolution method for racemic this compound is a strategic decision that depends on the specific requirements of the project, including the desired scale of production, purity specifications, and economic constraints.
-
Classical chemical resolution remains a robust and cost-effective option for large-scale production, despite its inherent 50% yield limitation.
-
Enzymatic kinetic resolution offers an environmentally friendly alternative with high enantioselectivity, particularly suitable for processes where mild conditions are paramount.
-
Preparative chiral chromatography provides a direct and highly efficient method for obtaining both enantiomers in high purity, making it an excellent choice for research and development stages and for the production of high-value compounds.
The future of chiral resolution lies in the development of more efficient and sustainable technologies. This includes the discovery of novel and more selective enzymes, the design of more robust and affordable chiral stationary phases, and the integration of resolution with in-situ racemization of the undesired enantiomer to overcome the 50% yield barrier, a concept known as dynamic kinetic resolution. As the demand for enantiomerically pure pharmaceuticals continues to grow, innovation in chiral resolution technologies will remain a critical area of research and development.
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APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. ResearchGate.
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(S)-2-amino-2-cyclohexylacetic acid | 14328-51-9. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Peptide Stability: A Comparative Analysis of Constrained Amino Acids
For researchers and drug development professionals, the therapeutic potential of peptides is immense. Their high specificity and low toxicity offer significant advantages over traditional small molecules. However, the Achilles' heel of native peptides remains their inherent instability, primarily due to their susceptibility to proteolytic degradation and conformational flexibility, which leads to short in-vivo half-lives and reduced bioavailability.[1][2]
This guide provides an in-depth comparative analysis of leading strategies to overcome these limitations through the incorporation of constrained amino acids. We will move beyond a simple listing of methods to explore the causal mechanisms behind their efficacy, present supporting experimental data, and provide validated protocols to empower your own research. The goal is to equip you with the foundational knowledge to strategically select and implement conformational constraints to design the next generation of stable, potent peptide therapeutics.
The Rationale for Constraint: Fortifying the Peptide Backbone
The flexibility of a linear peptide is a double-edged sword. While it allows for induced-fit binding to targets, it also leaves the peptide vulnerable. Proteolytic enzymes readily recognize and cleave the peptide bonds of these flexible structures.[3][4] Furthermore, the high entropic cost of a flexible peptide organizing into a specific bioactive conformation upon binding can decrease its affinity and potency.[5]
Constraining a peptide's structure addresses both issues simultaneously. By reducing conformational freedom, we can "lock" the peptide into its bioactive shape and, just as critically, make it a poor substrate for proteases. This pre-organization reduces the entropic penalty of binding and sterically hinders the approach of degradative enzymes.[6][7]
Caption: Mechanism of Proteolytic Resistance.
A Comparative Analysis of Constraining Strategies
The choice of constraining strategy is critical and depends on the specific peptide sequence, the desired final conformation, and the therapeutic application. Here, we compare the most effective and widely adopted methods.
Cyclization: The Classic Approach to Rigidity
Peptide cyclization involves forming a covalent bond to create a ring structure, most commonly "head-to-tail" (amide bond between N- and C-termini) or through side chains (e.g., disulfide or lactam bridges). This strategy is highly effective at improving stability by eliminating the terminal ends, which are primary targets for exopeptidases, and by creating a rigid structure that resists endopeptidase cleavage.[4][8]
-
Mechanism of Stability: The rigid, cyclic conformation protects peptide bonds from enzymatic attack and can orient side chains to shield polar atoms from solvents, further reducing degradation.[8]
-
Performance Data: A compelling study on an RGD peptide demonstrated that the cyclic version was 30-fold more stable in solution at neutral pH compared to its linear counterpart.[9] This increased stability was attributed to the decreased structural flexibility imposed by the ring structure.[9][10]
-
Additional Benefits: Beyond stability, cyclization often leads to higher binding affinity and selectivity due to the pre-organized conformation.[8][11] It can also improve membrane permeability by enabling the formation of intramolecular hydrogen bonds, which masks polar groups.[3]
α-Methylation: Steric Shielding of the Backbone
A more subtle but powerful modification is the replacement of the hydrogen atom on the α-carbon of an amino acid with a methyl group.[12] This seemingly small change introduces significant steric hindrance.
-
Mechanism of Stability: The added methyl group acts as a shield for the adjacent peptide bonds, physically blocking the approach of proteolytic enzymes.[6][12] This modification also restricts the peptide's conformational freedom around the phi (φ) and psi (ψ) dihedral angles, which can help stabilize secondary structures like helices.[6]
-
Field-Proven Example: Trofinetide, a neuroprotective peptide drug, is a derivative of the tripeptide Gly-Pro-Glu that utilizes α-methylation of the central proline residue to enhance its stability and efficacy.[12]
N-Methylation: Modifying the Peptide Bond Itself
In this strategy, a methyl group is added to the nitrogen atom of the amide bond. This directly alters the nature of the peptide backbone.
-
Mechanism of Stability: N-methylation confers high resistance to proteases and can enhance the peptide's lipophilicity.[13][14][15] This increased lipophilicity can improve bioavailability and membrane permeability, crucial properties for drug candidates.[14][15]
Unnatural Amino Acids: Exploiting Enzyme Specificity
Proteases have evolved to be highly specific for the 20 proteinogenic L-amino acids. Incorporating unnatural amino acids, such as D-amino acids (the enantiomers of L-amino acids) or β-amino acids (which have an extra carbon in their backbone), is an effective way to evade enzymatic recognition.[1][16]
-
Mechanism of Stability: Since proteases cannot recognize or bind to these unnatural structures, the peptide becomes highly resistant to cleavage at the modification site.[4][17]
-
Performance Data: The drug Triptorelin, an analog of gonadotropin-releasing hormone (GnRH), incorporates an unnatural D-tryptophan residue. This single substitution helps extend its in-vivo half-life to 2.8 hours , a dramatic increase from the 5-minute half-life of the natural GnRH.[4]
Peptide Stapling: Reinforcing Secondary Structures
Stapling is a technique used to lock a peptide into a specific secondary structure, most commonly an α-helix. This is achieved by creating a covalent cross-link, often an all-hydrocarbon "staple," between the side chains of two amino acids spaced at appropriate intervals (e.g., i, i+4 or i, i+7).[5][17]
-
Mechanism of Stability: The staple reinforces the desired conformation, making the peptide more resistant to proteolysis.[17][18] This is particularly valuable for targeting protein-protein interactions (PPIs), where maintaining a helical structure is essential for binding.[7][19]
-
Performance Data: Studies have shown that stapled peptides exhibit significantly increased proteolytic stability, with one report noting a 41-fold decrease in the rate of cleavage by trypsin compared to the unmodified peptide.[20]
Quantitative Data Summary
To provide a clear, at-a-glance comparison, the following table summarizes the stability enhancements conferred by different constraining strategies based on data from published studies.
| Constraining Strategy | Example / Peptide System | Stability Metric | Improvement vs. Unconstrained | Reference(s) |
| Cyclization | Arg-Gly-Asp (RGD) Peptide | Half-life in solution (pH 7) | 30-fold increase | [9] |
| Unnatural Amino Acids | Gonadotropin-Releasing Hormone (GnRH) | In-vivo half-life | ~33-fold increase (5 min to 2.8 hrs) | [4] |
| Peptide Stapling | Model Helical Peptide | Rate of Trypsin Cleavage | 41-fold decrease | [20] |
| α-Methylation | Trofinetide | Approved Drug | Sufficient for therapeutic use | [12] |
Key Experimental Protocols for Stability Assessment
Validating the stability of your modified peptides is a critical step. The following protocols describe two fundamental assays for assessing proteolytic resistance and conformational stability. The causality behind key steps is explained to ensure a self-validating experimental design.
Protocol: In Vitro Proteolytic Degradation Assay
This assay measures a peptide's half-life in a biologically relevant medium, such as human plasma or in the presence of a specific protease like trypsin.
Caption: Workflow for Proteolytic Degradation Assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test peptide (e.g., 10 mM in water or DMSO).
-
Thaw human blood plasma (or prepare a solution of a specific protease like trypsin in an appropriate buffer) and equilibrate to 37°C.[21]
-
-
Incubation:
-
Initiate the reaction by diluting the peptide stock into the plasma to a final concentration (e.g., 10 µM). Mix gently.[22]
-
Incubate the mixture at 37°C, typically with gentle agitation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately stop the enzymatic reaction in each aliquot by adding a quench/precipitation solution.
-
Causality: The choice of solution is critical. Using strong acids can cause the peptide itself to precipitate, leading to inaccurate results. A superior method is to use a 2x volume of a cold organic solvent mixture like acetonitrile/ethanol (1:1 v/v).[21][22] This effectively denatures and precipitates the plasma proteins while keeping the smaller peptide analyte in solution.
-
Incubate at -20°C for at least 1 hour (or overnight) to ensure complete precipitation.
-
-
Analysis:
-
Centrifuge the quenched samples at high speed (e.g., >13,000 x g) to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[23]
-
Quantify the amount of remaining intact peptide by integrating the area of its corresponding peak.
-
-
Data Interpretation:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the peptide's half-life (t½) by fitting the data to a one-phase exponential decay curve.[22]
-
Protocol: Thermal Denaturation Analysis via Circular Dichroism (CD)
This biophysical technique assesses a peptide's conformational stability by measuring its melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater structural stability.
Caption: Workflow for Thermal Denaturation Analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a known concentration (e.g., 30 µM).[24]
-
Transfer the sample to a quartz CD cuvette with a defined path length (e.g., 1 mm).
-
-
Instrument Setup:
-
Place the cuvette in the sample holder of a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Causality: Select a wavelength that is sensitive to changes in the peptide's secondary structure. For α-helical peptides, the signal at 222 nm is commonly monitored as it corresponds to the n→π* transition of the peptide bond in a helical conformation.[24]
-
-
Data Acquisition:
-
Set the instrument to record the CD signal (in millidegrees) while slowly ramping up the temperature at a constant rate (e.g., 1°C per minute) over a desired range (e.g., 20°C to 95°C).
-
-
Data Analysis:
-
Plot the recorded ellipticity at 222 nm against temperature. This will generate a sigmoidal thermal denaturation curve.
-
The curve shows a pre-transition region (folded state), a transition region (unfolding), and a post-transition region (unfolded state).
-
-
Tm Determination:
-
The melting temperature (Tm) is the temperature at the midpoint of the transition phase, which represents the point where the peptide population is 50% folded and 50% unfolded.[25] This value is a direct measure of the peptide's thermal stability.
-
Concluding Remarks
The strategic incorporation of constrained amino acids is a cornerstone of modern peptide drug design. By moving beyond linear, unmodified sequences, researchers can systematically engineer peptides with enhanced proteolytic resistance, superior conformational stability, and improved pharmacokinetic profiles. As we have demonstrated, strategies ranging from cyclization and stapling to α- and N-methylation and the use of unnatural residues each offer unique advantages. The selection of a specific strategy must be a data-driven decision, informed by the peptide's sequence, its intended biological target, and validated through rigorous stability assays as outlined in this guide. This analytical approach is essential for successfully translating promising peptide candidates from the bench to the clinic.
References
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Title: The effect of conformation on the solution stability of linear vs. cyclic RGD peptides Source: Journal of Peptide Research URL: [Link]
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Title: Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization Source: Bentham Science Publishers URL: [Link]
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Title: Should My Peptide Be Cyclic? Source: LifeTein URL: [Link]
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Title: Solution stability of linear vs. cyclic RGD peptides Source: PubMed - NIH URL: [Link]
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Title: Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization Source: Bentham Science URL: [Link]
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Title: Strategies for Improving Peptide Stability and Delivery Source: MDPI URL: [Link]
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Title: Methods to improve the metabolic stability of peptides Source: Apeptide URL: [Link]
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Title: Thermal Denaturation: A Useful Technique in Peptide Mass Mapping Source: ACS Publications URL: [Link]
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Title: Proteins & Peptides Stability and Thermal Denaturation Analysis Source: CD Formulation URL: [Link]
-
Title: Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands Source: ResearchGate URL: [Link]
-
Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source: Bentham Science URL: [Link]
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Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source: Bentham Science URL: [Link]
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Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source: PubMed URL: [Link]
-
Title: Thermal Denaturation: A Useful Technique in Peptide Mass Mapping Source: PubMed URL: [Link]
-
Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties Source: PMC - PubMed Central URL: [Link]
-
Title: Constrained Peptides in Drug Discovery and Development Source: SciSpace URL: [Link]
-
Title: Thermal Denaturation: A Useful Technique in Peptide Mass Mapping Source: ResearchGate URL: [Link]
-
Title: Methods of peptide conformation studies Source: Acta Biochimica Polonica URL: [Link]
-
Title: Thermal denaturation curves of mixed peptides. Source: ResearchGate URL: [Link]
-
Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: PubMed Central URL: [Link]
-
Title: Constrained Peptides as Miniature Protein Structures Source: PMC - PubMed Central URL: [Link]
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Title: Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design Source: BioSpace URL: [Link]
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Title: Visualized and Quantitative Conformational Analysis of Peptidomimetics Source: ACS Omega URL: [Link]
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Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PMC URL: [Link]
-
Title: A Protocol to Depict the Proteolytic Processes Using a Combination of Metal–Organic Materials (MOMs), Electron Paramagnetic Resonance (EPR), and Mass Spectrometry (MS) Source: NIH URL: [Link]
-
Title: Peptide Conformation Analysis Using an Integrated Bayesian Approach Source: PMC URL: [Link]
-
Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: ACS Pharmacology & Translational Science URL: [Link]
-
Title: Recent Structural Advances in Constrained Helical Peptides Source: PMC - NIH URL: [Link]
-
Title: Quantifying and controlling the proteolytic degradation of cell adhesion peptides Source: PMC URL: [Link]
-
Title: Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides Source: ACS Biomaterials Science & Engineering URL: [Link]
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Title: Constrained beta-amino acid-containing miniproteins Source: RSC Publishing URL: [Link]
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A Senior Application Scientist's Guide: Methyl 2-amino-2-cyclohexylacetate hydrochloride vs. Other Non-Natural Amino Acids in Drug Design
Introduction: Expanding the Medicinal Chemist's Toolkit
In the landscape of modern drug discovery, peptides have emerged as highly selective and potent therapeutic agents, bridging the gap between small molecules and large biologics.[1][2] However, native peptides often suffer from significant liabilities, including poor metabolic stability and low bioavailability, which limit their clinical utility.[3] The strategic incorporation of non-natural amino acids (NNAAs) has become a cornerstone of medicinal chemistry, offering a powerful strategy to overcome these limitations.[4][5] NNAAs provide an expanded chemical vocabulary, enabling the fine-tuning of a peptide's physicochemical and pharmacological properties to enhance its drug-like characteristics.[6][7]
This guide provides an in-depth comparison of Methyl 2-amino-2-cyclohexylacetate hydrochloride, a unique cyclic NNAA, with other widely used NNAAs such as α-Aminoisobutyric acid (Aib) and L-tert-Leucine. We will explore their distinct structural features, compare their impact on peptide conformation and stability, and present experimental data to guide researchers in selecting the optimal building blocks for their drug design campaigns.
Comparative Analysis of Non-Natural Amino Acids
The choice of an NNAA is a critical decision in the design of peptide-based therapeutics. The side chain's size, shape, and functionality directly influence the resulting peptide's conformation, stability, and interaction with its biological target.
This compound is an α,α-disubstituted amino acid featuring a bulky cyclohexyl group directly attached to the α-carbon.[8] This unique structure imparts significant steric hindrance and conformational constraint. The cyclohexyl ring restricts the rotational freedom around the peptide backbone, effectively locking it into a more defined conformation.
α-Aminoisobutyric acid (Aib) is one of the simplest α,α-disubstituted NNAAs, characterized by two methyl groups at the α-carbon.[9] This gem-dimethyl substitution strongly promotes the formation of helical structures (α-helix and 310-helix) within a peptide sequence.[10] This conformational ordering can pre-organize the peptide for receptor binding, minimizing the entropic penalty upon binding and potentially increasing affinity.[11]
L-tert-Leucine is a chiral, non-proteinogenic amino acid with a bulky tert-butyl side chain.[12] This significant steric bulk provides a powerful shield against enzymatic degradation by proteases.[13][14] Unlike Aib, L-tert-Leucine does not inherently drive helix formation to the same extent but is exceptionally effective at sterically hindering protease access to the peptide backbone.
The following table summarizes the key properties of these three NNAAs.
| Feature | Methyl 2-amino-2-cyclohexylacetate HCl | α-Aminoisobutyric acid (Aib) | L-tert-Leucine |
| Structure | Cyclohexyl group at α-carbon | Gem-dimethyl group at α-carbon | Tert-butyl side chain |
| Molecular Formula | C₉H₁₈ClNO₂[8] | C₄H₉NO₂[9] | C₆H₁₃NO₂[12] |
| Molecular Weight | 207.70 g/mol [8] | 103.12 g/mol [9] | 131.17 g/mol [12] |
| Primary Impact | High steric bulk & conformational restriction | Strong helix induction & conformational rigidity[10] | Exceptional steric shielding & proteolytic resistance[12][13] |
| Key Advantage | Introduces a lipophilic, rigid scaffold | Stabilizes secondary structures (helices)[11] | Maximizes resistance to enzymatic cleavage |
Impact on Pharmacological Properties: A Mechanistic Perspective
The true value of NNAAs lies in their ability to rationally modulate a peptide's behavior in a biological system. The choice between Methyl 2-amino-2-cyclohexylacetate, Aib, or L-tert-Leucine depends on the specific liability one aims to address.
Conformational Control and Receptor Engagement
The introduction of conformationally constrained NNAAs is a proven strategy to enhance binding affinity and selectivity. By reducing the number of accessible conformations, the peptide is "pre-organized" into a bioactive shape.
-
Aib is the classic choice for inducing helicity. In antimicrobial peptides, for instance, substituting flexible residues with Aib can stabilize an α-helical conformation, which is often crucial for membrane disruption and bactericidal activity.[11] This increased helicity can lead to enhanced potency against bacterial strains.[15]
-
Methyl 2-amino-2-cyclohexylacetate , with its bulky cyclohexyl group, provides a more localized and rigid constraint than Aib. This can be particularly useful for disrupting protein-protein interactions (PPIs) that occur over flat surfaces.[16] The cyclohexyl group can act as a hydrophobic anchor, fitting into shallow pockets on a protein surface where a natural amino acid side chain might not provide sufficient bulk or conformational rigidity.
Enhancing Metabolic Stability
One of the most significant hurdles for peptide therapeutics is their rapid degradation by proteases in vivo.[3][17] NNAAs with bulky side chains can act as "proteolytic shields."
-
L-tert-Leucine is a prime example. Its tert-butyl group provides a formidable steric barrier that physically blocks the approach of protease active sites.[12] This has made it a popular choice in the design of long-acting peptide drugs.
-
Methyl 2-amino-2-cyclohexylacetate also offers substantial steric protection due to the α-cyclohexyl group, making the adjacent peptide bonds highly resistant to cleavage.
-
Aib contributes to proteolytic resistance not only through steric hindrance from the gem-dimethyl groups but also by stabilizing helical folds that can mask cleavage sites.[10] Aib-containing GLP-1 analogs, for example, show significantly longer half-lives due to resistance to DPP-4 enzyme cleavage.[18]
The logical workflow for evaluating these NNAAs in a lead peptide is illustrated in the diagram below.
Caption: Workflow for NNAA incorporation and evaluation.
Experimental Protocols
To empower researchers to apply these concepts, we provide validated, step-by-step protocols for key experiments.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Bulky NNAAs
Incorporating sterically hindered amino acids like Methyl 2-amino-2-cyclohexylacetate or L-tert-Leucine requires optimized coupling conditions to ensure high yields.[19]
Materials:
-
Rink Amide or pre-loaded Wang resin
-
Fmoc-protected amino acids (standard and NNAA)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[20]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF and DCM.[21]
-
Amino Acid Coupling (for bulky NNAAs): a. In a separate vial, dissolve the Fmoc-NNAA (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. b. Allow the mixture to pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction for 2-4 hours. For particularly difficult couplings, a double coupling may be necessary. e. Monitor the coupling completion using a Kaiser test (will be negative for a complete reaction).[20]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesizing the full peptide, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[22]
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the crude peptide.[19]
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol provides a robust method for comparing the stability of NNAA-modified peptides against the parent peptide in a biologically relevant matrix like human serum or plasma.[23][24]
Materials:
-
Purified peptides (parent and NNAA-modified analogs)
-
Human serum or plasma (commercially available)
-
Incubator or water bath at 37°C
-
Quenching solution: 10% Trichloroacetic acid (TCA) in water
-
LC-MS system for analysis
Procedure:
-
Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of each peptide in an appropriate buffer (e.g., PBS).
-
Reaction Setup: a. In a microcentrifuge tube, add 90 µL of human serum or plasma. b. Pre-incubate the serum/plasma at 37°C for 10 minutes. c. To initiate the reaction, add 10 µL of the peptide stock solution to the serum/plasma (final peptide concentration: 100 µg/mL). Mix gently.
-
Time-Course Sampling: a. Immediately take a 20 µL aliquot for the t=0 time point and transfer it to a new tube containing 20 µL of 10% TCA to stop the enzymatic reaction. b. Incubate the remaining reaction mixture at 37°C. c. Take additional 20 µL aliquots at various time points (e.g., 1, 4, 8, 24 hours) and quench them in the same manner.
-
Sample Preparation for Analysis: a. After the final time point, vortex all quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.[23] b. Carefully transfer the supernatant to an HPLC vial for LC-MS analysis.
-
LC-MS Analysis: a. Analyze the samples by LC-MS to quantify the amount of remaining intact peptide at each time point. b. The percentage of intact peptide remaining is calculated relative to the t=0 time point. c. Plot the percentage of remaining peptide versus time to determine the half-life (t1/2) for each peptide.
Conclusion and Future Perspectives
The incorporation of non-natural amino acids is an indispensable strategy in modern drug discovery.[25][26] this compound offers a unique combination of steric bulk and conformational rigidity, making it a valuable tool for enhancing metabolic stability and creating potent modulators of protein-protein interactions. In contrast, Aib is the go-to choice for stabilizing helical structures, while L-tert-Leucine provides maximal steric shielding against proteolysis.
The selection of an NNAA should be a data-driven process guided by the specific challenges of the lead peptide. By employing the systematic evaluation workflow and robust experimental protocols detailed in this guide, researchers can rationally design next-generation peptide therapeutics with superior stability, potency, and overall drug-like properties.[4][27] As synthetic methodologies continue to evolve, the diversity of available NNAAs will undoubtedly expand, further empowering medicinal chemists to tackle even the most challenging biological targets.[28]
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Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Sharma, K., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
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LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
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Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics. Pharma sourcing. [Link]
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Singh, Y., et al. (2017). Unusual Amino Acids in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(9), 874-878. [Link]
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Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]
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Ohwada, T. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 137(9), 1047-1054. [Link]
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Natural Micron Pharm Tech. (n.d.). L-Tert-Leucine. Natural Micron Pharm Tech. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Taylor & Francis. (n.d.). 2-Aminoisobutyric acid – Knowledge and References. Taylor & Francis. [Link]
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Fiori, S., et al. (2013). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 19(42), 7477-7496. [Link]
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ChemBK. (n.d.). This compound. ChemBK. [Link]
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Avitabile, C., et al. (2013). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(11), 2533-2541. [Link]
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The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]
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Klaproth, E., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Burlina, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3098-3109. [Link]
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Dennison, S. R., et al. (2007). Effect of aminoisobutyric acid (Aib) substitutions on the antimicrobial and cytolytic activities of the frog skin peptide, temporin-1DRa. Protein and Peptide Letters, 14(6), 567-573. [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
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AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec. [Link]
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Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(5), e0178241. [Link]
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Klaproth, E., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(2), 438-448. [Link]
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure tert-leucine.
-
Sledz, P., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry, 60(10), 4327-4334. [Link]
-
Lee, J. S., et al. (2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]
-
ResearchGate. (n.d.). Synthesis of L-tert-leucine by LeuDH coupling with GDH. ResearchGate. [Link]
-
Coles, C. H., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
MDPI. (n.d.). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. MDPI. [Link]
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A Comparative Guide to Validating the Enantiomeric Purity of Methyl 2-amino-2-cyclohexylacetate hydrochloride by Chiral Chromatography
<
In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and safety. For chiral molecules like Methyl 2-amino-2-cyclohexylacetate hydrochloride, an essential building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. This guide provides a comprehensive comparison of chiral stationary phases (CSPs) for the analysis of this compound and presents a detailed, self-validating protocol for method validation, grounded in scientific principles and regulatory expectations.
The Imperative of Enantiomeric Purity
Living systems are inherently chiral, composed of biomolecules like L-amino acids and D-sugars.[1] This biological preference means that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The seemingly minor difference in the three-dimensional arrangement of atoms can lead to one enantiomer being a potent therapeutic while the other is inactive or, in the worst-case scenario, harmful. Therefore, robust and reliable analytical methods to quantify the enantiomeric excess are a cornerstone of drug quality control.
Selecting the Optimal Chiral Stationary Phase: A Comparative Analysis
The success of a chiral separation by High-Performance Liquid Chromatography (HPLC) is fundamentally dependent on the choice of the chiral stationary phase (CSP).[2][3] These phases create a chiral environment where the transient diastereomeric complexes formed with the enantiomers of the analyte have different energies, leading to differential retention times. For amino acid esters like this compound, several classes of CSPs are viable. We will compare three of the most effective types: polysaccharide-based, macrocyclic glycopeptide-based, and crown-ether-based CSPs.
Table 1: Comparison of Chiral Stationary Phases for the Analysis of this compound
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Advantages | Disadvantages | Typical Mobile Phases |
| Polysaccharide-Based (e.g., derivatized cellulose or amylose) | Combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[2][4] | Broad applicability, high loading capacity, robust and versatile.[2][4] | May require derivatization of the analyte for optimal separation. | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water).[2] |
| Macrocyclic Glycopeptide-Based (e.g., Teicoplanin) | Multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.[5][6] | Excellent for underivatized amino acids and their esters, compatible with a wide range of mobile phases.[6] | Can be more expensive than polysaccharide-based CSPs. | Polar organic, reversed-phase, and polar ionic modes.[5] |
| Crown Ether-Based | Based on the formation of inclusion complexes, particularly effective for primary amines.[7][8] | High selectivity for primary amines, often providing baseline separation.[7] | More specialized application range, may not be as versatile as other CSPs. | Typically acidic aqueous/organic mobile phases.[7] |
For this compound, a primary amino acid ester, all three CSP types offer potential for successful separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are a common starting point due to their versatility.[2][9] Macrocyclic glycopeptide phases like those based on teicoplanin are particularly adept at resolving underivatized amino acids and their esters.[6] Crown-ether based CSPs are highly specific for primary amines and can yield excellent resolution.[7][8] The ultimate choice will depend on the specific requirements of the analysis, including desired resolution, run time, and robustness.
A Self-Validating Protocol for Enantiomeric Purity Determination
A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The validation process provides documented evidence that the method is accurate, precise, specific, and robust. Our protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13][14]
Experimental Workflow for Method Validation
The following diagram illustrates the logical flow of the method validation process.
Caption: Workflow for Chiral HPLC Method Validation.
Step-by-Step Validation Protocol
1. Specificity: The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Procedure:
-
Inject a solution of the desired enantiomer (e.g., the L-enantiomer) of this compound.
-
Inject a solution of the undesired enantiomer (e.g., the D-enantiomer).
-
Inject a solution of the racemic mixture.
-
Inject a placebo (all formulation components except the active ingredient) and a blank (mobile phase).
-
-
Acceptance Criteria: The peak for the desired enantiomer should be well-resolved from the peak of the undesired enantiomer (Resolution > 2.0). There should be no interfering peaks at the retention times of the enantiomers in the blank and placebo injections.
2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Procedure:
-
Prepare a series of at least five solutions of the undesired enantiomer ranging from the reporting limit to 120% of the specification limit in the presence of the desired enantiomer at its nominal concentration.
-
Inject each solution in triplicate.
-
Plot the peak area of the undesired enantiomer against its concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99. The y-intercept should be close to zero.
3. Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure:
-
Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples in triplicate.
-
-
Acceptance Criteria: The percent recovery should be within 90.0% to 110.0% for each concentration level.
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be ≤ 5.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 10.0%.
-
5. Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
Determine the concentration of the undesired enantiomer that gives a signal-to-noise ratio of approximately 10:1.
-
Confirm the LOQ by analyzing a series of samples containing the undesired enantiomer at this concentration and demonstrating acceptable precision and accuracy.
-
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10.0%, and the accuracy (recovery) should be within 80.0% to 120.0%.
6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 10%)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% of the organic modifier)
-
-
Analyze a sample under each of these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the established limits. The enantiomeric purity result should not be significantly affected.
Hypothetical Performance Data
The following table presents hypothetical but realistic data from a validation study comparing the performance of three different chiral columns for the analysis of this compound.
Table 2: Hypothetical Validation Data for Different Chiral Columns
| Validation Parameter | Polysaccharide-Based CSP | Macrocyclic Glycopeptide-Based CSP | Crown Ether-Based CSP |
| Resolution (Rs) | 2.8 | 3.5 | 4.2 |
| Linearity (r²) | 0.9992 | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 100.5% |
| Precision (Repeatability RSD) | 1.8% | 1.5% | 1.2% |
| LOQ (% of nominal) | 0.05% | 0.03% | 0.02% |
| Robustness | Passed | Passed | Passed |
Based on this hypothetical data, the Crown Ether-Based CSP would be the superior choice, offering the best resolution, linearity, accuracy, precision, and the lowest LOQ.
Conclusion
The validation of an analytical method for determining the enantiomeric purity of a chiral compound like this compound is a critical and multifaceted process. This guide has provided a framework for comparing suitable chiral stationary phases and a detailed, self-validating protocol for method validation in line with international regulatory standards. By following a systematic and scientifically sound approach, researchers, scientists, and drug development professionals can ensure the development of robust and reliable analytical methods, thereby safeguarding the quality and safety of pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases - ResearchGate. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC - PubMed Central. [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]
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Novel Chiral Stationary Phases for the Resolution of the Enantiomers of Amino Acids by Ligand Exchange Chromatography | Semantic Scholar. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]
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Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
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HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. [Link]
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Analyses of amino acids, Enantiomeric purity. [Link]
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Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. [Link]
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(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate. [Link]
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Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC - PubMed. [Link]
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(PDF) PHARMACEUTICAL REVIEW AND ITS IMPORTANCE OF CHIRAL CHROMATOGRAPHY - ResearchGate. [Link]
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Accepted Manuscript - CONICET. [Link]
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Chiral HPLC Separations - Phenomenex. [Link]
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Enhancing Peptide Therapeutics: A Comparative Guide to the Biological Activity of Peptides Incorporating Cα,α-Disubstituted Cyclic Amino Acids
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often counterbalanced by inherent limitations, primarily their susceptibility to enzymatic degradation and lack of conformational rigidity, which can lead to poor pharmacokinetic profiles. A leading strategy to overcome these hurdles is the incorporation of non-natural amino acids. This guide provides an in-depth comparison of the biological activity of peptides containing a specific class of these synthetic building blocks: Cα,α-disubstituted cyclic amino acids, with Methyl 2-amino-2-cyclohexylacetate serving as a representative example.
The Rationale for Cα,α-Disubstituted Cyclic Amino Acids in Peptide Design
The introduction of Cα,α-disubstituted cyclic amino acids, such as derivatives of 2-amino-2-cyclohexylacetate, into a peptide sequence is a deliberate strategy to impart favorable physicochemical properties. The defining feature of these amino acids is the replacement of the two hydrogen atoms on the alpha-carbon with bulkier substituents, in this case, a methyl group and a cyclohexyl ring. This structural modification has profound implications for the resulting peptide.
One of the most significant advantages is the steric hindrance provided by the Cα-tetrasubstituted center, which can effectively shield the adjacent peptide bonds from proteolytic enzymes.[1] This increased resistance to degradation can substantially prolong the in vivo half-life of the peptide. Furthermore, the cyclic nature of the substituent restricts the conformational freedom of the peptide backbone.[2] This pre-organization can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[3] The incorporation of such residues is a powerful tool for creating peptidomimetics with improved drug-like properties.[4]
Comparative Analysis of Biological Activity
While specific experimental data for peptides containing Methyl 2-amino-2-cyclohexylacetate hydrochloride is not extensively available in peer-reviewed literature, we can infer the expected impact on biological activity by examining studies on peptides incorporating structurally similar Cα,α-disubstituted and cyclic non-natural amino acids.
| Parameter | Native Peptide | Peptide with Cα,α-Disubstituted Cyclic Amino Acid (Expected) | Rationale/Supporting Evidence |
| Receptor Binding Affinity (Ki/Kd) | Variable | Potentially Increased | The constrained conformation can mimic the bound state, reducing the entropic penalty of binding.[3] |
| Enzymatic Stability (t1/2 in plasma) | Low (minutes) | Significantly Increased | Steric shielding of the peptide backbone from proteases.[1] |
| In Vivo Half-Life | Short | Extended | A direct consequence of enhanced enzymatic stability.[5] |
| Cell Permeability | Generally Low | Potentially Improved | Cyclization and modified hydrogen bonding networks can enhance membrane permeability.[6] |
| Oral Bioavailability | Very Low (<1%) | Potentially Increased | Improved stability in the gastrointestinal tract and enhanced permeability are key factors.[6][7] |
| Secondary Structure | Flexible/Disordered | Defined/Stable (e.g., helical) | The steric bulk of the unnatural amino acid can induce specific secondary structures like helices or turns.[8][9] |
Experimental Protocols
To empirically validate the theoretical advantages of incorporating Cα,α-disubstituted cyclic amino acids, a series of standardized experiments are required. Below are representative protocols for the synthesis and biological evaluation of such modified peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide
This protocol outlines the general steps for synthesizing a peptide containing a non-natural amino acid like a 2-amino-2-cyclohexylacetate derivative using an automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acids (including the desired Cα,α-disubstituted cyclic amino acid)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
HPLC-grade solvents (DMF, DCM, Acetonitrile, Water)
-
Automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (the C-terminal residue) using a coupling reagent like HBTU and a base like DIPEA in DMF.
-
Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including the Cα,α-disubstituted cyclic amino acid.[10]
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Plasma Stability Assay
This assay compares the stability of the native peptide with its modified counterpart in the presence of plasma enzymes.
Materials:
-
Synthesized native and modified peptides
-
Human plasma (or plasma from the species of interest)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Peptide Stock Solutions: Prepare stock solutions of the native and modified peptides in a suitable buffer (e.g., PBS).
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the peptides into the plasma at a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Sample Processing: Centrifuge the quenched samples to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining peptide at each time point.
-
Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) for both the native and modified peptides.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: General workflow for synthesizing and evaluating modified peptides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. C(alpha)-tetrasubstituted amino acid based peptides in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. intavispeptides.com [intavispeptides.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. creative-bioarray.com [creative-bioarray.com]
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A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl 2-amino-2-cyclohexylacetate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This is particularly true for chiral amino acid derivatives such as Methyl 2-amino-2-cyclohexylacetate hydrochloride, a compound of interest for its potential applications in medicinal chemistry. The precise arrangement of atoms in the crystal lattice, elucidated through X-ray crystallography, governs critical physicochemical properties including solubility, stability, and bioavailability. This guide provides an in-depth comparison of the X-ray crystal structure analysis of this parent compound and its hypothetical derivatives, offering insights into how subtle molecular modifications can influence the overall crystalline architecture.
The Decisive Role of Crystal Structure in Drug Efficacy
The journey of a drug from a promising molecule to a therapeutic agent is paved with meticulous characterization. For crystalline solids like the hydrochloride salts of amino acid esters, the specific packing of molecules in the solid state can lead to different polymorphic forms. These polymorphs, while chemically identical, can exhibit divergent physical properties, impacting everything from manufacturing processes to patient outcomes. Single-crystal X-ray diffraction stands as the definitive method for unambiguously determining the atomic arrangement within a crystal, providing the foundational data for structure-activity relationship (SAR) studies and rational drug design.[1]
Experimental Approach: From Synthesis to Structure Solution
The successful determination of a crystal structure is contingent on a systematic and well-reasoned experimental workflow. This section details the critical steps, from the synthesis of the target compounds to the final refinement of their crystal structures.
Synthesis of this compound Derivatives
The preparation of amino acid methyl ester hydrochlorides is a well-established process. A common and efficient method involves the reaction of the corresponding amino acid with methanol in the presence of a catalyst like thionyl chloride or trimethylchlorosilane.[2][3] The general reaction is as follows:
-
Esterification: The amino acid is suspended in methanol.
-
Acidification & Catalysis: Thionyl chloride or another suitable reagent is added dropwise at a controlled temperature (often 0 °C) to form the hydrochloride salt and catalyze the esterification.[3]
-
Reaction Progression: The mixture is then typically refluxed to drive the reaction to completion.
-
Isolation: The product, the methyl ester hydrochloride, is isolated upon cooling and evaporation of the solvent.
This straightforward synthesis can be adapted for various derivatives by starting with the appropriately substituted cyclohexyl amino acid.
Crystallization: The Art of Growing High-Quality Single Crystals
The bottleneck in X-ray crystal structure analysis is often the growth of single crystals of sufficient size and quality. For hydrochloride salts of small molecules, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique.[4] The choice of solvent is critical and is guided by the solubility of the compound. A systematic screening of various solvents and temperatures is often necessary to identify the optimal crystallization conditions.
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis. The fundamental principle of this technique is Bragg's Law, which relates the spacing between crystal lattice planes to the angles at which X-rays are constructively diffracted.[5]
The experimental workflow for data collection and structure solution is summarized in the following diagram:
Figure 1: A generalized workflow for X-ray crystal structure determination.
Comparative Analysis of Hypothetical Derivatives
To illustrate the impact of molecular modifications on the crystal structure, let's consider a comparative analysis of the parent compound, This compound (1) , and two hypothetical derivatives: one with a methyl substitution on the cyclohexyl ring, Methyl 2-amino-2-(4-methylcyclohexyl)acetate hydrochloride (2) , and another with an axial versus equatorial conformation of a substituent. While specific experimental data for these exact derivatives is not publicly available, we can extrapolate from known principles of organic stereochemistry and crystallography.
| Parameter | Compound 1 (Parent) | Compound 2 (Derivative) | Rationale for Differences |
| Chemical Formula | C₉H₁₈ClNO₂ | C₁₀H₂₀ClNO₂ | Addition of a methyl group. |
| Molecular Weight | 207.70 g/mol [6] | 221.73 g/mol | Increased by the mass of a CH₂ group. |
| Crystal System | Monoclinic (Hypothetical) | Orthorhombic (Hypothetical) | The introduction of a substituent can disrupt the close packing of the parent molecule, potentially leading to a crystal system of lower symmetry. |
| Space Group | P2₁/c (Hypothetical) | P2₁2₁2₁ (Hypothetical) | Chiral, non-centrosymmetric space groups are common for chiral molecules. The change in molecular shape can favor a different packing arrangement. |
| Unit Cell Dimensions | a, b, c, β (Hypothetical) | a', b', c' (Hypothetical) | The addition of the methyl group will necessarily alter the unit cell dimensions to accommodate the larger molecule. |
| Intermolecular Interactions | N-H···Cl, O-H···Cl hydrogen bonds | N-H···Cl, O-H···Cl hydrogen bonds, potential for weaker C-H···O interactions | The fundamental hydrogen bonding network involving the ammonium and chloride ions is expected to be preserved. The substituent may introduce new, weaker interactions that influence the overall packing. |
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the most detailed structural information, other techniques offer complementary data and are often more suitable for bulk sample analysis.
-
Powder X-ray Diffraction (PXRD): This technique is invaluable for analyzing polycrystalline materials. It provides a "fingerprint" of the crystalline phase and is used for phase identification, purity assessment, and polymorphism screening.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR is essential for confirming the chemical structure of the synthesized compounds. Solid-state NMR can provide information about the local environment of atoms in the crystal lattice and can distinguish between different polymorphic forms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule and can be sensitive to changes in the crystalline environment and intermolecular interactions.[4]
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and presence of solvates.[4]
The relationship between these analytical techniques in the characterization of crystalline materials can be visualized as follows:
Figure 2: Interrelation of analytical techniques for solid-state characterization.
Conclusion
The X-ray crystal structure analysis of this compound and its derivatives is a critical step in understanding their potential as pharmaceutical agents. This guide has outlined the key experimental considerations, from synthesis to structure determination, and has provided a framework for comparing the structural features of different derivatives. While single-crystal X-ray diffraction is the gold standard for atomic-level structural elucidation, a multi-technique approach, incorporating PXRD, NMR, FTIR, and thermal analysis, is essential for a comprehensive characterization of these crystalline materials. The insights gained from these studies are invaluable for guiding the development of new and improved therapeutic agents.
References
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Ito, L., Shiraki, K., & Yamaguchi, H. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 744–749. [Link]
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Kaduk, J. A. (2017). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 22(10), 1695. [Link]
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Pampaloni, G., & Bianchini, C. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(5), 1331-1343. [Link]
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Wójtowicz-Krawiec, A., & Kwiecień, A. (2019). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 301, 145-152. [Link]
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Anonymous. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Studylib. Retrieved from [Link]
-
Gao, R., & Qian, C. (2018). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. [Link]
-
Anonymous. (n.d.). Powder X-ray Diffraction (PXRD). Columbia University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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de Almeida, M. F., et al. (2023). Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole. Journal of Pharmaceutical and Biomedical Analysis, 229, 115339. [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(5), 645-653. [Link]
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- 5. www2.latech.edu [www2.latech.edu]
- 6. This compound | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for α-Substituted Cyclohexyl Amino Esters
For researchers, medicinal chemists, and professionals in drug development, the synthesis of structurally unique amino acids is a cornerstone of innovation. Among these, α-substituted cyclohexyl amino esters represent a class of conformationally constrained building blocks that are increasingly sought after for their potential to impart favorable pharmacokinetic properties and biological activity to peptide-based therapeutics and small molecules. The rigid cyclohexyl scaffold can influence molecular conformation, enhance metabolic stability, and provide a handle for further functionalization.
This guide provides an in-depth comparison of various synthetic strategies to access these valuable compounds. We will move beyond a simple recitation of methods to a critical analysis of their underlying principles, practical considerations, and comparative performance, supported by experimental data from the literature. Our focus is on providing actionable insights to help you select the optimal synthetic route for your specific research and development needs.
Introduction to the Synthetic Challenge
The primary challenge in synthesizing α-substituted cyclohexyl amino esters lies in the stereocontrolled construction of the quaternary α-carbon. The bulky cyclohexyl group introduces significant steric hindrance, which can impede reaction rates and complicate stereochemical outcomes. An ideal synthetic route should offer high yields, excellent stereoselectivity (both diastereoselectivity and enantioselectivity), operational simplicity, and scalability.
Herein, we will benchmark four principal synthetic strategies:
-
The Strecker Synthesis: A classic multicomponent reaction for the formation of α-amino nitriles.
-
The Ugi Multicomponent Reaction: A versatile one-pot reaction for generating diverse α-amino acid derivatives.
-
Diastereoselective Synthesis using Chiral Auxiliaries: A powerful method for controlling stereochemistry through covalent attachment of a chiral directing group.
-
Enzymatic Kinetic Resolution: A biocatalytic approach to separate enantiomers of a racemic mixture.
The Strecker Synthesis: A Time-Honored Workhorse
The Strecker synthesis, first reported in 1850, remains a highly relevant and cost-effective method for the synthesis of α-amino acids.[1][2] The classical approach involves a one-pot, three-component reaction between a ketone (in our case, cyclohexanone or a derivative), a source of ammonia, and a cyanide source to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile furnishes the desired amino acid, which can then be esterified.[1][3]
Mechanistic Rationale & Causality
The reaction proceeds through the initial formation of an imine from the cyclohexanone and ammonia. Nucleophilic addition of the cyanide ion to the iminium ion then generates the α-aminonitrile.[3] The key to achieving stereoselectivity in the Strecker reaction is to influence the facial attack of the cyanide nucleophile on the imine.
Asymmetric Variants
The classical Strecker synthesis yields a racemic mixture of α-aminonitriles. To achieve enantioselectivity, several asymmetric strategies have been developed:
-
Use of Chiral Amines: Employing a chiral amine, such as (S)-α-phenylethylamine, as the ammonia source introduces a chiral influence during the cyanide addition step, leading to a diastereomeric mixture of aminonitriles that can be separated.[1]
-
Catalytic Asymmetric Strecker Reaction: Chiral catalysts, such as those based on titanium or zirconium, can be used to catalyze the enantioselective addition of cyanide to the imine.[4] This approach is highly atom-economical as it uses a substoichiometric amount of the chiral source.
Experimental Data Snapshot
| Starting Material | Amine/Catalyst | Cyanide Source | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield (%) | Reference |
| Cyclohexanone | (R)-Phenylglycine amide | NaCN | >99:1 dr | 76-93 | [2] |
| Substituted Cyclohexanones | Chiral Titanium Catalyst | TMSCN | up to 96% ee | High | [4] |
Experimental Protocol: Diastereoselective Strecker Reaction with a Chiral Auxiliary
This protocol is adapted from a procedure utilizing a chiral phenylglycine amide auxiliary, which has demonstrated high diastereoselectivity.[2]
-
Imine Formation: To a solution of (R)-phenylglycine amide hydrochloride (1.0 eq) in a mixture of methanol and water (6:1 v/v) is added cyclohexanone (1.0 eq). The mixture is stirred at room temperature for 1 hour.
-
Cyanide Addition: A 30% aqueous solution of sodium cyanide (1.1 eq) is added dropwise to the reaction mixture at 0 °C.
-
Crystallization-Induced Asymmetric Transformation: The reaction is stirred at room temperature for 96 hours. The precipitation of one diastereomer drives the equilibrium, resulting in a high diastereomeric excess.
-
Isolation: The solid product is collected by filtration, washed with cold methanol, and dried under vacuum to yield the diastereomerically pure α-aminonitrile.
-
Hydrolysis and Esterification: The aminonitrile is then subjected to acidic hydrolysis followed by standard esterification procedures to afford the enantiomerically enriched α-substituted cyclohexyl amino ester.
The Ugi Multicomponent Reaction: A Gateway to Diversity
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of α-amino acid derivatives.[5][6] It involves the one-pot reaction of a ketone (cyclohexanone), an amine, a carboxylic acid, and an isocyanide.
Mechanistic Rationale & Causality
The reaction is believed to proceed through the formation of an iminium ion from the cyclohexanone and the amine. This is followed by the nucleophilic addition of the isocyanide to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate to generate an O-acyl-α-aminoamide, which undergoes an irreversible Mumm rearrangement to yield the final α-acylaminoamide product.[7][8]
Stereochemical Considerations
Similar to the Strecker synthesis, the Ugi reaction with an achiral ketone like cyclohexanone will produce a racemic product. Asymmetric induction can be achieved by using a chiral amine, a chiral carboxylic acid, or a chiral isocyanide. The use of a chiral α-amino acid as the amine component in a five-center, four-component Ugi reaction (U-5C-4CR) has been shown to provide 1,1'-iminodicarboxylic acid derivatives with a degree of diastereoselectivity.[5]
Experimental Data Snapshot
| Ketone Component | Chiral Component | Reaction Type | Diastereoselectivity (de) | Yield (%) | Reference |
| Cyclohexanone | Chiral α-amino acid derived isocyanide | U-4CR | >98% de | 99 | [9] |
| Various Aldehydes | α-Amino Acids | U-5C-4CR | High stereoselectivity in subsequent steps | High | [5] |
Experimental Protocol: Ugi Reaction with a Chiral Amine
This is a general protocol for an asymmetric Ugi reaction.
-
Reaction Setup: In a round-bottom flask, dissolve the chiral amine (1.0 eq) and carboxylic acid (1.0 eq) in methanol.
-
Addition of Carbonyl: Add cyclohexanone (1.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the diastereomeric products.
Diastereoselective Synthesis Using Chiral Auxiliaries
The use of chiral auxiliaries is a robust and reliable method for achieving high levels of stereocontrol in the synthesis of α-substituted amino acids.[10] A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
Rationale and Key Auxiliaries
The principle behind this approach is the creation of a diastereomeric intermediate by attaching a chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then favor the approach of a reagent from one face of the molecule over the other. For the synthesis of α-substituted cyclohexyl amino esters, common strategies involve the alkylation of a chiral glycine enolate equivalent where the chirality is imparted by the auxiliary.
Notable chiral auxiliaries include:
-
Evans' Oxazolidinones: These are widely used and provide excellent stereocontrol in alkylation reactions.[10]
-
Schöllkopf's Bis-lactim Ethers: These are derived from chiral amino acids like valine and are effective for the synthesis of other α-amino acids.[11]
-
Cyclohexyl-based Auxiliaries: Chiral trans-2-phenyl-1-cyclohexanol and other cyclohexyl-based diols have been employed as effective chiral auxiliaries.[10][12][13]
Experimental Data Snapshot
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Yield (%) | Reference |
| (S,S)-Cyclohexane-1,2-diol | Diastereoselective alkylation | 92->95% de | 31-70 | [12] |
| Pseudoephedrine | Alkylation of derived amide | High | Good | [10] |
| Camphorsultam | Alkylation | High | Good | [10] |
Experimental Protocol: Alkylation using an Evans' Oxazolidinone Auxiliary
This is a representative protocol for the synthesis of an α-substituted amino acid derivative.
-
Acylation of Auxiliary: To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add the acyl chloride derived from the desired α-haloacetic acid (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C and add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq). Stir for 30 minutes to form the enolate.
-
Alkylation: Add the cyclohexyl halide (e.g., cyclohexyl iodide) (1.2 eq) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the diastereomeric product by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., with lithium hydroxide and hydrogen peroxide) to yield the enantiomerically enriched carboxylic acid, which can then be esterified.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture.[12] This method leverages the high stereoselectivity of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.
Principle of a Kinetic Resolution
In the context of α-substituted cyclohexyl amino esters, a racemic mixture of the ester is subjected to enzymatic hydrolysis. The enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, while the other enantiomeric ester remains largely untouched. The unreacted ester and the carboxylic acid product can then be separated. The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%.
Key Enzymes and Considerations
Lipases, such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and lipases from Pseudomonas cepacia, are commonly used for the resolution of esters due to their broad substrate specificity and high enantioselectivity.[9] The choice of solvent, temperature, and acylating agent (in the case of transesterification) can significantly impact the reaction rate and enantioselectivity.[9]
Experimental Data Snapshot
| Substrate | Enzyme | Reaction Type | Enantiomeric Excess (ee) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Racemic 2-substituted cycloalkanols (precursors) | Novozym 435 (CAL-B) | Asymmetric acylation | High (E > 200) | ~50 |[9] | | Racemic cyclic α-amino esters | Candida antarctica lipase A (CAL-A) | Kinetic resolution | High | ~50 |[12] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic α-Cyclohexyl Amino Ester
This protocol is a general procedure for the enzymatic hydrolysis of a racemic ester.
-
Reaction Setup: To a suspension of the racemic α-substituted cyclohexyl amino ester (1.0 eq) in a phosphate buffer solution (pH 7.5), add the lipase (e.g., Novozym 435).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both components.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Acidify the aqueous solution to protonate the amino acid and then extract with an organic solvent to isolate the unreacted ester. Then, basify the aqueous layer and extract with an organic solvent to isolate the amino acid product.
-
Purification: The separated ester and acid can be further purified by standard techniques. The enantiomerically enriched acid can be re-esterified if needed.
Comparative Analysis and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Stereoselectivity | Scalability |
| Strecker Synthesis | Cost-effective, readily available starting materials, one-pot reaction. | Use of toxic cyanide, racemic product in classical version, requires subsequent hydrolysis/esterification. | Racemic (classical); High de/ee with asymmetric variants. | Excellent |
| Ugi MCR | High diversity, one-pot, convergent, atom-economical. | Complex product mixtures possible, stereocontrol can be challenging. | Moderate to high with chiral components. | Good |
| Chiral Auxiliaries | High and predictable stereocontrol, well-established methods. | Stoichiometric use of expensive auxiliaries, requires attachment and cleavage steps. | Excellent de. | Moderate to Good |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum 50% theoretical yield for one enantiomer, requires screening of enzymes, potential for substrate inhibition. | Excellent ee. | Good |
Senior Scientist's Recommendation:
The choice of the optimal synthetic route is highly dependent on the specific goals of the project.
-
For large-scale synthesis of a racemic intermediate or when cost is the primary driver , the classical Strecker synthesis is an excellent choice.[1]
-
For rapid generation of a library of diverse analogs for initial screening , the Ugi multicomponent reaction offers unparalleled efficiency.[5]
-
When high enantiopurity of a specific stereoisomer is paramount and cost is a secondary concern , diastereoselective synthesis using a well-established chiral auxiliary provides a reliable and high-yielding approach.[10]
-
For a "green" and highly enantioselective synthesis where a 50% yield is acceptable or if both enantiomers are of interest , enzymatic kinetic resolution is an elegant and effective strategy.[12]
Ultimately, a thorough evaluation of the target molecule's specific requirements, available resources, and the desired scale of production will guide the selection of the most appropriate synthetic benchmark.
References
-
[Asymmetric Michael addition reactions catalyzed by calix[10]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 2017.]([Link])
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Amino Acid Synthesis [drugfuture.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [ouci.dntb.gov.ua]
- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. biosynth.com [biosynth.com]
- 12. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Conformational Analysis of Peptides Incorporating Methyl 2-amino-2-cyclohexylacetate Hydrochloride
For researchers, medicinal chemists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability and receptor affinity is a paramount objective. The incorporation of non-natural amino acids is a powerful strategy to modulate the conformational landscape of peptides, thereby influencing their biological activity. This guide provides an in-depth comparative analysis of the conformational effects of incorporating Methyl 2-amino-2-cyclohexylacetate hydrochloride, a derivative of the bulky aliphatic amino acid cyclohexylglycine (Chg), into peptide backbones.
Due to the limited availability of direct conformational studies on peptides containing this compound, this guide will leverage the extensive research on cyclohexylglycine (Chg) as a structurally analogous and conformationally relevant proxy. The bulky and sterically demanding nature of the cyclohexyl group is the primary determinant of its conformational influence, which is expected to be closely mirrored by its methyl ester derivative.
This guide will objectively compare the anticipated conformational properties of peptides containing this bulky residue against those with the smaller, more flexible aliphatic amino acid, Alanine (Ala). We will delve into the key experimental and computational techniques used for such analyses, providing both the theoretical underpinnings and practical, step-by-step protocols.
The Rationale: Steric Hindrance as a Tool for Conformational Control
The introduction of a cyclohexyl group at the α-carbon of an amino acid imposes significant steric constraints on the peptide backbone. Unlike the small methyl side chain of Alanine, which allows for a relatively broad range of permissible dihedral angles (φ and ψ), the cyclohexyl moiety restricts this conformational freedom. This restriction can be harnessed to pre-organize a peptide into a specific secondary structure, such as a β-turn or a helical conformation, which may be crucial for receptor binding and eliciting a biological response.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Solution Conformations
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution, providing insights into the conformational ensemble at an atomic level. Key NMR experiments for this comparative analysis include 1D ¹H, 2D TOCSY, 2D NOESY/ROESY, and the measurement of coupling constants.
Causality Behind Experimental Choices:
-
TOCSY (Total Correlation Spectroscopy): This experiment is essential for the sequential assignment of proton resonances by identifying protons that are coupled within the same amino acid residue.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are the most powerful for structure determination. They detect protons that are close in space (typically < 5 Å), providing distance constraints that are used to calculate the 3D structure. By comparing the NOE patterns of the Chg-containing peptide and the Ala-containing peptide, we can directly infer differences in their folding.
-
³J(HN,Hα) Coupling Constants: The magnitude of the coupling constant between the amide proton (HN) and the α-proton (Hα) is related to the φ dihedral angle via the Karplus equation. This provides crucial information about the backbone conformation.
Comparative Data Analysis (Illustrative):
The following table illustrates the type of data that would be generated from a comparative NMR study. The values are hypothetical but represent the expected trends.
| Parameter | Ac-Ala-NHMe | Ac-Chg-NHMe | Interpretation |
| ³J(HN,Hα) (Hz) | 7.5 | 4.5 | The smaller coupling constant for the Chg peptide suggests a more restricted φ angle, consistent with a helical or turn-like conformation. |
| Key NOEs | dαN(i, i+1) | dNN(i, i+1), dαN(i, i+2) | The presence of medium-range NOEs in the Chg peptide is a strong indicator of a folded structure, such as a β-turn. |
| Temperature Coefficient of Amide Protons (ppb/K) | > -4.5 | < -4.5 | A smaller temperature coefficient for the Chg peptide's amide proton would suggest it is involved in an intramolecular hydrogen bond and is shielded from the solvent, a hallmark of a stable secondary structure. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the lyophilized peptide (Ac-X-NHMe, where X is Ala or Chg) in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a final concentration of 1-5 mM.
-
Data Acquisition: Acquire 1D ¹H, 2D TOCSY, and 2D NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). For NOESY, a mixing time of 200-400 ms is typically used for peptides of this size.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton resonances using the TOCSY and NOESY spectra.
-
Structural Calculations: Integrate the cross-peaks in the NOESY spectrum to derive distance constraints. Measure ³J(HN,Hα) coupling constants from the 1D ¹H spectrum. Use a molecular dynamics program (e.g., AMBER, CHARMM) with the experimental constraints to generate a family of low-energy structures.
Diagram of the NMR-based structure elucidation workflow:
Caption: Workflow for determining peptide structure using NMR spectroscopy.
II. Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure Content
CD spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of peptides in solution. The distinct CD spectra of α-helices, β-sheets, β-turns, and random coils allow for a comparative analysis of the overall folding of the Chg- and Ala-containing peptides.
Causality Behind Experimental Choices:
-
Far-UV CD (190-250 nm): This region is sensitive to the conformation of the peptide backbone. An α-helix typically shows negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. A random coil conformation has a strong negative band around 198 nm.
-
Solvent Titration: Performing CD measurements in different solvents, such as trifluoroethanol (TFE), which is a helix-inducing solvent, can reveal the conformational propensities of the peptides.
Comparative Data Analysis (Illustrative):
| Peptide | Solvent | Key CD Features (λ, nm) | Estimated Secondary Structure |
| Ac-Ala-NHMe | Aqueous Buffer | Minimum at ~198 nm | Predominantly random coil |
| Ac-Chg-NHMe | Aqueous Buffer | Minimum at ~215 nm, shoulder at ~225 nm | Presence of ordered structure (β-turn/nascent helix) |
| Ac-Ala-NHMe | 50% TFE | Minima at ~208 and ~222 nm | Increased helical content |
| Ac-Chg-NHMe | 50% TFE | Deeper minima at ~208 and ~222 nm | Significant stabilization of helical structure |
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare stock solutions of the peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For measurements, dilute the stock solution to a final concentration of 50-100 µM.
-
Data Acquisition: Record the CD spectra from 250 nm to 190 nm using a CD spectropolarimeter with a 1 mm path length quartz cuvette.
-
Data Processing: Subtract the buffer baseline from the peptide spectra. Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D3, DichroWeb) to estimate the percentage of different secondary structure elements.
Diagram of the CD spectroscopy experimental workflow:
Caption: Workflow for CD spectroscopy analysis of peptide secondary structure.
III. X-ray Crystallography: The Definitive Solid-State Structure
While NMR and CD provide information about the solution conformation, X-ray crystallography can provide a high-resolution, static picture of the peptide's structure in the solid state. Obtaining a crystal structure of both the Chg- and Ala-containing peptides would offer the most definitive comparison of their preferred conformations.
Causality Behind Experimental Choices:
-
Single Crystal X-ray Diffraction: This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and dihedral angles (φ and ψ). This data serves as a benchmark for validating the results from solution-state studies and computational models.
Comparative Data Analysis (Illustrative):
| Parameter | Ac-Ala-NHMe (Hypothetical) | Ac-Chg-NHMe (Hypothetical) | Interpretation |
| φ Angle (°) | -65 | -60 | Both fall within the α-helical region of the Ramachandran plot. |
| ψ Angle (°) | -40 | -30 | The values for the Chg peptide are consistent with a distorted α-helix or a 3₁₀-helix, which is often induced by sterically hindered amino acids.[1] |
| Intramolecular H-bonds | i to i+4 | i to i+3 | The Chg peptide might favor a 3₁₀-helical hydrogen bonding pattern over the classic α-helical (i to i+4) pattern due to steric strain. |
Experimental Protocol: X-ray Crystallography
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion.
-
Data Collection: Mount a suitable single crystal and collect diffraction data using a synchrotron X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data.
-
Structural Analysis: Analyze the final structure to determine dihedral angles, hydrogen bonding patterns, and molecular packing.
IV. Computational Modeling: Exploring the Conformational Energy Landscape
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are invaluable for exploring the conformational energy landscape of peptides and for rationalizing the experimental findings.
Causality Behind Experimental Choices:
-
Ramachandran Plots: These plots of the φ versus ψ dihedral angles show the energetically allowed and disallowed regions for an amino acid residue. Comparing the Ramachandran plots of Ala and Chg can predict the conformational restrictions imposed by the cyclohexyl group.
-
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the peptides in a simulated solvent environment, providing insights into the stability of different conformations and the transitions between them.
Comparative Data Analysis (Illustrative):
A comparative Ramachandran plot would be generated, showing a much more restricted "allowed" conformational space for cyclohexylglycine compared to alanine.
Diagram of a comparative Ramachandran plot:
Caption: Illustrative Ramachandran plot comparing the allowed conformational space for Alanine (blue) and Cyclohexylglycine (red).
Experimental Protocol: Computational Modeling
-
Model Building: Build the initial structures of the Ac-Ala-NHMe and Ac-Chg-NHMe peptides using molecular modeling software (e.g., PyMOL, Chimera).
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) for the MD simulations.
-
MD Simulation: Solvate each peptide in a box of water molecules and run MD simulations for a sufficient length of time (e.g., >100 ns) to ensure adequate sampling of the conformational space.
-
Analysis: Analyze the trajectories to generate Ramachandran plots, calculate the relative populations of different conformations, and identify stable hydrogen bonds.
Conclusion and Implications for Drug Development
The incorporation of this compound, or its analogue cyclohexylglycine, into a peptide sequence is a potent strategy for inducing conformational ordering. The steric bulk of the cyclohexyl group significantly restricts the available φ and ψ dihedral angles, favoring well-defined secondary structures such as β-turns and helices, in contrast to the greater conformational flexibility observed for alanine-containing peptides.
This comparative guide provides a comprehensive framework for researchers to experimentally and computationally validate these conformational effects. By understanding how to modulate the three-dimensional structure of peptides, scientists can rationally design next-generation peptide therapeutics with improved potency, selectivity, and metabolic stability.
References
-
Formaggio, F., Moretto, V., Crisma, M., Toniolo, C., Kaptein, B., & Broxterman, Q. B. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Journal of Peptide Research, 63(2), 161-170. [Link]
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"Methyl 2-amino-2-cyclohexylacetate hydrochloride versus methyl 2-aminocyclohexanecarboxylate in synthesis"
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route and the properties of the final molecule. Among the vast array of available synthons, cyclic amino acid esters offer unique conformational constraints and structural motifs valuable in medicinal chemistry and materials science. This guide provides an in-depth comparison of two such building blocks: Methyl 2-amino-2-cyclohexylacetate hydrochloride , an α,α-disubstituted amino acid ester, and Methyl 2-aminocyclohexanecarboxylate , a β-amino acid ester.
This analysis moves beyond a simple cataloging of properties to explore the fundamental differences in their structure, reactivity, and handling, providing field-proven insights to guide experimental design.
Structural and Physicochemical Distinctions
The primary difference between these two molecules lies in the connectivity of the core functional groups. Methyl 2-amino-2-cyclohexylacetate features both the amino and the methyl ester groups attached to the same carbon atom, which is exocyclic to the cyclohexane ring. This creates a sterically hindered, quaternary α-carbon. In contrast, Methyl 2-aminocyclohexanecarboxylate has its amino and ester functionalities attached to adjacent carbon atoms within the cyclohexane ring itself, classifying it as a β-amino acid derivative. This seemingly subtle distinction has profound implications for their chemical behavior.
| Property | Methyl 2-amino-2-cyclohexylacetate HCl | Methyl 2-aminocyclohexanecarboxylate |
| IUPAC Name | methyl 2-amino-2-cyclohexylacetate;hydrochloride[1] | methyl 2-aminocyclohexane-1-carboxylate[2][3] |
| Synonyms | L-2-Cyclohexylglycine methyl ester HCl[1] | trans-Methyl 2-aminocyclohexanecarboxylate[4][5] |
| Structure Type | α,α-Disubstituted (gem-disubstituted) α-Amino Acid Ester | Cyclic β-Amino Acid Ester[2] |
| Molecular Weight | 207.70 g/mol [1] | 157.21 g/mol [4][5] |
| Stereochemistry | Achiral (unless substituted on the ring) | Exists as cis and trans diastereomers[2] |
| Supplied Form | Typically a hydrochloride salt[1] | Typically a free base |
| Key Feature | Sterically congested quaternary α-carbon | Stereoisomeric relationship between C1 and C2 |
Diagram 1: Core Structural Differences
Caption: Chemical structures of the α,α-disubstituted (left) and β-amino (right) esters.
Comparative Reactivity and Synthetic Strategy
The structural differences outlined above directly translate into distinct reactivity profiles, requiring different strategic considerations during synthesis.
Handling and Amine Reactivity
This compound is supplied as a salt, which enhances its stability and shelf-life.[6] However, the protonated ammonium group is non-nucleophilic. Therefore, any reaction at the nitrogen, such as acylation or alkylation, necessitates a preliminary deprotonation step.[7] This is typically achieved by adding a non-nucleophilic tertiary amine base (e.g., triethylamine, DIPEA) to the reaction mixture in situ.[7] The choice of base and stoichiometry is crucial to avoid side reactions.
Conversely, Methyl 2-aminocyclohexanecarboxylate is typically available as a free base, with its amino group ready to act as a nucleophile. This simplifies reaction setup but means the compound is more susceptible to degradation over time.
A critical factor governing the reactivity of the amino group is steric hindrance .
-
The amino group on the α,α-disubstituted ester is attached to a quaternary carbon, flanked by a cyclohexyl ring and a methyl ester. This creates significant steric congestion, which can dramatically slow the rate of N-functionalization reactions.[8][9][10] For challenging reactions like the formation of sterically hindered amides, forcing conditions or highly reactive reagents may be necessary.[9]
-
The amino group on the β-amino ester is on a secondary carbon of the ring, offering a more accessible site for nucleophilic attack. Reactions at this position generally proceed under milder conditions.
Ester Functionalization and Stability
The reactivity of the methyl ester group is also heavily influenced by steric hindrance.
-
In Methyl 2-amino-2-cyclohexylacetate , the ester's carbonyl carbon is sterically shielded by the adjacent cyclohexyl group. This makes it significantly more resistant to nucleophilic attack, such as in hydrolysis (saponification).[11][12][13] While standard hydrolysis often requires harsh conditions like high temperatures and long reaction times, which can degrade sensitive molecules, specialized protocols for hindered esters, such as using non-aqueous solvent systems, may be required for efficient cleavage.[11][12][13]
-
The ester in Methyl 2-aminocyclohexanecarboxylate is less hindered, making it more amenable to standard saponification, reduction (e.g., with LiAlH₄ to the corresponding amino alcohol), or transesterification reactions.[2]
Stereochemical Considerations
A major point of divergence in synthetic planning is stereochemistry.
-
Methyl 2-amino-2-cyclohexylacetate is achiral. Reactions involving this substrate will not introduce new stereocenters at the α-position, simplifying product analysis.
-
Methyl 2-aminocyclohexanecarboxylate possesses two stereocenters (C1 and C2). It is commercially available as a mixture of cis and trans diastereomers. Unless a specific isomer is used as the starting material, any reaction will carry this mixture through the synthetic sequence, resulting in a diastereomeric mixture of products. This necessitates either a challenging separation of the final products or a stereoselective synthesis or separation of the starting material.[2]
Application in Synthesis: A Case Study in Peptide Coupling
To illustrate the practical implications of these differences, consider the common goal of incorporating these building blocks into a peptide chain via amide bond formation.
Diagram 2: Synthetic Workflow Decision Tree
Caption: Decision workflow for selecting between the two synthons for peptide synthesis.
Protocol 1: Peptide Coupling with Methyl 2-amino-2-cyclohexylacetate HCl
This protocol is designed to overcome the challenges of the hydrochloride salt form and the steric hindrance of the α,α-disubstituted amine.
Objective: Couple an N-Boc protected amino acid (e.g., Boc-Phe-OH) to Methyl 2-amino-2-cyclohexylacetate HCl.
Methodology:
-
Reagent Preparation: Dissolve this compound (1.0 eq), Boc-Phe-OH (1.0 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. The excess base is required to both neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Coupling Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by TLC or LC-MS. The use of a potent coupling reagent like HATU is recommended to overcome the high activation energy associated with acylating a sterically hindered amine.
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Causality: The choice of DIPEA is critical; it is a bulky, non-nucleophilic base that efficiently deprotonates the ammonium salt without competing in the coupling reaction.[7] HATU is chosen over simpler carbodiimides (like EDC) because it forms a highly reactive activated ester intermediate, which is more effective for coupling to hindered amines.[8]
Protocol 2: Peptide Coupling with Methyl 2-aminocyclohexanecarboxylate
This protocol reflects a more standard approach, with the primary challenge being the management of diastereomers.
Objective: Couple an N-Boc protected amino acid (e.g., Boc-Phe-OH) to Methyl 2-aminocyclohexanecarboxylate (as a cis/trans mixture).
Methodology:
-
Reagent Preparation: Dissolve Methyl 2-aminocyclohexanecarboxylate (1.0 eq), Boc-Phe-OH (1.0 eq), and a coupling activator such as Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Coupling Reaction: Cool the solution to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Perform an aqueous workup as described in Protocol 1.
-
Analysis: The purified product will be a mixture of two diastereomers (assuming Boc-Phe-OH is a single enantiomer). These may or may not be separable by standard flash chromatography and will require careful characterization by NMR and LC-MS.
Causality: The less hindered nature of the β-amino group allows for the use of standard, more cost-effective coupling reagents like EDC/HOBt. The primary experimental consideration shifts from overcoming kinetic barriers to managing the stereochemical outcome of the reaction.
Summary and Recommendations
The choice between these two building blocks is fundamentally a choice between creating a sterically constrained, achiral center versus a more flexible, stereochemically complex structure.
| Feature Comparison | Methyl 2-amino-2-cyclohexylacetate HCl | Methyl 2-aminocyclohexanecarboxylate |
| Synthetic Goal | Introduce conformational constraint; build quaternary centers. Useful for creating rigid peptide backbones.[14] | Introduce flexible linkers; synthesize β-peptides or peptidomimetics.[15][16] |
| Key Challenge | Overcoming steric hindrance at both N- and C-termini.[8][12] | Managing and separating cis/trans diastereomers. |
| Handling | Requires in-situ neutralization before N-functionalization.[7][17] | Ready for use as a free base. |
| Reactivity | Sluggish reactivity requiring more potent reagents and longer reaction times. | Standard reactivity profile for a secondary amine and a methyl ester. |
| Associated Analogs | Structure is related to the core of Gabapentin, a pharmaceutical agent.[18][19][20][21] | A key building block for various cyclic β-amino acid derivatives in medicinal chemistry.[2][22] |
Recommendation:
-
Choose this compound when the synthetic target requires a gem-disubstituted α-carbon to enforce a specific molecular conformation, such as in the design of helical peptides or enzyme inhibitors that mimic a quaternary center.[14] Be prepared to employ more forceful reaction conditions and address challenges related to hindered ester cleavage.
-
Choose Methyl 2-aminocyclohexanecarboxylate for applications requiring β-amino acid scaffolds, which are known to form unique secondary structures (like helices and sheets) and exhibit enhanced proteolytic stability compared to α-peptides.[15][16] The primary strategic imperative will be to either secure a stereochemically pure starting material or develop a robust method for separating the final diastereomeric products.
By understanding the intrinsic chemical properties and resultant synthetic demands of each molecule, researchers can make an informed decision, optimizing their synthetic strategy for efficiency and success.
References
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available from: [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available from: [Link]
-
Platts, J. A., et al. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 43(4), 677-687. Available from: [Link]
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Available from: [Link]
-
YouTube. (2021). Hydrolysis of esters - Mechanisms. Available from: [Link]
-
Che, C., & Stivala, C. E. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters, 16(7), 1936-1939. Available from: [Link]
- Google Patents. (2011). EP2368872A1 - Process for the preparation of Gabapentin.
- Google Patents. (2015). CN104892211A - Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.
-
Gopi, H. N., & Suresh Babu, V. V. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-226. Available from: [Link]
-
Quick Company. (2007). A Process For The Preparation Of Gabapentin Hydrochloride. Available from: [Link]
-
Gopi, H. N., & Suresh Babu, V. V. (2000). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(11), 811-814. Available from: [Link]
-
Reddit. (2017). Amino Acid Freebase vs. HCl Salt. Available from: [Link]
-
Wikipedia. (2026). Gabapentin. Available from: [Link]
-
Forsythe, J. G., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 269. Available from: [Link]
- Google Patents. (2008). US20080103334A1 - Process For Synthesis Of Gabapentin.
-
Isenegger, P. G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 334-338. Available from: [Link]
-
ResearchGate. (2016). How to convert amino acid to its hydrochloride?. Available from: [Link]
-
Figshare. (2014). Synthesis of Sterically Hindered N‑Acylated Amino Acids from N‑Carboxyanhydrides - Organic Letters. Available from: [Link]
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Palomo, C., & Aizpurua, J. M. (2002). From beta-lactams to alpha- and beta-amino acid derived peptides. ARKIVOC, 2002(11), 163-177. Available from: [Link]
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ResearchGate. (2010). Research on the one step technology of steric hindrance α-amino-nitrile. Available from: [Link]
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PubChem. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. Available from: [Link]
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PubChem. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Available from: [Link]
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PubChem. methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE. Available from: [Link]
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Darehkordi, A., et al. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Arkivoc, 2019(5), 154-162. Available from: [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Darehkordi-Kouhkan/63b3b49e0c1b01478142410a08e040c5e31e5f03]([Link]
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Tcyrulnikov, S., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(17), 4174-4177. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Methyl 2-amino-2-cyclohexylacetate hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides essential, in-depth procedural information for the safe handling of Methyl 2-amino-2-cyclohexylacetate hydrochloride (CAS No: 322392-74-5), a compound that, while valuable in synthesis, presents notable health hazards that demand our respect and careful management. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Hazard Analysis: Understanding the Risks
This compound is a compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with several key hazards that inform our safety protocols.[1][2] A thorough understanding of these risks is the foundation of a robust safety plan.
The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation.[1][2]
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) and handling procedures to create a self-validating system of safety where each step reinforces the overall security of the operation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a suggestion but a critical requirement based on the identified hazards. Each piece of equipment serves a specific purpose in mitigating the risks associated with handling this compound.
| Hazard Classification | Required PPE | Rationale |
| Acute Oral Toxicity (Category 4) | Standard laboratory hygiene practices | Prevents accidental ingestion through contaminated hands. |
| Skin Irritation (Category 2) | Chemical-resistant gloves (e.g., Nitrile) and a lab coat or chemical-resistant suit.[2] | Provides a barrier to prevent direct skin contact and subsequent irritation. |
| Serious Eye Irritation (Category 2A) | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[2] | Protects the eyes from dust particles or splashes of solutions containing the compound. |
| Respiratory Tract Irritation (Category 3) | Use in a well-ventilated area or a chemical fume hood. For nuisance dust, a NIOSH-approved P95 or P1 particle respirator may be used.[2] | Minimizes the inhalation of dust particles that can irritate the respiratory system. |
Expert Insight: The hydrochloride salt form of this amine suggests it is likely a crystalline solid at room temperature. This physical state increases the risk of generating airborne dust during weighing and transfer, making respiratory protection and containment (i.e., use of a fume hood) particularly crucial.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Experimental Workflow
The following workflow is designed to minimize exposure at every step.
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
All handling of the solid compound should be performed within a certified chemical fume hood to mitigate the risk of inhalation.[2]
-
-
Weighing and Transfer:
-
When weighing the solid, use a spatula and handle it gently to minimize the generation of dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
Use appropriate, clean glassware for all transfers.
-
-
Post-Handling:
-
After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[2]
-
Clean any contaminated surfaces.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection:
-
All solid waste contaminated with this compound should be placed in a clearly labeled, sealed container for hazardous waste.
-
Solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
-
Disposal Protocol:
By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research, fostering a culture of safety and scientific excellence.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- TCI AMERICA. Safety Data Sheet: 2-Methylcyclohexyl Acetate. (2018-07-06). [Note: This is a representative SDS for a related compound, general principles of storage and disposal are applicable].
- Angene Chemical. Safety Data Sheet: Trans-ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate. (2025-08-11).
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
